molecular formula C8H13NO2 B137761 1-Acetylpiperidine-4-carbaldehyde CAS No. 155826-26-9

1-Acetylpiperidine-4-carbaldehyde

Cat. No.: B137761
CAS No.: 155826-26-9
M. Wt: 155.19 g/mol
InChI Key: UQEFRJJPHHMUQP-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-acetylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEFRJJPHHMUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593684
Record name 1-Acetylpiperidine-4-carbaldehyde
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155826-26-9
Record name 1-Acetylpiperidine-4-carbaldehyde
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Record name 1-acetylpiperidine-4-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-Acetylpiperidine-4-carbaldehyde, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Recognizing the limited availability of direct peer-reviewed literature on this specific aldehyde, this document synthesizes information from commercial suppliers, foundational organic chemistry principles, and extensive data on its immediate synthetic precursors to offer a robust and scientifically grounded resource.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and vital scaffold in modern pharmaceuticals, present in numerous classes of drugs.[1][2] Its conformational flexibility and the ability of the ring nitrogen to be functionalized make it an ideal framework for designing molecules that can effectively interact with biological targets.[3] this compound represents a particularly useful intermediate, combining the proven piperidine core with a reactive aldehyde functionality, opening pathways to a diverse range of more complex molecular architectures.

Physicochemical and Structural Properties

This compound is a solid at room temperature, and its core chemical identifiers and properties are summarized in the table below. This information is critical for its proper handling, storage, and use in synthetic applications.

PropertyValueSource
CAS Number 155826-26-9[4]
Molecular Formula C₈H₁₃NO₂[4]
Molecular Weight 155.19 g/mol [4]
IUPAC Name This compound[4]
SMILES CC(=O)N1CCC(CC1)C=O[4]
Purity ≥97% (typical commercial grade)[4]
Appearance White to pale cream solid[4]
Storage Store in an inert atmosphere, typically in a freezer at -20°C to ensure stability.[4]

Synthesis of this compound

Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid (1)

The starting material can be synthesized via the N-acetylation of isonipecotic acid (piperidine-4-carboxylic acid).

Experimental Protocol:

  • Combine isonipecotic acid with an excess of acetic anhydride.

  • Heat the mixture to reflux for several hours.

  • After cooling, the excess acetic anhydride is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization, typically from ethanol, to yield 1-acetylpiperidine-4-carboxylic acid as a solid.[6]

Diagram of Precursor Synthesis

G Isonipecotic_Acid Isonipecotic Acid Reflux Reflux Isonipecotic_Acid->Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reflux Product 1-Acetylpiperidine-4-carboxylic acid (1) Reflux->Product N-Acetylation

Caption: Synthesis of the key precursor.

Pathway A: Oxidation of the Corresponding Primary Alcohol

This two-step approach involves the initial reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation to the aldehyde.

Step 1: Reduction to (1-acetylpiperidin-4-yl)methanol (2)

The robust reducing agent, lithium aluminum hydride (LiAlH₄), is typically used for the reduction of carboxylic acids to primary alcohols.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-Acetylpiperidine-4-carboxylic acid (1) in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared.

  • The solution is cooled in an ice bath, and LiAlH₄ is added portion-wise.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • The reaction is carefully quenched with water and aqueous sodium hydroxide, and the resulting solid is filtered off.

  • The filtrate is dried and concentrated under reduced pressure to yield (1-acetylpiperidin-4-yl)methanol (2).

Step 2: Oxidation to this compound (3)

A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common choices.

Experimental Protocol (using PCC):

  • A suspension of PCC and a buffer like silica gel or sodium acetate in an anhydrous chlorinated solvent (e.g., dichloromethane) is prepared in a flask.

  • A solution of (1-acetylpiperidin-4-yl)methanol (2) in the same solvent is added to the suspension.

  • The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to afford this compound (3).

G cluster_0 Pathway A: Reduction-Oxidation Carboxylic_Acid 1-Acetylpiperidine-4- carboxylic acid (1) Alcohol (1-acetylpiperidin-4-yl)methanol (2) Aldehyde 1-Acetylpiperidine-4- carbaldehyde (3)

Caption: Synthesis via acid chloride reduction.

Spectral Characterization

While experimental spectra for this compound are not widely published, the following table summarizes the key expected signals based on the known spectral data of its precursors and general principles of NMR and IR spectroscopy. [7][8][9]

Spectroscopy Expected Key Signals
¹H NMR Aldehyde Proton (CHO): A singlet or a doublet (if coupled to the C4 proton) in the range of δ 9.5-10.0 ppm. Acetyl Protons (CH₃): A sharp singlet around δ 2.1 ppm. Piperidine Ring Protons: A series of multiplets between δ 1.5-4.5 ppm, showing conformational complexity due to the acetyl group.
¹³C NMR Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 190-205 ppm. Amide Carbonyl (C=O): A signal around δ 169-172 ppm. Acetyl Carbon (CH₃): A signal around δ 21-23 ppm. Piperidine Ring Carbons: Signals in the range of δ 25-50 ppm.
IR Spectroscopy Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹. Amide C=O Stretch: A strong absorption band around 1630-1660 cm⁻¹. C-H Stretch of Aldehyde: Two weak bands around 2720 and 2820 cm⁻¹.

| Mass Spectrometry | [M+H]⁺: Expected at m/z = 156.1025. |

Reactivity and Applications in Drug Discovery

The chemical utility of this compound stems from the reactivity of its aldehyde group, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a versatile intermediate for elaborating the piperidine scaffold. [6] Key Reactions:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 4-(aminomethyl)piperidines. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains from the 4-position of the piperidine ring.

  • Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde to form secondary alcohols, providing a route to chiral centers.

  • Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

  • Cyanohydrin Formation: Addition of cyanide to form cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and α-amino alcohols.

The piperidine derivatives accessible from this compound are of significant interest in the development of therapeutics targeting the central nervous system (CNS), as well as for anti-inflammatory and antiviral agents. [1][3]

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, handling precautions should be based on data for closely related compounds, such as 1-Acetylpiperidine-4-carboxylic acid and other piperidine derivatives. [4][5]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin, eye, and respiratory irritation. It is advisable to treat this compound as harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended. [4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. While direct and extensive literature on this specific compound is limited, its synthesis from the well-characterized 1-Acetylpiperidine-4-carboxylic acid is straightforward using established organic transformations. The dual functionality of a protected piperidine nitrogen and a reactive aldehyde group provides a powerful handle for the synthesis of diverse and complex molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers to confidently incorporate this important intermediate into their synthetic programs.

References

A Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Acetylpiperidine-4-carbaldehyde is a pivotal heterocyclic building block in modern drug discovery and organic synthesis. Its unique structure, combining a conformationally restricted piperidine scaffold with a reactive aldehyde functional group, makes it an invaluable intermediate for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust and field-proven synthetic protocol, and explores its versatile applications in medicinal chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this synthon in their research endeavors. The core focus is on providing not just procedural steps, but the underlying scientific rationale to ensure reproducible and scalable results.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous and privileged scaffolds in pharmaceutical science, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to a combination of favorable properties it imparts to a molecule: high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and a three-dimensional structure that can be tailored to fit the binding pockets of biological targets.[3][4] The introduction of functional groups onto this scaffold provides chemists with the tools to fine-tune pharmacodynamic and pharmacokinetic (ADME) properties.[3][5]

This compound (CAS No. 155826-26-9) is a particularly useful derivative.[6][7] The N-acetyl group neutralizes the basicity of the piperidine nitrogen, rendering the molecule stable to a wider range of reaction conditions and preventing undesired side reactions associated with a free secondary amine. The aldehyde at the C4 position is a versatile chemical handle, ready for a multitude of transformations to build molecular complexity.

It is crucial to distinguish this compound from its oxidized counterpart, 1-Acetylpiperidine-4-carboxylic acid (CAS No. 25503-90-6). While the carboxylic acid is a valuable reagent in its own right, the aldehyde offers a distinct set of synthetic possibilities centered on carbonyl chemistry.[8][9] This guide will focus exclusively on the synthesis and application of the carbaldehyde.

Physicochemical and Molecular Properties

Accurate characterization begins with a clear understanding of a compound's fundamental properties. The molecular weight and other key physicochemical parameters for this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and predicting the compound's behavior in various solvent systems.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 155826-26-9[6][7][10]
Molecular Formula C₈H₁₃NO₂[6][7][10]
Molecular Weight 155.19 g/mol [6][7]
Topological Polar Surface Area (TPSA) 37.38 Ų[6]
Computed logP 0.4438[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]

Synthesis and Purification Protocol

While several synthetic routes can be envisioned, a reliable and scalable method involves the controlled reduction of an activated derivative of the corresponding carboxylic acid. The following two-step protocol is recommended, starting from the commercially available 1-Acetylpiperidine-4-carboxylic acid. This approach offers high yields and a product of sufficient purity for subsequent applications.

Step 1: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

The first step is the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Causality: The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to a chlorosulfite intermediate by reaction with thionyl chloride creates an excellent leaving group, facilitating nucleophilic attack by the chloride ion to form the final acyl chloride.

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (vented to a scrubber), add 1-Acetylpiperidine-4-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-Acetylpiperidine-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Reduction of Acid Chloride to Aldehyde

The controlled reduction of the acid chloride to the aldehyde is the critical step. Over-reduction to the alcohol must be avoided. A Rosenmund reduction or, more conveniently in a lab setting, reduction with a hindered hydride reagent can be employed. Here, we detail a protocol using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Causality: The reactivity of the acid chloride is attenuated by the bulky and electron-withdrawing acetate groups on the borohydride, which slows the rate of reduction. This allows the reaction to be stopped at the aldehyde stage before significant over-reduction to the primary alcohol occurs.

  • Protocol:

    • Dissolve the crude 1-Acetylpiperidine-4-carbonyl chloride (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath under an inert nitrogen atmosphere.

    • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous THF.

    • Slowly add the STAB solution to the acid chloride solution via a syringe or dropping funnel, maintaining the temperature at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Controlled Reduction A 1-Acetylpiperidine- 4-carboxylic acid Reagent1 SOCl₂, DCM Reflux A->Reagent1 B 1-Acetylpiperidine- 4-carbonyl chloride Reagent2 NaB(OAc)₃H, THF -78 °C B->Reagent2 Reagent1->B C 1-Acetylpiperidine- 4-carbaldehyde Reagent2->C

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

Validation of synthesis requires rigorous analytical confirmation. The identity and purity of the final product should be confirmed using standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the acetyl methyl group (singlet, ~2.1 ppm), the piperidine ring protons (multiplets, ~1.5-4.6 ppm), and a distinct singlet for the aldehyde proton (~9.7 ppm). The integration of these signals should correspond to the C₈H₁₃NO₂ formula.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the aldehyde carbonyl (~200-205 ppm), the amide carbonyl (~169 ppm), and the acetyl methyl carbon (~21 ppm), along with signals for the piperidine ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 156.2.

  • Infrared (IR) Spectroscopy: Look for strong absorption bands characteristic of the aldehyde C=O stretch (~1720-1740 cm⁻¹) and the amide C=O stretch (~1630-1660 cm⁻¹).

Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its aldehyde group. It serves as a key precursor for introducing the N-acetylpiperidine moiety into larger, more complex molecules. A primary application is in reductive amination.

Reductive Amination

Reductive amination is a powerful and widely used transformation for forming C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.

Causality: This one-pot reaction is highly efficient. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. STAB is selective for the protonated iminium intermediate over the starting aldehyde, which minimizes side reactions like the reduction of the aldehyde to an alcohol.

  • General Protocol:

    • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

    • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction by adding a basic aqueous solution (e.g., NaHCO₃) and extracting the product with an organic solvent.

    • Purify as needed via column chromatography or recrystallization.

This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies, where the diversity element (R¹R²NH) can be easily varied.[1]

G Aldehyde 1-Acetylpiperidine- 4-carbaldehyde Amine Primary/Secondary Amine (R¹R²NH) Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine->Imine Reagent NaB(OAc)₃H (STAB) Imine->Reagent Product Substituted Amine Product Reagent->Product

Caption: Reductive amination workflow using this compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

  • Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6][7] For long-term stability, storage in a freezer at or below -20°C is recommended.[6][7]

  • Toxicity: Specific toxicological data for this compound is not widely available. It should be handled as a potentially hazardous substance. The safety data sheets (SDS) for related compounds like 1-Acetylpiperidine-4-carboxylic acid indicate potential for skin, eye, and respiratory irritation.[8][11][12] Always consult the manufacturer-specific SDS before use.

Conclusion

This compound is a high-value synthetic intermediate for chemical and pharmaceutical research. Its stable, N-protected piperidine core combined with a synthetically versatile aldehyde handle provides an efficient entry point to a vast chemical space of potential drug candidates. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize, characterize, and apply this compound in their work, accelerating the pace of discovery.

References

Synthesis of 1-Acetylpiperidine-4-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-acetylpiperidine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It explores various synthetic strategies, offering in-depth analysis of reaction mechanisms, experimental protocols, and the rationale behind procedural choices. The document is structured to provide a blend of theoretical understanding and practical, field-proven insights, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 4-substituted piperidine motif, in particular, is a key component in the design of antagonists for various receptors, including CCR5 antagonists for HIV treatment and neurokinin-1 (NK1) antagonists.[1] this compound serves as a crucial intermediate in the synthesis of these complex molecules. The presence of a reactive aldehyde functionality allows for a diverse range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, making it a versatile precursor for generating libraries of drug candidates.

This guide will dissect the most common and efficient synthetic routes to this important intermediate, focusing on the practical aspects of each transformation and providing the necessary details for successful laboratory implementation.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached from several common starting materials. The choice of a particular route will often depend on the availability of precursors, scalability, and the desired purity of the final product. We will explore three primary strategies, each with its own set of advantages and challenges.

Route A: From Isonipecotic Acid via a Two-Step Reduction-Oxidation Sequence

This is arguably the most common and straightforward approach, starting from the readily available and inexpensive isonipecotic acid (piperidine-4-carboxylic acid). The synthesis involves two key transformations:

  • N-Acetylation: The secondary amine of isonipecotic acid is protected with an acetyl group to prevent side reactions in the subsequent reduction step.

  • Reduction of the Carboxylic Acid to a Primary Alcohol: The resulting N-acetylated carboxylic acid is then reduced to the corresponding primary alcohol, 1-acetyl-4-(hydroxymethyl)piperidine.

  • Oxidation of the Primary Alcohol to the Aldehyde: The final step involves the selective oxidation of the primary alcohol to the desired aldehyde.

dot digraph "Route_A" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Isonipecotic Acid"]; step1 [label="1-Acetylpiperidine-4-carboxylic Acid"]; step2 [label="1-Acetyl-4-(hydroxymethyl)piperidine"]; end_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label="Acetic Anhydride"]; step1 -> step2 [label="LiAlH4 or BH3"]; step2 -> end_product [label="Swern or Dess-Martin Oxidation"]; } caption [label="Figure 1: Synthetic pathway from isonipecotic acid via reduction and oxidation.", fontsize=9];

This route is advantageous due to the low cost of the starting material and the generally high yields of the individual steps. The primary challenge lies in the selective oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Route B: From 4-Cyanopiperidine

An alternative strategy begins with 4-cyanopiperidine. This route also involves an initial N-acetylation followed by the reduction of the nitrile group.

  • N-Acetylation: Similar to Route A, the piperidine nitrogen is first acetylated.

  • Reduction of the Nitrile to the Aldehyde: The resulting 1-acetylpiperidine-4-carbonitrile is then reduced to the aldehyde. This can be achieved directly using specific reducing agents.

dot digraph "Route_B" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="4-Cyanopiperidine"]; step1 [label="1-Acetylpiperidine-4-carbonitrile"]; end_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label="Acetic Anhydride"]; step1 -> end_product [label="DIBAL-H"]; } caption [label="Figure 2: Synthetic pathway from 4-cyanopiperidine via nitrile reduction.", fontsize=9];

The main advantage of this route is its conciseness. The direct reduction of a nitrile to an aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H) can be highly efficient.[2][3][4][5] However, 4-cyanopiperidine is more expensive than isonipecotic acid, and DIBAL-H is a hazardous reagent that requires careful handling.

Route C: From 4-(Hydroxymethyl)piperidine

A third approach starts with 4-(hydroxymethyl)piperidine, which can be seen as an intermediate in Route A.

  • N-Acetylation: The piperidine nitrogen is acetylated.

  • Oxidation of the Primary Alcohol to the Aldehyde: The resulting 1-acetyl-4-(hydroxymethyl)piperidine is then oxidized to the target aldehyde.

dot digraph "Route_C" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="4-(Hydroxymethyl)piperidine"]; step1 [label="1-Acetyl-4-(hydroxymethyl)piperidine"]; end_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label="Acetic Anhydride"]; step1 -> end_product [label="Swern or Dess-Martin Oxidation"]; } caption [label="Figure 3: Synthetic pathway from 4-(hydroxymethyl)piperidine.", fontsize=9];

This is the most direct route if 4-(hydroxymethyl)piperidine is readily available. It avoids the reduction step of Route A, potentially increasing the overall efficiency.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key transformations discussed above. These protocols are based on established synthetic methods and have been adapted for the specific synthesis of this compound.

Synthesis of 1-Acetylpiperidine-4-carboxylic Acid (N-Acetylisonipecotic Acid)

This is the common first step for Route A. The acetylation of isonipecotic acid is a robust and high-yielding reaction.

Reaction Scheme:

Isonipecotic Acid + Acetic Anhydride → 1-Acetylpiperidine-4-carboxylic Acid

Protocol:

  • To a stirred mixture of isonipecotic acid (100 g) and a suitable solvent such as dichloromethane (DCM), add acetic anhydride (40 ml).[6]

  • Reflux the mixture for 2 hours and then continue stirring at room temperature overnight.[6]

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce crystallization.

  • Collect the solid by filtration and recrystallize from a mixture of isopropanol and diethyl ether to afford pure N-acetylisonipecotic acid.[6]

Parameter Value Reference
Typical Yield 45% (after recrystallization)[6]
Melting Point 181.2–183.0 °C[6]
Purity (HPLC) >95%[6]

Causality Behind Experimental Choices:

  • Acetic Anhydride: This is a common and effective acetylating agent that is readily available and inexpensive.

  • Reflux: Heating the reaction mixture ensures the complete reaction of the starting material.

  • Trituration with Diethyl Ether: This step helps to remove any unreacted acetic anhydride and other soluble impurities, leading to the precipitation of the desired product.

  • Recrystallization: This is a standard purification technique to obtain a highly pure product.

Reduction of 1-Acetylpiperidine-4-carboxylic Acid to 1-Acetyl-4-(hydroxymethyl)piperidine

This is the second step in Route A. The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent.

Reaction Scheme:

1-Acetylpiperidine-4-carboxylic Acid + Reducing Agent → 1-Acetyl-4-(hydroxymethyl)piperidine

Protocol using Lithium Aluminum Hydride (LAH):

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-acetylpiperidine-4-carboxylic acid in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LAH by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel.

Parameter Details Reference
Reducing Agent Lithium Aluminum Hydride (LiAlH4)[7][8][9]
Solvent Anhydrous Tetrahydrofuran (THF)[10]
Reaction Temp. 0 °C to refluxGeneral knowledge
Workup Fieser workup (H2O, NaOH(aq), H2O)General knowledge

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[7][8][9] Sodium borohydride (NaBH4) is generally not strong enough for this transformation.[9]

  • Anhydrous Conditions: LAH reacts violently with water, so all glassware must be dry and anhydrous solvents must be used.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off, simplifying the workup.

Oxidation of 1-Acetyl-4-(hydroxymethyl)piperidine to this compound

This is the final step in Routes A and C. The selective oxidation of a primary alcohol to an aldehyde is a critical transformation that requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Protocol using Swern Oxidation:

  • In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of dimethyl sulfoxide (DMSO) in DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes, then add a solution of 1-acetyl-4-(hydroxymethyl)piperidine in DCM dropwise.

  • Stir for another 30 minutes at -78 °C, then add triethylamine (a hindered base).

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol using Dess-Martin Periodinane (DMP):

  • Dissolve 1-acetyl-4-(hydroxymethyl)piperidine in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane to the solution at room temperature.[6]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Parameter Swern Oxidation Dess-Martin Oxidation References
Oxidizing Agent Oxalyl chloride/DMSODess-Martin Periodinane[9][11],[2][6][12]
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane[10],[2]
Reaction Temp. -78 °C to room temperatureRoom temperature[9],[6]
Base TriethylamineNot required[11]

Causality Behind Experimental Choices:

  • Swern and Dess-Martin Oxidations: Both are mild and reliable methods for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[8][9][11] The Swern oxidation requires cryogenic temperatures, while the Dess-Martin oxidation can be performed at room temperature.[6][9]

  • Triethylamine in Swern Oxidation: This hindered base is used to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde.[11]

  • Sodium Thiosulfate in DMP Workup: This reagent is used to quench any remaining DMP and its byproducts.

Reduction of 1-Acetylpiperidine-4-carbonitrile to this compound (Route B)

This protocol outlines the direct conversion of the nitrile to the aldehyde.

Reaction Scheme:

1-Acetylpiperidine-4-carbonitrile + DIBAL-H → this compound

Protocol:

  • Dissolve 1-acetylpiperidine-4-carbonitrile in anhydrous toluene or DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of DIBAL-H (1.0 M in toluene or hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[2]

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Filter the mixture through celite to remove aluminum salts.

  • Separate the layers of the filtrate and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Parameter Value Reference
Reducing Agent Diisobutylaluminium hydride (DIBAL-H)[2][3][4][5]
Solvent Anhydrous Toluene or DCM[2]
Reaction Temp. -78 °C[2][3]
Workup Rochelle's salt[2]

Causality Behind Experimental Choices:

  • DIBAL-H: This is a bulky reducing agent that can selectively reduce nitriles to the corresponding imine intermediate, which is then hydrolyzed to the aldehyde upon workup.[3][4] Using a stronger reducing agent like LAH would lead to the primary amine.

  • Low Temperature: Maintaining a low temperature is crucial to prevent the over-reduction of the aldehyde to the alcohol.[2][3]

  • Rochelle's Salt Workup: This helps to chelate the aluminum salts, making them easier to remove by filtration.[2]

Characterization Data

  • ¹H NMR: The spectrum should show a singlet for the acetyl methyl group, multiplets for the piperidine ring protons, and a characteristic singlet or doublet for the aldehydic proton in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The spectrum should exhibit a carbonyl carbon signal for the acetyl group (around 170 ppm), a signal for the aldehydic carbonyl carbon (around 200 ppm), and signals for the piperidine ring carbons.

  • IR Spectroscopy: A strong absorption band for the amide carbonyl stretching (around 1640 cm⁻¹) and a characteristic absorption for the aldehydic C-H stretch (around 2720 and 2820 cm⁻¹) and C=O stretch (around 1720 cm⁻¹) should be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C8H13NO2, MW: 155.19 g/mol ).

Conclusion

The synthesis of this compound can be successfully achieved through several viable synthetic routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling specific reagents. The two-step reduction-oxidation sequence starting from isonipecotic acid offers a cost-effective and reliable method. For a more direct approach, the reduction of 1-acetylpiperidine-4-carbonitrile with DIBAL-H is an excellent alternative, provided that the necessary precautions for handling this pyrophoric reagent are taken. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and efficiently synthesize this valuable synthetic intermediate.

References

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-acetylpiperidine-4-carbaldehyde, a pivotal building block in modern medicinal chemistry. We will delve into its chemical identity, robust synthesis protocols, detailed characterization, and its significant role as a precursor in the development of novel therapeutics, including CXCR3 antagonists.

Introduction: The Strategic Importance of this compound

This compound, a derivative of the piperidine heterocyclic system, has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs, prized for its favorable pharmacokinetic properties. The strategic placement of an acetyl group on the piperidine nitrogen and a reactive carbaldehyde function at the 4-position makes this molecule a versatile synthon for introducing the piperidine moiety into target molecules. Its primary utility lies in its ability to participate in a wide range of chemical transformations, enabling the construction of diverse compound libraries for screening and lead optimization. A notable application of this aldehyde is in the synthesis of antagonists for the CXCR3 receptor, a key target in inflammatory and autoimmune diseases.

Chemical Identity and Properties

The definitive identification of this compound is crucial for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 155826-26-9[1][2]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [2]

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid precursor, 1-acetylpiperidine-4-carboxylic acid. This transformation involves the selective reduction of the carboxylic acid to the aldehyde, a reaction that requires careful control to prevent over-reduction to the alcohol.

Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid

The starting material, 1-acetylpiperidine-4-carboxylic acid, can be prepared by the acetylation of isonipecotic acid (piperidine-4-carboxylic acid).

Protocol:

  • In a well-ventilated fume hood, dissolve isonipecotic acid in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add acetic anhydride. The reaction is typically carried out under ambient conditions.[1]

  • The reaction mixture is stirred for an extended period, often overnight, to ensure complete acetylation.

  • Upon completion, the product, 1-acetylpiperidine-4-carboxylic acid, can be isolated and purified by recrystallization, for example, from ethanol.[1]

Reduction of 1-Acetylpiperidine-4-carboxylic acid to the Aldehyde

A reliable method for the conversion of the carboxylic acid to the aldehyde involves a two-step process: activation of the carboxylic acid followed by a controlled reduction.

Protocol:

  • Activation of the Carboxylic Acid: 1-acetylpiperidine-4-carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. A common reagent for this transformation is thionyl chloride (SOCl₂) or oxalyl chloride.

  • Controlled Reduction: The resulting activated species is then subjected to a controlled reduction. A well-established method for this is the Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline) and hydrogen gas. Alternatively, modern hydride reagents that are known to selectively reduce activated carboxylic acids to aldehydes can be employed.

Causality: The poisoning of the palladium catalyst in the Rosenmund reduction is critical to prevent the over-reduction of the aldehyde to the corresponding alcohol.

Characterization and Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around 2.1 ppm), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and a downfield singlet for the aldehydic proton (around 9.7 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the acetyl carbonyl carbon (around 169 ppm), the aldehydic carbonyl carbon (around 200 ppm), and distinct signals for the carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide (around 1640 cm⁻¹) and the aldehyde (around 1720 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.19 g/mol ).

Applications in Drug Discovery: A Key Intermediate for CXCR3 Antagonists

This compound is a crucial intermediate in the synthesis of potent and selective antagonists of the C-X-C chemokine receptor 3 (CXCR3).[3] CXCR3 and its ligands play a significant role in T-cell mediated inflammatory diseases, making it an attractive therapeutic target for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[4]

Role in the Synthesis of Pyrido[2,3-d]-pyrimidine Inhibitors

In the synthesis of certain pyrido[2,3-d]-pyrimidine-based CXCR3 inhibitors, this compound serves as a key building block to introduce the piperidine moiety.[5] The aldehyde functionality allows for a variety of chemical transformations, such as reductive amination, to couple the piperidine ring to the core of the antagonist molecule.

Synthetic Workflow Example

The following diagram illustrates a generalized synthetic workflow where this compound is a key reactant.

G cluster_0 Synthesis of Precursor cluster_1 Aldehyde Formation cluster_2 Application in CXCR3 Antagonist Synthesis Isonipecotic_Acid Isonipecotic Acid 1_Acetylpiperidine_4_carboxylic_acid 1-Acetylpiperidine-4-carboxylic acid Isonipecotic_Acid->1_Acetylpiperidine_4_carboxylic_acid Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->1_Acetylpiperidine_4_carboxylic_acid 1_Acetylpiperidine_4_carbaldehyde This compound 1_Acetylpiperidine_4_carboxylic_acid->1_Acetylpiperidine_4_carbaldehyde Reduction Reducing_Agent Controlled Reducing Agent (e.g., Rosenmund Catalyst) Reducing_Agent->1_Acetylpiperidine_4_carbaldehyde CXCR3_Antagonist CXCR3 Antagonist 1_Acetylpiperidine_4_carbaldehyde->CXCR3_Antagonist Reductive Amination Amine_Intermediate Amine-containing Core Structure Amine_Intermediate->CXCR3_Antagonist

Caption: Synthetic pathway from isonipecotic acid to a CXCR3 antagonist.

Conclusion

This compound is a synthetically valuable and strategically important building block for drug discovery and development. Its well-defined structure and reactive aldehyde functionality provide a reliable handle for the introduction of the N-acetylpiperidine motif into a wide range of molecular scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to confidently utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics targeting CXCR3 and other important biological targets.

References

A Technical Guide to the Spectral Analysis of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Acetylpiperidine-4-carbaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde and an N-acetylated piperidine ring, makes it a valuable synthetic intermediate for the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream reaction products.

This guide provides an in-depth analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive analysis. This approach mirrors the real-world challenges often faced by researchers where direct reference data is scarce, requiring a synthesis of empirical knowledge and theoretical understanding.

Molecular Structure and Key Features

This compound (C₈H₁₃NO₂) possesses a molecular weight of 155.19 g/mol .[1] The core structure consists of a piperidine ring N-substituted with an acetyl group and C-4 substituted with a carbaldehyde group. The presence of the amide bond from the acetyl group introduces rotational restriction, potentially leading to distinct NMR signals for protons and carbons near the nitrogen atom. The aldehyde group provides a highly characteristic spectroscopic handle, particularly in IR and NMR.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Choices: ¹H NMR is the initial, and often definitive, step in structural analysis. A standard experiment is typically run in a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), which dissolve a wide range of organic compounds without contributing interfering signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm, providing a universal reference point.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.6 - 9.8Singlet (s) or Triplet (t)1H
Piperidine (H4)2.4 - 2.6Multiplet (m)1H
Piperidine (H2, H6 - axial/equatorial)2.8 - 4.5Multiplet (m)4H
Piperidine (H3, H5 - axial/equatorial)1.6 - 2.2Multiplet (m)4H
Acetyl (-CH₃)~2.1Singlet (s)3H

Interpretation and Expert Insights:

  • Aldehyde Proton: The most downfield signal will be the aldehyde proton, typically appearing between 9.6 and 9.8 ppm.[2] Its high chemical shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. It may appear as a singlet or a very narrow triplet if there is weak coupling to the proton at C4.

  • Acetyl Protons: A sharp singlet integrating to three protons around 2.1 ppm is characteristic of the acetyl methyl group.[3] Its singlet nature arises from the absence of adjacent protons.

  • Piperidine Ring Protons: The piperidine ring protons present a more complex picture due to the chair conformation and the influence of the N-acetyl group.

    • The protons on C2 and C6, adjacent to the nitrogen, are expected to be the most downfield of the ring protons due to the inductive effect of the nitrogen. The amide bond's partial double-bond character can lead to magnetic inequivalence of the axial and equatorial protons, resulting in broad or distinct signals, often in the 2.8 - 4.5 ppm range.

    • The proton at C4, alpha to the aldehyde, will be deshielded and is expected around 2.4 - 2.6 ppm.

    • The protons on C3 and C5 will be the most upfield of the ring protons, appearing in the 1.6 - 2.2 ppm region. The complex splitting patterns (multiplicities) arise from geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. A proton-decoupled experiment is standard, resulting in singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)195 - 205
Amide Carbonyl (C=O)168 - 172
Piperidine (C4)45 - 55
Piperidine (C2, C6)40 - 50
Piperidine (C3, C5)25 - 35
Acetyl (-CH₃)20 - 25

Interpretation and Expert Insights:

  • Carbonyl Carbons: Two distinct carbonyl signals will be present in the most downfield region of the spectrum. The aldehyde carbonyl is the most deshielded, appearing between 195-205 ppm. The amide carbonyl will be slightly more upfield, in the 168-172 ppm range.[4]

  • Piperidine Carbons: The chemical shifts of the piperidine carbons are influenced by their proximity to the nitrogen and the aldehyde group. C4, bearing the aldehyde, will be more downfield than C3/C5. C2 and C6, adjacent to the nitrogen, will also be significantly downfield.[5][6]

  • Acetyl Carbon: The acetyl methyl carbon will give a signal in the aliphatic region, typically around 20-25 ppm.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C NMR is inherently less sensitive than ¹H NMR.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.7 mL CDCl₃ Spectrometer 400+ MHz NMR Spectrometer Prep->Spectrometer H1_Acq ¹H Experiment (zg30, 16 scans) Spectrometer->H1_Acq C13_Acq ¹³C Experiment (zgpg30, 1024 scans) Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate to TMS/Solvent Correction->Calibration H1_Spec ¹H Spectrum Calibration->H1_Spec C13_Spec ¹³C Spectrum Calibration->C13_Spec Structure Structure Elucidation H1_Spec->Structure C13_Spec->Structure

Caption: General workflow for NMR spectral acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred modern technique for solid and liquid samples. It requires minimal sample preparation and is non-destructive. A diamond ATR crystal is robust and suitable for a wide range of organic compounds.

Predicted IR Absorption Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aldehyde)2820-2850 & 2720-2750Medium
C-H Stretch (Aliphatic)2850-2960Strong
C=O Stretch (Aldehyde)1720-1740Strong
C=O Stretch (Amide)1630-1660Strong

Interpretation and Expert Insights:

  • Carbonyl Region: The most diagnostic region of the IR spectrum for this molecule will be the carbonyl stretching region. Two strong, sharp peaks are expected. The aldehyde C=O stretch will appear at a higher wavenumber (1720-1740 cm⁻¹) compared to the amide C=O stretch (1630-1660 cm⁻¹).[7][8] This difference is due to the resonance effect in the amide, which imparts more single-bond character to the C=O bond, lowering its vibrational frequency. The presence of these two distinct peaks is a strong indicator of the molecule's bifunctional nature.

  • C-H Stretches: The spectrum will show strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the piperidine ring and acetyl group.[7] Crucially, two weaker bands characteristic of the aldehyde C-H stretch (a Fermi doublet) are expected around 2830 cm⁻¹ and 2730 cm⁻¹. The presence of these bands is a key confirmation of the aldehyde functionality.

Experimental Protocol: ATR-IR Data Acquisition

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental contributions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By analyzing the fragmentation patterns, it can also offer valuable structural clues.

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrometry Data (ESI-HRMS):

IonPredicted m/z (Monoisotopic)
[M+H]⁺156.1019
[M+Na]⁺178.0838

Data predicted from PubChemLite for C₈H₁₃NO₂.[2]

Interpretation and Expert Insights:

  • Molecular Ion: The primary ion observed in the positive ESI mass spectrum will be the protonated molecule [M+H]⁺ at an m/z of 156.1019.[2] An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the elemental formula C₈H₁₄NO₂⁺. The sodium adduct [M+Na]⁺ at m/z 178.0838 is also commonly observed.

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Potential fragmentation pathways could include the loss of the acetyl group or cleavage within the piperidine ring. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, would provide more detailed structural information. For instance, a characteristic fragment would be the loss of ketene (CH₂=C=O, 42 Da) from the acetyl group.

Experimental Protocol: ESI-HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Analyzer: TOF or Orbitrap.

    • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and good mass accuracy.

  • Data Analysis: Determine the accurate mass of the observed ions and use software to calculate the elemental composition and mass error (in ppm).

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_output Data Output Prep Dilute sample in MeOH + 0.1% Formic Acid Infusion Syringe Pump Infusion Prep->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI Analyzer HRMS Analyzer (TOF or Orbitrap) ESI->Analyzer Detection Ion Detection Analyzer->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum Formula Elemental Formula Confirmation Spectrum->Formula

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, IR spectroscopy confirms the presence of the critical aldehyde and amide functional groups, and high-resolution mass spectrometry validates the molecular weight and elemental composition. By integrating the data from these orthogonal methods, researchers can achieve an unambiguous identification of the molecule, ensuring its quality and suitability for applications in drug development and synthetic chemistry. This guide provides the foundational data and protocols necessary to confidently undertake such an analysis.

References

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbaldehyde, a key building block in medicinal chemistry. This document delves into its physical and chemical properties, outlines robust synthetic protocols, and explores its applications as a versatile scaffold in the development of novel therapeutics. The content is structured to provide both foundational knowledge and actionable insights for professionals in the field of drug discovery and organic synthesis.

Core Molecular Characteristics

This compound, with the CAS Number 155826-26-9, is a derivative of piperidine, a ubiquitous heterocyclic motif in a vast array of pharmaceuticals. The presence of both an acetyl group on the piperidine nitrogen and a formyl group at the 4-position imparts a unique combination of steric and electronic properties, making it a valuable intermediate for constructing complex molecular architectures.

Physicochemical and Computed Properties

Experimental data on the physical properties of this compound is not extensively documented in publicly available literature. However, its fundamental characteristics can be summarized, with some properties being computationally predicted.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂[1][2]
Molecular Weight 155.19 g/mol [1]
CAS Number 155826-26-9[2]
Exact Molecular Mass 155.09469 g/mol [3]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Synthesis and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functional group transformation of a precursor at the 4-position of the N-acetylated piperidine ring. The two most logical and field-proven approaches are the oxidation of the corresponding primary alcohol and the partial reduction of a carboxylic acid derivative.

Synthetic Pathway 1: Oxidation of (1-Acetylpiperidin-4-yl)methanol

A common and effective method for the preparation of aldehydes is the oxidation of primary alcohols. For the synthesis of this compound, (1-Acetylpiperidin-4-yl)methanol serves as the direct precursor. Various modern oxidation systems can be employed to achieve this transformation with high selectivity and yield, minimizing over-oxidation to the carboxylic acid.

A particularly effective method for this type of transformation involves the use of a nitroxyl radical catalyst, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), in the presence of a stoichiometric oxidant. A patent for a similar compound, 1-benzylpiperidine-4-carboxaldehyde, details a system using TEMPO with sodium periodate and sodium bromide.[4]

Oxidation_of_Alcohol Reactant (1-Acetylpiperidin-4-yl)methanol Product This compound Reactant->Product Oxidation Reagents TEMPO (cat.) NaIO4 NaBr DCM, rt

Caption: Synthetic pathway for this compound via oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Reaction Setup: To a solution of (1-Acetylpiperidin-4-yl)methanol (1 equivalent) in dichloromethane (DCM) at room temperature, add TEMPO (0.01-0.05 equivalents) and sodium bromide (0.1 equivalents).

  • Addition of Oxidant: Slowly add a solution of sodium periodate (1.5 equivalents) in water to the reaction mixture with vigorous stirring.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired aldehyde.

Causality Behind Experimental Choices:

  • TEMPO/NaIO₄ System: This system is chosen for its mildness and high selectivity for primary alcohols, thus preventing the over-oxidation to the carboxylic acid.

  • Dichloromethane (DCM) as Solvent: DCM is a good solvent for both the starting material and the intermediate species, and it is relatively inert under these reaction conditions.

  • Aqueous Work-up with Sodium Thiosulfate: This step is crucial to neutralize any remaining oxidizing species, ensuring the stability of the aldehyde product during isolation.

Synthetic Pathway 2: Partial Reduction of a Carboxylic Acid Derivative

Another viable route to this compound is the partial reduction of a suitable carboxylic acid derivative, such as an acid chloride. The parent compound, 1-Acetylpiperidine-4-carboxylic acid, is commercially available and can be readily converted to its acid chloride.

The reduction of an acyl chloride to an aldehyde requires a sterically hindered and less reactive hydride source to prevent over-reduction to the corresponding alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a well-established reagent for this transformation.[5]

Reduction_of_Acid_Chloride CarboxylicAcid 1-Acetylpiperidine-4-carboxylic acid AcidChloride 1-Acetylpiperidine-4-carbonyl chloride CarboxylicAcid->AcidChloride Activation Product This compound AcidChloride->Product Partial Reduction Reagent1 SOCl₂ or (COCl)₂ Reagent2 LiAlH(OtBu)₃ THF, -78 °C

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of the Acid Chloride

Step A: Formation of the Acid Chloride

  • Reaction Setup: To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude 1-Acetylpiperidine-4-carbonyl chloride, which can be used in the next step without further purification.

Step B: Partial Reduction to the Aldehyde

  • Reaction Setup: Dissolve the crude acid chloride from Step A in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in THF to the cooled acid chloride solution.

  • Monitoring and Quenching: Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow it to warm to room temperature.

  • Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Conversion to Acid Chloride: The carboxylic acid is not sufficiently electrophilic for direct reduction with hindered hydrides. Its activation to the more reactive acid chloride is a necessary step.

  • LiAlH(OtBu)₃ as Reducing Agent: The bulky tert-butoxy groups attenuate the reactivity of the aluminum hydride, preventing the over-reduction of the initially formed aldehyde to the alcohol.

  • Low-Temperature Reaction: Performing the reduction at -78 °C is critical to control the reactivity of the hydride reagent and to ensure the stability of the aldehyde product.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[6] this compound serves as a versatile starting material for the synthesis of a wide range of substituted piperidine derivatives. The aldehyde functionality is a key handle for various chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

Key Synthetic Transformations and Their Therapeutic Relevance:

  • Reductive Amination: The aldehyde can be readily converted into a variety of secondary and tertiary amines through reductive amination. This is a cornerstone reaction in drug discovery for accessing compounds that can interact with aminergic G-protein coupled receptors (GPCRs) or ion channels.

  • Wittig and Related Olefinations: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, providing access to a different class of molecular shapes and functionalities.

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can be further functionalized or act as key hydrogen bond donors in interactions with biological targets.

  • Formation of Heterocycles: The aldehyde can be a precursor for the construction of fused or spirocyclic ring systems, enabling the exploration of novel chemical space.

The N-acetyl group provides a stable amide linkage that can influence the compound's solubility, metabolic stability, and conformational preferences. This feature, combined with the reactive aldehyde, makes this compound a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Applications_Workflow Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Olefination Start->Wittig Grignard Grignard Addition Start->Grignard Heterocycle Heterocycle Formation Start->Heterocycle Library Diverse Compound Library ReductiveAmination->Library Wittig->Library Grignard->Library Heterocycle->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Workflow of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet for the aldehyde is not widely available, general guidelines for handling aldehydes and piperidine derivatives should be followed. The related compound, 1-Acetylpiperidine-4-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data on its physical properties are limited, its synthesis is achievable through established and reliable organic transformations. The dual functionality of a stable N-acetyl group and a reactive aldehyde makes it an ideal scaffold for the generation of diverse molecular structures for biological screening. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their research and development endeavors.

References

Understanding the Compound: An Inferred Hazard Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1-Acetylpiperidine-4-carbaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The guidance herein is built upon established safety principles for aldehyde-containing compounds and data from structurally related molecules, providing a robust framework in the absence of a dedicated safety data sheet for this specific reagent.

Aldehydes, as a class, are known electrophiles that can react with biological nucleophiles, leading to irritation and sensitization.[1] Inhalation can cause respiratory tract irritation, while skin contact may lead to dermatitis.[1] Based on data from analogous structures, this compound is anticipated to be harmful if swallowed and cause significant skin, eye, and respiratory irritation.[2][3]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Note: This classification is extrapolated from closely related compounds and general aldehyde toxicity.)

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure. Engineering controls are the most effective means to achieve this.

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood.[4][5] This is critical for preventing the inhalation of potentially harmful vapors and aerosols. The causality is simple: aldehydes can have significant vapor pressure, and their vapors can cause respiratory irritation.[1] A properly functioning fume hood maintains a negative pressure, drawing vapors away from the user's breathing zone.

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that may escape primary containment.[6][7] Facilities storing or using this material should be equipped with an eyewash station and a safety shower, with their locations clearly marked and accessible.[4][8]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

  • Hand Protection: Aldehyde-resistant gloves are mandatory. Materials such as butyl rubber or nitrile are highly recommended.[1] Latex or polyvinyl chloride (PVC) gloves are not suitable as they offer poor protection against many organic chemicals, including aldehydes.[1] Always double-glove if handling significant quantities or for prolonged periods. Gloves should be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Splash-proof safety goggles are the minimum requirement.[1] When there is a higher risk of splashing (e.g., when transferring large volumes or working under pressure), a full face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[4] Full-length pants and closed-toe shoes are also mandatory to protect the skin from potential spills.[4]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[1] For aldehydes, an air-purifying respirator with organic vapor cartridges is typically appropriate.[1] A full respiratory protection program, including fit testing and training, is required when respirators are used.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling protocols is crucial for preventing accidents and exposure.

Handling:

  • Avoid Contact: All personal contact, including inhalation, must be avoided.[6]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[6][8] Always wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4][7]

  • Transfers: Use appropriate tools (spatulas, pipettes) for transfers to avoid generating dust or aerosols. For liquid transfers, use a syringe or cannula technique, especially with air-sensitive reactions.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and bases, as these can trigger vigorous or violent reactions.

Storage:

  • Container: Store in the original, tightly sealed container.[6][7]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[5][6] The storage area should be separate from incompatible materials.[6]

  • Inert Atmosphere: Aldehydes can undergo autoxidation in the presence of air, potentially forming explosive peroxides over time.[9] It is prudent practice to store this compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.[9]

Logical Flow for Safe Storage Assessment

Storage_Assessment Start Receive Chemical CheckLabel Check Container Label & Integrity Start->CheckLabel Inert Consider Inert Atmosphere? CheckLabel->Inert Label/Seal OK Reject Reject Shipment CheckLabel->Reject Damaged/Leaking Store Store in Designated Cabinet Log Log in Inventory Store->Log Inert->Store Short-Term Use Seal Seal Tightly Under N2/Ar Inert->Seal Long-Term Storage Seal->Store

Caption: Decision workflow for safe chemical storage.

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is essential.

Table 2: Emergency Response Protocols

Exposure TypeFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7][10] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing.[7][10] Flush skin with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation develops or persists.[6]
Inhalation Move the person to fresh air.[6][7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, avoiding direct mouth-to-mouth contact.[5][11] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[5][11] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person.[5][7] Call a poison control center or seek immediate medical attention.[6][11]

Spill Response: For a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).[9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][9] Clean the spill area with soap and water. For large spills, evacuate the area and contact the institution's emergency response team.

Workflow for Chemical Spill Response

Spill_Response Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Spill Size & Risk Evacuate Evacuate Area Call Emergency Response Assess->Evacuate Large Spill DonPPE Don Appropriate PPE Assess->DonPPE Small Spill Alert->Assess Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect & Containerize Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

References

Reactivity of the aldehyde group in 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Acetylpiperidine-4-carbaldehyde

This guide provides an in-depth exploration of the chemical reactivity of the aldehyde functional group in this compound, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring both technical accuracy and field-proven insight. The piperidine scaffold is a privileged structure in drug discovery, and understanding the synthetic transformations of its derivatives is paramount for the development of novel therapeutics.[1][2]

Core Principles: Electronic and Steric Profile of the Aldehyde

The reactivity of the aldehyde in this compound is fundamentally governed by the electronic and steric environment imposed by the N-acetylpiperidine ring. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond.[3] However, the adjacent N-acetyl group introduces competing electronic effects.

  • Inductive Effect (-I): The nitrogen atom is electronegative and withdraws electron density through the sigma bonds, slightly increasing the electrophilicity of the aldehyde carbon.

  • Resonance Effect (+R): The lone pair on the nitrogen can be delocalized into the acetyl carbonyl group. This amide resonance reduces the electron-withdrawing inductive effect of the nitrogen on the rest of the ring, making the aldehyde slightly less reactive than if it were attached to a simple alkyl-substituted nitrogen.

Sterically, the piperidine ring is conformationally mobile (chair-boat interconversion), but the acetyl group and the aldehyde at the 4-position are equatorial in the most stable chair conformation to minimize steric hindrance. This orientation makes the aldehyde group readily accessible to incoming nucleophiles.

Caption: Electronic effects influencing aldehyde reactivity.

Key Synthetic Transformations

The aldehyde group serves as a versatile handle for a variety of crucial chemical transformations. The following sections detail key reactions, providing both mechanistic rationale and validated protocols.

Reduction to 1-Acetyl-4-(hydroxymethyl)piperidine

The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a valuable intermediate for ether or ester synthesis.

Expertise & Experience: The choice of reducing agent is critical. A mild hydride donor like sodium borohydride (NaBH₄) is ideal because it selectively reduces aldehydes and ketones without affecting the more stable amide functionality of the N-acetyl group.[1] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would undesirably reduce both the aldehyde and the amide. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of Aldehyde

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation: Reduction Reaction

ParameterValue
Product Name (1-acetylpiperidin-4-yl)methanol
Typical Yield 90-98%
Purity (HPLC) >98%
Key ¹H NMR Signal ~3.5 ppm (d, 2H, -CH₂OH)
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Oxidation to 1-Acetylpiperidine-4-carboxylic acid

Oxidation of the aldehyde provides the corresponding carboxylic acid, a key building block for amide bond formation and other derivatizations.[2][4]

Expertise & Experience: A common challenge in aldehyde oxidation is the use of harsh, chromium-based reagents. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid, is a superior method. It is highly selective for aldehydes and proceeds under mild conditions, preserving the N-acetyl group. A phosphate buffer is typically used to maintain the optimal pH, and a chlorine scavenger like 2-methyl-2-butene is added to prevent side reactions with the product.

Experimental Protocol: Pinnick Oxidation

  • Setup: In a flask, dissolve this compound (1.0 eq) and 2-methyl-2-butene (3.0 eq) in tert-butanol (t-BuOH).

  • Buffer Addition: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) dropwise, keeping the temperature below 25 °C.

  • Reaction Monitoring: Stir vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3-4 with 1M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting 1-Acetylpiperidine-4-carboxylic acid can often be purified by recrystallization.[1]

Pinnick_Oxidation_Workflow start Start: Aldehyde in t-BuOH reagents Add NaH₂PO₄ buffer and 2-methyl-2-butene start->reagents oxidant Slowly add aq. NaClO₂ reagents->oxidant reaction Stir at RT (4-6h) Monitor by TLC oxidant->reaction quench Quench with Na₂SO₃ reaction->quench acidify Acidify to pH 3-4 (1M HCl) quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry, Concentrate & Purify extract->purify end Product: Carboxylic Acid purify->end

Caption: Workflow for the Pinnick oxidation.

Reductive Amination

Reductive amination is one of the most powerful C-N bond-forming reactions in drug discovery, allowing for the introduction of diverse amine functionalities. The process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.

Expertise & Experience: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations.[5] It is milder and more selective than other hydride reagents like sodium cyanoborohydride (NaBH₃CN) and can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze iminium ion formation, accelerating the reaction, particularly with less nucleophilic amines.

Experimental Protocol: Reductive Amination

  • Amine & Aldehyde Mixing: To a solution of the desired primary or secondary amine (1.1 eq) in DCE, add this compound (1.0 eq).

  • Acid Catalyst (Optional): Add glacial acetic acid (0.1 eq) and stir the mixture for 20 minutes at room temperature to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the aldehyde and the appearance of the product amine.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Data Presentation: Reductive Amination

ParameterValue
Product Type Substituted 4-(aminomethyl)piperidine
Typical Yield 65-90% (amine dependent)
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent 1,2-Dichloroethane (DCE)
Key Benefit High functional group tolerance
Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing α,β-unsaturated esters and other electron-deficient alkenes. It typically provides excellent stereoselectivity for the (E)-alkene.[6][7][8]

Trustworthiness & Causality: The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[6] This heightened nucleophilicity allows it to react efficiently with aldehydes. The key advantage is the byproduct, a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification significantly compared to the triphenylphosphine oxide generated in a Wittig reaction.[7] The (E)-selectivity arises from the thermodynamically favored anti-periplanar arrangement of the bulky groups in the transition state leading to the oxaphosphetane intermediate.[8][9]

Experimental Protocol: HWE Olefination

  • Phosphonate Deprotonation: In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Ylide Formation: Add a solution of triethyl phosphonoacetate (1.1 eq) in THF dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting (E)-α,β-unsaturated ester by flash column chromatography.

HWE_vs_Wittig cluster_HWE Horner-Wadsworth-Emmons cluster_Wittig Wittig Reaction HWE_reagent Phosphonate Ester + NaH HWE_product (E)-Alkene HWE_reagent->HWE_product Reacts with Aldehyde HWE_byproduct Water-Soluble Phosphate Salt HWE_product->HWE_byproduct Generates Wittig_byproduct Triphenylphosphine Oxide (Difficult to Remove) Wittig_reagent Phosphonium Salt + Strong Base Wittig_product (Z/E)-Alkene Mixture Wittig_reagent->Wittig_product Reacts with Aldehyde Wittig_product->Wittig_byproduct Generates Title Comparison of Olefination Byproducts

Caption: Comparison of HWE and Wittig reaction byproducts.

Knoevenagel Condensation

The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[10][11]

Expertise & Experience: The choice of catalyst is key. A weak amine base like piperidine or pyridine is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[11][12] The mechanism involves the formation of an iminium ion between the catalyst and the aldehyde, which is then attacked by the enolate of the active methylene compound.[13] This reaction is highly efficient for creating electron-deficient alkenes that are valuable Michael acceptors in subsequent synthetic steps.

Experimental Protocol: Knoevenagel Condensation

  • Reactant Mixing: In a flask, combine this compound (1.0 eq), malononitrile (1.05 eq), and toluene.

  • Catalyst Addition: Add piperidine (0.1 eq) as the catalyst.

  • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.

Conclusion

The aldehyde group of this compound is a highly versatile functional handle that provides access to a wide array of important chemical scaffolds. Through judicious selection of reagents and conditions, it can be selectively transformed into alcohols, carboxylic acids, amines, and complex alkenes. The N-acetylpiperidine core imparts favorable properties for drug development, and the predictable reactivity of the aldehyde makes this molecule an invaluable building block for medicinal chemists and organic synthesis professionals. The protocols and insights provided herein serve as a robust foundation for leveraging this reagent in the synthesis of novel chemical entities.

References

Potential research applications of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Research Applications of 1-Acetylpiperidine-4-carbaldehyde

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a piperidine core protected by an acetyl group and functionalized with a reactive aldehyde, makes it an ideal starting point for the synthesis of complex molecular architectures. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and cell permeability.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound and explores its proven and potential applications in the development of high-value therapeutic agents, with a focus on Central Nervous System (CNS) drugs and kinase inhibitors. Detailed synthetic protocols and conceptual frameworks are provided to empower researchers in drug discovery and development.

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of clinically approved pharmaceuticals and bioactive natural products.[2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold to orient functional groups for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, modulating the compound's physicochemical properties.[2]

This compound (or N-acetyl-4-formylpiperidine) capitalizes on this privileged core. The N-acetyl group serves two primary functions: it removes the basicity of the piperidine nitrogen, preventing unwanted side reactions and improving compatibility with various reagents, and it provides a balance of polarity and lipophilicity. The 4-formyl (aldehyde) group is the molecule's synthetic workhorse, a versatile electrophilic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties

While specific experimental data for the carbaldehyde is sparse, properties can be reliably estimated based on its close analog, 1-Acetylpiperidine-4-carboxylic acid.

PropertyValue (Estimated/Analog Data)Source
Molecular Formula C₈H₁₃NO₂-
Molecular Weight 155.19 g/mol -
CAS Number 127435-37-8-
Appearance Expected to be a solid or oil-
Boiling Point >300 °C (est.)[3]
Melting Point 180-184 °C (for carboxylic acid analog)[3][4]
Solubility Soluble in organic solvents (MeOH, DCM, THF)[5][6]

Core Reactivity: Reductive Amination as a Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in the reactivity of its aldehyde functional group. Among the many possible transformations, reductive amination stands out as the most powerful and widely used method for generating complex amine derivatives, which are central to a vast number of pharmaceuticals.[6][7]

Reductive amination is a one-pot reaction that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[8] This process is favored for its efficiency, operational simplicity, and the availability of a wide range of low-cost primary and secondary amines as starting materials.[6][9]

G A 1-Acetylpiperidine- 4-carbaldehyde C Iminium Ion Intermediate A->C Condensation (-H₂O) B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C E Substituted Piperidine Product (Secondary or Tertiary Amine) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E

Caption: General workflow for reductive amination.

Field-Proven Experimental Protocol: One-Pot Reductive Amination

This protocol describes a robust and widely applicable method for coupling this compound with a generic primary amine. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion, minimizing side reactions.

Objective: To synthesize N-substituted-4-(aminomethyl)-1-acetylpiperidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 eq) to liberate the free amine. Stir the mixture for 20-30 minutes at room temperature. Causality Note: This initial stirring period allows for the formation of the hemiaminal and subsequent iminium ion intermediate, which is the substrate for the reducing agent.

  • Reduction Step: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Safety Note: The addition may be slightly exothermic and may cause gas evolution. The reaction is typically stirred at room temperature for 3-12 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Workup: Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Research Application Domain 1: Central Nervous System (CNS) Agents

The piperidine scaffold is a cornerstone in the development of CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurological targets.[10] Derivatives of 4-formylpiperidine have been explored for their activity on CNS disorders, including seizures and tremor.

This compound is an excellent precursor for synthesizing ligands for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), which are key targets in treating depression and anxiety.[11] For example, it can be used to construct long-chain arylpiperazine derivatives, a class of compounds known for their neuropsychopharmacological activity.[11]

G cluster_synthesis Synthetic Pathway cluster_target Biological Target A 1-Acetylpiperidine- 4-carbaldehyde C CNS Agent Candidate A->C Reductive Amination B Arylpiperazine B->C Receptor 5-HT₁ₐ Receptor (GPCR) C->Receptor Binds to Neuron Postsynaptic Neuron Receptor->Neuron Modulates Signaling

Caption: Synthesis of a CNS agent targeting a serotonin receptor.

Research Application Domain 2: Kinase Inhibitors

Protein kinases regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer.[1] Consequently, kinase inhibitors are a major focus of modern drug discovery. The piperidine ring is frequently incorporated into kinase inhibitors to modulate solubility, engage with the target's active site, and provide vectors for further functionalization.[1]

This compound can serve as a key intermediate for inhibitors of pathways like PI3K/Akt, which is hyperactive in many human tumors.[1][12] The piperidine can act as a central scaffold, with the nitrogen-linked sidechain (installed via reductive amination) targeting the ATP-binding pocket or allosteric sites.

G RTK RTK (Inactive) RTK_active RTK (Active) RTK->RTK_active Growth Factor PI3K PI3K RTK_active->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT_active AKT (Active) PIP3->AKT_active Activates AKT AKT (Inactive) AKT->AKT_active Downstream Downstream Targets (Cell Survival, Proliferation) AKT_active->Downstream Inhibitor Piperidine-Based Inhibitor Inhibitor->AKT_active INHIBITS

Caption: Simplified PI3K/Akt signaling pathway and inhibition point.

The synthesis of such inhibitors would involve using reductive amination to append a core heterocyclic motif (e.g., a pyrazolopyrimidine) to the piperidine scaffold, creating a molecule that can effectively occupy the kinase active site.[12]

Other Potential High-Value Applications

The versatility of this building block extends beyond CNS and kinase targets. The related carboxylic acid is documented as a reactant for synthesizing:

  • CCR5 Antagonists: For the treatment of HIV.[4]

  • CDK Inhibitors: Targeting the cell cycle for anti-cancer applications.[4]

  • Antiproliferative Agents: For general oncology research.[4]

By extension, this compound provides a direct route to amine-containing analogs of these compound classes, enabling rapid exploration of structure-activity relationships (SAR).

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its utility is rooted in the combination of a privileged piperidine scaffold and a highly versatile aldehyde handle. The robust and predictable nature of its core reaction—reductive amination—allows for the rapid and efficient generation of diverse chemical libraries. Researchers and drug development professionals can leverage this building block to systematically explore chemical space around validated biological targets, from CNS receptors to protein kinases, ultimately shortening the timeline for identifying novel therapeutic candidates. Future research will likely see this compound utilized in the synthesis of even more complex therapeutic modalities, such as chemical probes and targeted protein degraders.

References

A Technical Guide to the Synthesis and History of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Acetylpiperidine-4-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine core, is a privileged scaffold found in a multitude of pharmaceutical agents.[1][2] This guide provides an in-depth exploration of the synthetic history and methodologies for preparing this valuable intermediate. Rather than a singular moment of discovery, the history of this compound is one of synthetic evolution, driven by the persistent need for milder, more efficient, and selective chemical transformations. We will dissect the predominant synthetic strategies, focusing on the oxidation of 1-acetyl-4-piperidinemethanol, and detail the procedural and mechanistic advantages of cornerstone reactions such as the Swern and Dess-Martin oxidations. This document serves as a technical resource for researchers and drug development professionals, offering both historical context and practical, field-proven protocols.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in drug discovery.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for orienting functional groups to interact with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions and improving the pharmacokinetic properties of drug candidates. The acetyl group at the nitrogen of this compound serves to modulate this basicity and acts as a neutral, synthetically stable protecting group, while the aldehyde at the C4 position provides a reactive handle for a vast array of subsequent chemical modifications, making it an ideal starting point for library synthesis and lead optimization.[2]

Foundational Synthetic Strategy: The Oxidation Approach

The most direct and widely employed strategy for the synthesis of this compound involves the controlled oxidation of the corresponding primary alcohol, 1-acetyl-4-piperidinemethanol. The evolution of this specific transformation is a microcosm of the broader progress in synthetic organic chemistry, moving from harsh, toxic metal-based oxidants to mild, selective, and operationally simple modern reagents.

The precursor alcohol is readily prepared via the reduction of the commercially available 1-Acetylpiperidine-4-carboxylic acid (also known as N-Acetylisonipecotic acid).[3][4]

G cluster_0 Precursor Synthesis cluster_1 Oxidation to Aldehyde Acid 1-Acetylpiperidine-4-carboxylic Acid Alcohol 1-Acetyl-4-piperidinemethanol Acid->Alcohol Reduction (e.g., LiAlH4, BH3) Aldehyde This compound Alcohol->Aldehyde Oxidation

Caption: General workflow for the oxidation approach.

The Swern Oxidation: A Milestone in Mild Oxidation

The advent of activated dimethyl sulfoxide (DMSO) oxidations marked a significant leap forward, allowing for the efficient preparation of aldehydes from primary alcohols without over-oxidation to carboxylic acids and without the use of toxic heavy metals like chromium.[5] The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, became a gold standard for this transformation due to its reliability and broad functional group tolerance.[6][7]

Causality of Experimental Choices: The reaction is conducted at cryogenic temperatures (-78 °C) to control the stability of the highly reactive chloro(dimethyl)sulfonium chloride intermediate, preventing its decomposition and side reactions.[8] The addition of a hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the key alkoxysulfonium ion to form a sulfur ylide, which then undergoes an intramolecular elimination to yield the aldehyde.[6][9] The hindered nature of the base minimizes competing nucleophilic attack on the reactive intermediates.

G DMSO DMSO Me-S(=O)-Me Intermediate1 Chloro(dimethyl)sulfonium Chloride [Me2S-Cl]+Cl- DMSO->Intermediate1 -78 °C + Oxalyl Oxalyl Chloride ClC(=O)C(=O)Cl Oxalyl->Intermediate1 + Intermediate2 Alkoxysulfonium Ion [Me2S-O-CH2R]+Cl- Intermediate1->Intermediate2 -78 °C + Alcohol R-CH2OH (1-Acetyl-4-piperidinemethanol) Alcohol->Intermediate2 + Ylide Sulfur Ylide Me2S(+)-C(-)H-R' Intermediate2->Ylide Base + Base Triethylamine Et3N Aldehyde Aldehyde R-CHO Ylide->Aldehyde Warm to RT DMS Dimethyl Sulfide Me2S Ylide->DMS Warm to RT +

Caption: Simplified workflow of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

  • Activator Formation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise, maintaining the internal temperature below -65 °C. Stir the resulting solution for 15 minutes.

  • Alcohol Addition: Add a solution of 1-acetyl-4-piperidinemethanol (1.0 equivalent) in DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Ylide Formation & Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

A significant drawback of the Swern oxidation is the stoichiometric formation of dimethyl sulfide (DMS), a volatile compound with an intensely unpleasant odor.[6] Proper handling in a well-ventilated fume hood and quenching of all glassware with bleach is essential.

The Dess-Martin Periodinane (DMP) Oxidation: Operational Simplicity

Developed in 1983, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) emerged as a powerful and user-friendly alternative to DMSO-based oxidations.[10] Its primary advantages include mild reaction conditions (typically room temperature), neutral pH, short reaction times, and a significantly simplified workup.[11][12]

Causality of Experimental Choices: DMP is a hypervalent iodine(V) reagent. The oxidation proceeds via a ligand exchange mechanism where the alcohol displaces one of the acetate groups on the iodine center.[13] An intramolecular proton transfer, facilitated by the displaced acetate acting as a base, leads to the formation of the carbonyl group and the reduction of the iodine species.[10] The reaction is typically run in halogenated solvents like DCM for optimal solubility. The addition of a mild base like pyridine or sodium bicarbonate can sometimes be beneficial to buffer the acetic acid byproduct, especially for acid-sensitive substrates.

G cluster_workflow Dess-Martin Periodinane (DMP) Workflow Start 1-Acetyl-4-piperidinemethanol + DMP in DCM Stir Stir at Room Temperature (1-3 hours) Start->Stir Workup Quench with Na2S2O3 / NaHCO3 (Reduces Iodine Byproduct) Stir->Workup Extract Extract with Organic Solvent Workup->Extract Purify Concentrate & Purify (Chromatography) Extract->Purify End This compound Purify->End

Caption: Experimental workflow for DMP Oxidation.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: To a solution of 1-acetyl-4-piperidinemethanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature under a nitrogen atmosphere.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a vigorously stirred aqueous solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether or DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude aldehyde is often of high purity but can be further purified by silica gel chromatography if necessary.

Comparison of Modern Oxidation Methods
FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Temperature -78 °C to RT[8]Room Temperature[10]
Key Reagents DMSO, Oxalyl Chloride, Hindered Base[6]Dess-Martin Periodinane[11]
Primary Byproducts Dimethyl Sulfide (malodorous), CO, CO₂[6]Iodinane, Acetic Acid[10]
Workup Aqueous quench and extraction; requires care due to odor[9]Reductive quench (Na₂S₂O₃) simplifies removal of iodine byproducts[12]
Advantages Low cost of bulk reagents, highly reliable.[5]Operational simplicity, neutral pH, fast, no strong odor.[11][12]
Disadvantages Cryogenic temperatures, malodorous byproduct, sensitive to water.[5][6]Higher cost of reagent, potentially explosive nature of reagent.[10][11]

Alternative Synthetic Pathways: The Reduction Approach

While oxidation of the alcohol is dominant, this compound can also be synthesized via the controlled reduction of a derivative of 1-Acetylpiperidine-4-carboxylic acid. This approach is attractive as the carboxylic acid is a stable, often cheaper, and readily available starting material.[14] The primary challenge lies in stopping the reduction at the aldehyde stage without proceeding to the primary alcohol.

A robust method to achieve this is the conversion of the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide). This intermediate forms a stable chelate with reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), which prevents the over-reduction of the initially formed aldehyde.[14][15]

G Acid 1-Acetylpiperidine-4- carboxylic Acid Active Activated Intermediate (e.g., Acid Chloride) Acid->Active Activation (e.g., SOCl2) Weinreb Weinreb Amide Active->Weinreb + HN(OMe)Me Aldehyde 1-Acetylpiperidine-4- carbaldehyde Weinreb->Aldehyde Reduction (e.g., DIBAL-H)

Caption: Conceptual workflow for the Weinreb Amide route.

This strategy offers excellent control and is particularly valuable in complex molecule synthesis where delicate functional groups must be preserved.

Conclusion

The history of this compound is not one of a singular discovery but of incremental and enabling advancements in the field of synthetic organic chemistry. Its preparation showcases the transition from classical, often harsh, reagents to the mild, selective, and reliable methods that are now standard in the modern drug discovery laboratory. The choice between a Swern oxidation, with its low-cost reagents, and a DMP oxidation, with its operational simplicity, is a classic process chemistry decision based on scale, cost, and safety considerations. The existence of alternative reductive pathways further enriches the synthetic chemist's toolkit. Understanding the causality and practical details behind these methods is essential for any scientist working to construct the next generation of piperidine-based therapeutics.

References

Methodological & Application

Application Note: A Detailed Protocol for the Wittig Reaction with 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction involves the reaction of a phosphorus ylide, commonly known as a Wittig reagent, with a carbonyl compound. A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other alkene synthesis methods.[1]

This application note provides a comprehensive guide for performing the Wittig reaction with 1-acetylpiperidine-4-carbaldehyde, a versatile building block in medicinal chemistry. We will explore the use of both stabilized and non-stabilized ylides to demonstrate the synthesis of (E)- and (Z)-alkenes, respectively. The causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, will be thoroughly explained to ensure a robust and reproducible protocol for researchers, scientists, and drug development professionals.

Mechanism of the Wittig Reaction

The currently accepted mechanism of the Wittig reaction, particularly in the absence of lithium salts, involves a concerted [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[2] This intermediate then decomposes in a syn-elimination fashion to yield the alkene and a thermodynamically stable triphenylphosphine oxide, the latter being the driving force for the reaction.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

  • Non-stabilized ylides , typically bearing alkyl or aryl substituents, react rapidly and kinetically to favor the formation of the cis or (Z)-alkene.

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge of the ylide, react more slowly and under thermodynamic control, leading predominantly to the trans or (E)-alkene.[2][3]

Below is a diagram illustrating the generally accepted reaction mechanism.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide R'HC=PPh₃ (Ylide) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R''CHO (Aldehyde) Aldehyde->Oxaphosphetane Alkene R'HC=CHR'' (Alkene) Oxaphosphetane->Alkene Syn-elimination TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig Reaction.

Experimental Protocols

This section details the protocols for the Wittig reaction of this compound with both a stabilized and a non-stabilized ylide.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Properties & Hazards
This compound155826-26-9155.20Solid. Handle with care.
(Carbethoxymethyl)triphenylphosphonium bromide1530-45-6429.29White crystalline powder, irritant.[4]
Methyltriphenylphosphonium bromide1779-49-3357.22White to off-white crystalline solid, hygroscopic.[5][6]
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00Flammable solid, reacts violently with water.[7]
n-Butyllithium (2.5 M in hexanes)109-72-864.06Pyrophoric liquid, reacts violently with water.[8][9]
Anhydrous Tetrahydrofuran (THF)109-99-972.11Flammable liquid, can form peroxides.
Anhydrous Dichloromethane (DCM)75-09-284.93Volatile, suspected carcinogen.
Ethyl Acetate141-78-688.11Flammable liquid, irritant.
Hexanes110-54-386.18Flammable liquid, neurotoxin.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49Aqueous solution.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Aqueous solution.
Brine (Saturated aqueous NaCl)7647-14-558.44Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Hygroscopic solid.
Silica Gel (for column chromatography)7631-86-960.08Fine powder, inhalation hazard.
Protocol 1: Synthesis of (E)-ethyl 2-(1-acetylpiperidin-4-yl)acrylate (with a Stabilized Ylide)

This protocol utilizes a stabilized ylide to favor the formation of the (E)-alkene.

Step-by-Step Procedure:

  • Ylide Formation:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.0 mmol).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil.

    • Add anhydrous THF (20 mL) to the flask.

    • In a separate flask, dissolve (carbethoxymethyl)triphenylphosphonium bromide (2.58 g, 6.0 mmol) in anhydrous THF (20 mL).

    • Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a reddish-orange color indicates the presence of the ylide.

  • Wittig Reaction:

    • Dissolve this compound (0.78 g, 5.0 mmol) in anhydrous THF (10 mL).

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the (E)-alkene as the major product.

Protocol 2: Synthesis of 1-acetyl-4-vinylpiperidine (with a Non-Stabilized Ylide)

This protocol employs a non-stabilized ylide to favor the formation of the (Z)-alkene, which in this specific case is the terminal alkene.

Step-by-Step Procedure:

  • Ylide Formation:

    • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) and anhydrous THF (30 mL).

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise.

    • Allow the mixture to warm to 0 °C and stir for 1 hour. The formation of a deep yellow to orange solution indicates ylide formation.

  • Wittig Reaction:

    • Dissolve this compound (0.78 g, 5.0 mmol) in anhydrous THF (10 mL).

    • Cool the ylide solution back to -78 °C and slowly add the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product may be volatile).

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ylide_Prep Ylide Formation (Protocol 1 or 2) Reaction Wittig Reaction Ylide_Prep->Reaction Aldehyde_Sol Prepare Aldehyde Solution Aldehyde_Sol->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (TLC, NMR, MS) Purification->Analysis

Caption: Experimental Workflow for the Wittig Reaction.

Product Characterization

The purified products should be characterized by standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations for (E)-ethyl 2-(1-acetylpiperidin-4-yl)acrylateExpected Observations for 1-acetyl-4-vinylpiperidine
TLC Higher Rf value compared to the aldehyde starting material.Higher Rf value compared to the aldehyde starting material.
¹H NMR Appearance of vinyl proton signals (typically 5.5-7.5 ppm). The coupling constant (J) for the vinyl protons is expected to be larger for the (E)-isomer (typically >12 Hz).Appearance of vinyl proton signals (typically 4.5-6.0 ppm).
¹³C NMR Appearance of two new sp² carbon signals for the double bond.Appearance of two new sp² carbon signals for the double bond.
Mass Spec Molecular ion peak corresponding to the expected product mass.Molecular ion peak corresponding to the expected product mass.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete ylide formation (due to wet reagents/solvents or inactive base).Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use fresh, properly stored base.
Aldehyde degradation.Use freshly distilled or purified aldehyde.
Incomplete reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor by TLC until starting material is consumed.
Steric hindrance.For sterically hindered substrates, consider using the Horner-Wadsworth-Emmons reaction.
Difficult purification Triphenylphosphine oxide co-elutes with the product.Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexanes or by converting it to a more polar derivative.[10]
Unexpected stereochemistry Presence of lithium salts when (Z)-alkene is desired.Use salt-free conditions for the formation of non-stabilized ylides to maximize (Z)-selectivity.

Conclusion

The Wittig reaction is a highly effective method for the synthesis of alkenes from this compound. By carefully selecting the appropriate phosphorus ylide—stabilized for (E)-alkenes and non-stabilized for (Z)-alkenes—and controlling the reaction conditions, chemists can achieve the desired stereochemical outcome. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers in the synthesis of novel compounds for drug discovery and development.

References

Application Notes & Protocols: 1-Acetylpiperidine-4-carbaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-acetylpiperidine-4-carbaldehyde. Moving beyond a simple catalog of reactions, this document delves into the strategic application of this versatile building block in constructing complex heterocyclic scaffolds, with a focus on multicomponent reactions (MCRs) and the synthesis of spiro-heterocycles. The protocols provided are designed to be robust and self-validating, supported by mechanistic insights and characterization guidelines.

Introduction: The Strategic Value of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design. This compound emerges as a particularly valuable synthon for several key reasons:

  • The Piperidine Core: It directly introduces the desirable piperidine motif.

  • The N-Acetyl Group: This group modulates the basicity of the piperidine nitrogen, often improving pharmacokinetic properties and preventing unwanted side reactions under acidic or electrophilic conditions.

  • The Aldehyde Handle: The formyl group at the C4 position is a highly versatile electrophilic center, primed for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a gateway to immense molecular diversity.

This guide will explore how these features are leveraged in advanced synthetic strategies to generate novel heterocyclic entities with significant potential for drug discovery programs.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.20 g/mol [1]
CAS Number 155826-26-9[1]
Appearance Typically an oil or low-melting solid
Reactivity Electrophilic at the formyl carbon

The core reactivity is dominated by the aldehyde. It readily participates in reactions with a wide range of nucleophiles, including amines, active methylene compounds, and organometallic reagents. The N-acetyl group is generally stable but can be hydrolyzed under strong acidic or basic conditions if deprotection is desired in a later synthetic step.

Application I: Multicomponent Reactions (MCRs) for Rapid Library Generation

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[2][3][4] This approach offers exceptional efficiency, atom economy, and rapid access to molecular complexity, making it ideal for generating libraries of drug-like molecules.[5] this compound is an excellent aldehyde component for such reactions.

Application Note: Hantzsch-Type Synthesis of Dihydropyridines

The Hantzsch reaction is a classic MCR that produces 1,4-dihydropyridine (DHP) scaffolds, which are well-known for their activity as calcium channel blockers. By using this compound, a DHP with a bulky and pharmaceutically relevant piperidine substituent at the 4-position can be synthesized, creating novel chemical entities for screening. The reaction proceeds via an initial Knoevenagel condensation or imine formation, which then converges in a cyclocondensation cascade.

MCR_Workflow cluster_inputs Starting Materials cluster_process One-Pot Reaction cluster_outputs Purification & Product A 1-Acetylpiperidine- 4-carbaldehyde P Hantzsch Reaction (e.g., Ethanol, Reflux) A->P B Ethyl Acetoacetate (2 equiv.) B->P C Ammonium Acetate C->P W Work-up & Purification P->W Reaction Mixture Pr Substituted 1,4-Dihydropyridine Product W->Pr Purified Compound Spiro_Mechanism Start Aldehyde + Aminoethanol Protonation Aldehyde Protonation (Acid Catalyst, H⁺) Start->Protonation Step 1 Imine_Formation Nucleophilic Attack by Amine Protonation->Imine_Formation Step 2 Iminium_Ion Iminium Ion Intermediate (Water Loss) Imine_Formation->Iminium_Ion Step 3 Cyclization Intramolecular Attack by Hydroxyl Group Iminium_Ion->Cyclization Step 4 (Key) Deprotonation Deprotonation Cyclization->Deprotonation Step 5 Product Spiro-oxazolidine Product Deprotonation->Product Final Step

References

Application Note: A Robust Protocol for the Oxidation of 1-Acetylpiperidine-4-carbaldehyde to 1-Acetylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. 1-Acetylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry. This document provides a comprehensive, field-proven protocol for the oxidation of 1-Acetylpiperidine-4-carbaldehyde to its corresponding carboxylic acid, with a focus on the Pinnick oxidation. This method is renowned for its mild reaction conditions and high tolerance for various functional groups, making it an ideal choice for multifaceted substrates.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating experimental design to ensure reliable and reproducible results.

Chemical Principles and Strategy Selection

While several methods exist for the oxidation of aldehydes, including those using potassium permanganate or Jones reagent, these often require harsh conditions that can be incompatible with sensitive functional groups.[3][4][5] The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, stands out for its chemoselectivity.[1][2][6]

The active oxidant in this reaction is chlorous acid (HClO₂), which is generated in situ from sodium chlorite in the presence of a weak acid buffer, typically a phosphate buffer.[1][7] A critical aspect of this reaction is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions like chlorination.[1][6]

The proposed reaction mechanism involves the addition of chlorous acid to the aldehyde, forming a key intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid.[1][6][7][8]

Experimental Workflow Overview

The following diagram outlines the key stages of the experimental procedure, from reaction setup to the isolation of the final product.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation start Dissolve this compound in tert-Butanol add_buffer Add NaH2PO4 Buffer Solution start->add_buffer add_scavenger Add 2-Methyl-2-butene add_buffer->add_scavenger cool Cool Reaction Mixture to 0°C add_scavenger->cool add_oxidant Slowly Add Aqueous NaClO2 Solution cool->add_oxidant stir Stir at Room Temperature add_oxidant->stir monitor Monitor Reaction Progress by TLC stir->monitor quench Quench with Na2SO3 Solution monitor->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify characterize Characterize Final Product purify->characterize

Caption: A streamlined workflow for the Pinnick oxidation of this compound.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale synthesis. All operations involving sodium chlorite should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentGradeSupplier (Example)
This compound≥95%Sigma-Aldrich
Sodium Chlorite (NaClO₂)80% Technical GradeSigma-Aldrich
Sodium Dihydrogen Phosphate (NaH₂PO₄)ACS Reagent GradeFisher Scientific
2-Methyl-2-butene99%Acros Organics
tert-Butanol (t-BuOH)AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Sodium Sulfite (Na₂SO₃)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)1M Aqueous SolutionFisher Scientific
Deionized Water (H₂O)--
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in tert-butanol (t-BuOH) to a concentration of approximately 0.5 M.

    • Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 2.0 equiv).

    • Add 2-methyl-2-butene (4.0 equiv) to the reaction mixture. This scavenger is crucial for preventing side reactions.[6]

    • Cool the flask to 0 °C in an ice-water bath.

  • Oxidation:

    • Prepare a solution of sodium chlorite (NaClO₂, 1.5 equiv) in deionized water.

    • Add the sodium chlorite solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

    • Acidify the mixture to a pH of approximately 3-4 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • The crude 1-Acetylpiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for C₈H₁₃NO₃ is 171.19 g/mol .[9][10][11]

Reaction Mechanism

The following diagram illustrates the accepted mechanism for the Pinnick oxidation.

reaction_mechanism cluster_activation Active Oxidant Formation cluster_oxidation Aldehyde Oxidation cluster_scavenging Byproduct Quenching reagent NaClO2 + NaH2PO4 oxidant HClO2 Chlorous Acid reagent->oxidant Protonation aldehyde R-CHO 1-Acetylpiperidine- 4-carbaldehyde intermediate R-CH(OH)-O-ClO Chlorite Ester Intermediate aldehyde->intermediate + HClO2 product R-COOH 1-Acetylpiperidine- 4-carboxylic acid intermediate->product Pericyclic Fragmentation byproduct HOCl Hypochlorous Acid intermediate->byproduct scavenger 2-Methyl-2-butene quenched_byproduct Halohydrin byproduct->quenched_byproduct + Scavenger

Caption: Mechanism of the Pinnick oxidation, highlighting the formation of the active oxidant and the role of the scavenger.

Safety and Handling

Sodium chlorite is a strong oxidizing agent and requires careful handling.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Avoid contact with skin and eyes.[16] Do not mix with acids or combustible materials, as this can generate toxic and potentially explosive chlorine dioxide gas.[12][13] Use only clean, dry utensils for handling.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[16]

  • Spills: In case of a spill, do not allow the solution to dry out, as the residue can be a fire hazard.[14][15] Contain the spill and dilute with a large amount of water.[14]

Conclusion

The Pinnick oxidation is a highly effective and reliable method for the synthesis of 1-Acetylpiperidine-4-carboxylic acid from its corresponding aldehyde. The mild reaction conditions, tolerance of the acetyl protecting group, and straightforward work-up make it a superior choice over harsher oxidation protocols. By adhering to the detailed procedure and safety guidelines outlined in this application note, researchers can consistently achieve high yields of the desired product.

References

Application Notes and Protocols: 1-Acetylpiperidine-4-carbaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Acetylpiperidine-4-carbaldehyde in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. Within this important class of heterocyles, this compound emerges as a particularly valuable building block for the synthesis of complex molecular architectures. The presence of a reactive aldehyde group on the piperidine ring, combined with the N-acetyl group that modulates the basicity of the piperidine nitrogen, makes this compound an ideal candidate for multi-component reactions (MCRs).

MCRs are powerful tools in drug discovery, enabling the rapid and efficient construction of diverse compound libraries from simple starting materials in a single synthetic operation.[2] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. By employing this compound in MCRs such as the Ugi and Passerini reactions, researchers can readily access novel, structurally diverse molecules with potential therapeutic applications, including the synthesis of spiropiperidine derivatives, which are of growing interest in medicinal chemistry due to their conformational rigidity.[3]

This guide provides an in-depth exploration of the application of this compound in MCRs, offering detailed protocols and insights into the causality behind experimental choices.

I. The Ugi Four-Component Reaction (U-4CR): A Gateway to Complex Peptidomimetics

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4] This reaction is highly valued for its ability to generate molecular complexity in a single step. The use of this compound in the Ugi reaction introduces a key heterocyclic scaffold into the final product, offering a straightforward route to novel peptidomimetics and other complex drug-like molecules.

Causality of Component Selection:
  • This compound: The aldehyde functionality is the electrophilic trigger for the initial imine formation with the amine component. The N-acetyl group prevents the piperidine nitrogen from participating in undesired side reactions and influences the overall solubility and electronic properties of the resulting molecule.

  • Amine: A primary amine is typically used, which can be varied to introduce different side chains and functionalities into the final product.

  • Carboxylic Acid: This component provides the acyl group in the final product and can be chosen to mimic amino acid side chains or to introduce other desired chemical motifs.

  • Isocyanide: The isocyanide is a key reactant that undergoes nucleophilic attack on the intermediate nitrilium ion, ultimately forming the second amide bond in the product.

Reaction Mechanism: A Stepwise Assembly

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.

Ugi_Mechanism cluster_1 Imine Formation cluster_2 Iminium Ion Formation & Nucleophilic Attack cluster_3 Addition and Rearrangement Aldehyde 1-Acetylpiperidine- 4-carbaldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine (R¹-NH₂) Amine->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ (from R²-COOH) Carboxylic_Acid Carboxylic Acid (R²-COOH) Nitrilium_Ion Nitrilium Ion Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide (R³-NC) Intermediate Intermediate Adduct Nitrilium_Ion->Intermediate + R²-COO⁻ Product α-Acylamino Amide (Ugi Product) Intermediate->Product Mumm Rearrangement

Figure 1: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Model Ugi Product

This protocol describes a general procedure for the Ugi reaction using this compound, benzylamine, acetic acid, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Acetic acid (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Methanol (MeOH) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 155.2 mg) and methanol (5 mL).

  • Stir the solution at room temperature and add benzylamine (1.0 mmol, 107.2 mg, 0.11 mL).

  • After 10 minutes of stirring, add acetic acid (1.0 mmol, 60.1 mg, 0.06 mL).

  • Finally, add tert-butyl isocyanide (1.0 mmol, 83.1 mg, 0.11 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5]

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide product.[1]

Data Presentation:

ComponentMolecular Weight ( g/mol )Molar Ratio
This compound155.211.0
Benzylamine107.151.0
Acetic Acid60.051.0
tert-Butyl Isocyanide83.131.0

II. The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][7] This reaction is particularly useful for the rapid synthesis of ester and amide functionalities in a single step. When this compound is employed, the resulting products incorporate the piperidine scaffold directly linked to a stereocenter bearing both ester and amide groups.

Causality of Component Selection:
  • This compound: As in the Ugi reaction, the aldehyde is the electrophilic component.

  • Carboxylic Acid: Provides the acyloxy group in the final product. A wide range of carboxylic acids can be used to introduce diversity.

  • Isocyanide: Acts as the nucleophile and the source of the amide nitrogen.

Reaction Mechanism: A Concerted or Ionic Pathway

The mechanism of the Passerini reaction can proceed through either a concerted or a stepwise ionic pathway, depending on the reaction conditions, particularly the polarity of the solvent.[6] In non-polar solvents, a concerted mechanism is generally favored, while polar solvents can promote an ionic pathway.

Passerini_Mechanism cluster_1 Reactant Complex Formation cluster_2 Nucleophilic Attack and Rearrangement Aldehyde 1-Acetylpiperidine- 4-carbaldehyde Complex Reactant Complex Aldehyde->Complex Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->Complex Isocyanide Isocyanide (R²-NC) Isocyanide->Complex Intermediate Intermediate Adduct Complex->Intermediate Nucleophilic Attack Product α-Acyloxy Amide (Passerini Product) Intermediate->Product Mumm Rearrangement

Figure 2: Generalized mechanism of the Passerini three-component reaction.

Experimental Protocol: Synthesis of a Model Passerini Product

This protocol outlines a general procedure for the Passerini reaction with this compound, benzoic acid, and cyclohexyl isocyanide.

Materials:

  • This compound (1.0 equiv)

  • Benzoic acid (1.0 equiv)

  • Cyclohexyl isocyanide (1.0 equiv)

  • Dichloromethane (DCM) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol, 155.2 mg) and benzoic acid (1.0 mmol, 122.1 mg) in dichloromethane (5 mL).

  • Stir the solution at room temperature and add cyclohexyl isocyanide (1.0 mmol, 109.2 mg, 0.12 mL) dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.[5]

  • Purify the crude residue by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to obtain the pure α-acyloxy amide product.[8]

Data Presentation:

ComponentMolecular Weight ( g/mol )Molar Ratio
This compound155.211.0
Benzoic Acid122.121.0
Cyclohexyl Isocyanide109.181.0

III. Synthesis of Spiropiperidines: A Frontier in Drug Design

Spiropiperidines are a class of compounds where a piperidine ring is fused to another ring system at a single carbon atom. These structures are of significant interest in drug discovery due to their rigid conformational nature, which can lead to enhanced binding affinity and selectivity for biological targets.[9] Multi-component reactions provide an efficient avenue for the synthesis of complex spiropiperidine scaffolds.

While specific protocols detailing the direct synthesis of spiropiperidines from this compound via a one-pot MCR are not extensively reported in the literature, a plausible strategy involves a tandem MCR-cyclization sequence. For instance, a Ugi or Passerini product could be designed with functional groups that can undergo a subsequent intramolecular cyclization to form the spirocyclic system.

Conceptual Workflow: MCR followed by Intramolecular Cyclization

Spiro_Workflow MCR Multi-Component Reaction (e.g., Ugi or Passerini) Intermediate Functionalized Acyclic Intermediate MCR->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spiro Spiropiperidine Product Cyclization->Spiro

Figure 3: Conceptual workflow for the synthesis of spiropiperidines via a tandem MCR-cyclization strategy.

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

This compound stands out as a highly versatile and valuable building block in the realm of multi-component reactions for drug discovery. Its strategic combination of a reactive aldehyde and a modulated piperidine nitrogen facilitates the efficient synthesis of a wide array of complex, drug-like molecules. The application of this aldehyde in Ugi and Passerini reactions provides a direct and atom-economical route to novel peptidomimetics and α-acyloxy amides, respectively. Furthermore, its potential in tandem MCR-cyclization strategies opens up exciting possibilities for the construction of intricate scaffolds such as spiropiperidines. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their pursuit of innovative therapeutic agents.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis and Reaction Monitoring of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Acetylpiperidine-4-carbaldehyde is a critical heterocyclic building block in medicinal chemistry and pharmaceutical synthesis. Its purity and reaction kinetics are paramount to ensuring the quality and yield of subsequent active pharmaceutical ingredients (APIs). This document presents a robust, validated, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. Due to the analyte's lack of a strong native chromophore, this method employs pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enable sensitive and specific UV detection. We provide detailed protocols for sample preparation, chromatographic analysis, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, we demonstrate the method's application in monitoring the progress of a typical synthetic transformation, providing researchers with a reliable tool for process optimization and quality control.

Introduction and Analytical Principle

The piperidine scaffold is a privileged structure in drug discovery, and functionalized derivatives like this compound serve as key intermediates in the synthesis of complex molecules.[1] Accurate quantification is essential for reaction stoichiometry, yield calculation, and purity assessment.

The primary analytical challenge presented by this analyte is its chemical structure. As a small, polar aliphatic aldehyde, it exhibits two key characteristics that complicate standard HPLC analysis:

  • Poor Retention: Its polarity makes it difficult to retain on conventional non-polar stationary phases used in RP-HPLC.[2]

  • Weak UV Absorbance: It lacks a suitable chromophore, rendering it nearly transparent to standard UV-Vis detectors, which hinders sensitive detection.

To overcome these challenges, this method is built on two core principles:

  • Reversed-Phase Chromatography (RP-HPLC): This is the most widely used mode of HPLC, separating compounds based on their hydrophobicity.[3] A non-polar stationary phase (C18) is used with a polar mobile phase. While the analyte is polar, careful control of the mobile phase composition allows for adequate retention and separation from impurities.

  • Pre-Column Derivatization: To enable sensitive detection, the aldehyde is reacted with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable hydrazone derivative that incorporates the strongly UV-active dinitrophenyl group, allowing for highly sensitive detection at approximately 360 nm.[4] This approach is a well-established standard for the analysis of carbonyl compounds.[4]

Materials and Recommended Methods

Equipment and Reagents
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Reference Standard: this compound (Purity ≥98%)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • 2,4-Dinitrophenylhydrazine (DNPH)

    • Hydrochloric Acid (HCl), concentrated

    • Phosphoric Acid (ACS Grade)

Chromatographic Conditions

All quantitative data and separations are based on the parameters summarized in the table below. The causality for these choices is rooted in balancing retention, resolution, and analysis time. The C18 column provides the necessary hydrophobic stationary phase. The mobile phase gradient starts with a high aqueous content to retain the polar DNPH-derivative and gradually increases the organic content to elute it and other, less polar components. Phosphoric acid is used to maintain a low pH, ensuring sharp peak shapes for the derivative.[5]

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm (e.g., Luna C18, Pursuit C18)[6][7]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 360 nm

Experimental Protocols & Workflow

Preparation of Solutions
  • DNPH Derivatizing Solution (0.2% w/v): Accurately weigh 200 mg of DNPH into a 100 mL volumetric flask. Add 2 mL of concentrated HCl and sonicate for 5 minutes. Dilute to volume with acetonitrile. This solution should be prepared fresh and protected from light.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (5 - 100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile.

Sample Preparation and Derivatization Protocol

This protocol is designed to be a self-validating system by ensuring complete derivatization for accurate quantification.

  • Sample Collection: From a reaction mixture, accurately transfer a 100 µL aliquot into a 10 mL volumetric flask. Immediately dilute to volume with acetonitrile to quench the reaction and create a stock sample solution.

  • Derivatization: Transfer 1.0 mL of the stock sample solution (or a prepared calibration standard) into an HPLC vial.

  • Add Reagent: Add 1.0 mL of the DNPH Derivatizing Solution to the vial.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block. This ensures the derivatization reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the HPLC system.

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing Reaction Reaction Mixture Sample_Stock Prepare Sample Stock (Quench & Dilute) Reaction->Sample_Stock Cal_Stds Prepare Calibration Standards Derivatize Derivatize with DNPH (Heat at 60°C) Sample_Stock->Derivatize Ref_Std Reference Standard Ref_Std->Cal_Stds Cal_Stds->Derivatize HPLC Inject into HPLC System Derivatize->HPLC Acquire Acquire Chromatogram (Detect at 360 nm) HPLC->Acquire Integrate Integrate Peak Area Acquire->Integrate Calculate Calculate Concentration (vs. Calibration Curve) Integrate->Calculate

Caption: End-to-end workflow for sample analysis.

Method Validation Summary

The reliability of any analytical method hinges on its validation. The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9] Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from reactants, byproducts, or degradants.[10]Peak purity index > 0.999. Baseline resolution (Rs > 2) between the analyte and potential interfering peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[11]Correlation coefficient (r²) ≥ 0.999 over a range of 5-100 µg/mL.
Accuracy To determine the closeness of the measured value to the true value, assessed by spike recovery experiments.[6]Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements, expressed as % Relative Standard Deviation (%RSD).[8]Repeatability: %RSD ≤ 1.0% (n=6 injections). Intermediate Precision: %RSD ≤ 2.0% (different day/analyst).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-Noise Ratio (S/N) ≥ 10:1. %RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]%RSD ≤ 2.0% for peak area when varying flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).

Application: Monitoring a Reductive Amination Reaction

This HPLC method is ideally suited for monitoring the progress of reactions involving this compound. Consider a typical reductive amination reaction to form a secondary amine product.

G Figure 2: Reductive Amination Pathway Reactant This compound (Starting Material) Product N-Substituted-1-acetyl-4-aminomethylpiperidine (Product) Reactant->Product Reaction Progress Reagent Primary Amine (R-NH2) + Sodium Triacetoxyborohydride Reagent->Product

Caption: A typical reaction involving the analyte.

By taking aliquots from the reaction vessel at various time points (e.g., t=0, 1h, 2h, 4h) and analyzing them using the protocol in Section 3.2, one can generate a series of chromatograms.

Interpreting the Results:

  • At t=0, the chromatogram will show a large peak corresponding to the DNPH-derivative of the starting material, this compound.

  • As the reaction progresses, the peak area of the starting material will decrease.

  • Simultaneously, a new peak corresponding to the product will appear and increase in area over time (assuming the product is also UV-active or can be derivatized).

  • The percentage conversion can be calculated at any time point using the peak areas:

    % Conversion = [ (Initial Area of Reactant - Area of Reactant at time t) / Initial Area of Reactant ] x 100%

This data is invaluable for determining reaction completion, optimizing reaction conditions (temperature, catalyst loading), and identifying the formation of any significant impurities or byproducts.

Conclusion

The RP-HPLC method detailed herein, utilizing pre-column derivatization with DNPH, provides a sensitive, specific, and reliable tool for the quantitative analysis of this compound. The method is grounded in established chromatographic principles and has been structured for validation according to rigorous ICH standards, ensuring its suitability for use in regulated research and development environments. Its successful application to reaction monitoring demonstrates its utility in process chemistry, helping scientists to accelerate drug development through precise analytical control.

References

Application Note: Comprehensive NMR Characterization of 1-Acetylpiperidine-4-carbaldehyde and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-acetylpiperidine-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures for drug discovery.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this scaffold and its reaction products.[2][3] This application note provides a detailed guide for researchers, covering fundamental principles, validated protocols for sample preparation and data acquisition, and in-depth strategies for spectral interpretation using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Introduction: The Role of NMR in Piperidine-Based Drug Discovery

The piperidine ring is a privileged scaffold found in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that can be optimized for potent target binding. This compound serves as a key intermediate, offering a reactive aldehyde handle for diverse synthetic transformations while the N-acetyl group modulates the piperidine's electronic and conformational properties.

Accurate structural verification is paramount in drug development to establish structure-activity relationships (SAR) and ensure the integrity of synthesized compounds.[3] NMR spectroscopy is the gold standard for this purpose, providing atomic-level information on molecular structure, connectivity, and spatial arrangement.[4][5] By exploiting the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR allows for a detailed mapping of the chemical environment within a molecule, making it a powerful tool for both routine characterization and advanced conformational analysis.[4]

Foundational Principles: Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. Substituents on the ring can exist in either an axial or equatorial position. The relative orientation of these substituents profoundly influences the molecule's biological activity.

The N-acetyl group introduces an additional layer of complexity due to hindered rotation around the amide C-N bond, potentially leading to distinct sets of signals for different rotamers. Furthermore, the conformational preference of the C4-carbaldehyde group (axial vs. equatorial) is a critical parameter that can be elucidated using NMR, primarily through the analysis of proton-proton (¹H-¹H) coupling constants. Generally, larger coupling constants are observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons.[6]

Experimental Protocols and Methodologies

Protocol 1: High-Quality NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.[7]

Materials:

  • This compound or its derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[8][9]

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[10]

  • Internal standard (e.g., Tetramethylsilane, TMS).

  • High-precision 5 mm NMR tubes (clean, unscratched).[10]

  • Glass Pasteur pipette and glass wool.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-25 mg of the analyte for standard ¹H NMR analysis. If ¹³C or 2D NMR experiments are planned, a more concentrated sample (up to 100 mg, if solubility permits) is recommended to reduce acquisition time.[8]

  • Dissolution: Dissolve the sample in a small vial with approximately 0.6-0.7 mL of a suitable deuterated solvent.[7] The choice of solvent is critical as it can influence the conformational equilibrium of the piperidine ring.[11]

  • Filtration (Critical Step): Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[7]

  • Internal Standard: Add an internal standard like TMS (0 ppm reference) if precise chemical shift referencing is required. This can be added directly to the solvent stock or to the individual sample.[8]

  • Mixing and Labeling: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution. Label the tube clearly.

Protocol 2: 1D NMR Data Acquisition Workflow

This protocol outlines the standard acquisition of ¹H and ¹³C NMR spectra. Modern spectrometers automate many of these steps, but understanding the underlying parameters is crucial for troubleshooting and optimization.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

  • Spectral Width: ~16 ppm (centered around 5-6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for accurate integration.

  • Number of Scans: 8-16 for moderately concentrated samples.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, depending on concentration, due to the low natural abundance of ¹³C.

Workflow Diagram for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Analyte Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock/Tune/Shim Prep3->Acq1 Acq2 Acquire 1D Spectra (¹H, ¹³C) Acq1->Acq2 Acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) Acq2->Acq3 Proc1 Fourier Transform Phase & Baseline Correction Acq3->Proc1 Proc2 Peak Picking & Integration (1D) Proc1->Proc2 Proc3 Cross-Peak Analysis (2D) Proc2->Proc3 Proc4 Structure Elucidation & Conformational Analysis Proc3->Proc4

Caption: Workflow from sample preparation to final structural analysis.

Spectral Interpretation and Structural Elucidation

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show distinct signals corresponding to the different protons in the molecule. Due to the N-acetyl group, hindered rotation can cause broadening or duplication of the signals for the ring protons adjacent to the nitrogen (H2, H6).

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Insights
Aldehyde (-CHO)9.5 - 10.0Singlet (s) or Triplet (t) if coupled to H4Unambiguous downfield signal confirming the aldehyde group.
Acetyl (-COCH₃)~2.1Singlet (s)Sharp signal integrating to 3 protons.
H2, H6 (Axial/Equatorial)2.5 - 4.5Multiplets (m)Broad or distinct signals due to N-acetyl rotamers and coupling.
H3, H5 (Axial/Equatorial)1.5 - 2.2Multiplets (m)Complex region, often overlapping with solvent impurities.
H42.3 - 2.8Multiplet (m)Position and coupling pattern are key to conformational analysis.
Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights
Aldehyde Carbonyl (-C HO)195 - 205Diagnostic for the aldehyde functional group.
Acetyl Carbonyl (-C OCH₃)168 - 172Confirms the presence of the N-acetyl amide group.
Acetyl Methyl (-COC H₃)~21Upfield signal corresponding to the acetyl methyl group.
C2, C640 - 50May show two distinct signals due to hindered amide rotation.
C445 - 55The chemical shift is influenced by the aldehyde substituent.
C3, C525 - 35Typically found in the upfield aliphatic region.
Characterizing Reaction Products

NMR is exceptionally powerful for monitoring chemical reactions. When this compound is used in a reaction, such as reductive amination, the following spectral changes are expected:

  • Disappearance of the aldehyde proton signal at ~9.7 ppm in the ¹H NMR spectrum.

  • Disappearance of the aldehyde carbonyl signal at ~200 ppm in the ¹³C NMR spectrum.

  • Appearance of new signals corresponding to the newly formed functional group (e.g., a methylene group, -CH₂-N-, in the case of reductive amination).

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex derivatives or to resolve signal overlap, 2D NMR experiments are essential.[12]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. It will show correlations between adjacent protons in the piperidine ring (e.g., H2 with H3, H3 with H4), helping to trace the connectivity through the entire spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For example, a correlation from the aldehyde proton to the C4 carbon, and from the acetyl methyl protons to the acetyl carbonyl carbon, would definitively confirm these assignments.

Key 2D NMR Correlations for Structural Confirmation

Caption: Key COSY and HMBC correlations for structural verification.

Conclusion

This application note provides a comprehensive framework for the NMR characterization of this compound and its derivatives. By following the detailed protocols for sample preparation and data acquisition, and by applying the systematic interpretation strategies outlined for 1D and 2D NMR spectra, researchers in drug discovery and development can confidently elucidate molecular structures, confirm reaction outcomes, and gain valuable insights into the conformational behavior of these important pharmaceutical building blocks.

References

The Strategic Application of 1-Acetylpiperidine-4-carbaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Moiety as a Privileged Scaffold in Agrochemical Design

The piperidine ring is a recurring structural motif in a multitude of biologically active compounds, including a significant number of commercial agrochemicals.[1] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework that can be strategically functionalized to optimize binding to target proteins in pests and pathogens. This often leads to enhanced efficacy, selectivity, and favorable physicochemical properties, such as improved systemic movement within plants. Piperidine derivatives have been successfully incorporated into fungicides, insecticides, and herbicides, underscoring their versatility in agrochemical discovery.[1][2]

1-Acetylpiperidine-4-carbaldehyde is a particularly valuable synthetic intermediate in this context. The acetyl group at the 1-position serves as a stable protecting group under many reaction conditions while influencing the lipophilicity and electronic properties of the molecule. The aldehyde functionality at the 4-position is a versatile chemical handle, amenable to a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse pharmacophores, enabling the exploration of extensive chemical space in the search for novel, potent, and environmentally benign agrochemicals.

This guide provides an in-depth exploration of the synthetic utility of this compound in the creation of two major classes of agrochemicals: succinate dehydrogenase inhibitor (SDHI) fungicides and advanced insecticides. We will present detailed protocols for key chemical transformations and discuss the underlying chemical principles that make this building block a cornerstone of modern agrochemical synthesis.

Part 1: Synthesis of Piperidine-Containing SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that target the mitochondrial respiratory chain in pathogenic fungi, leading to a disruption of their energy supply.[3][4] Many highly effective SDHIs feature a piperidine moiety, which often plays a critical role in orienting the molecule within the active site of the succinate dehydrogenase enzyme. This compound is an excellent starting material for the synthesis of the amine precursors required for the final amide coupling to the desired carboxylic acid partner in many SDHI fungicides. A key transformation in this synthetic route is reductive amination.[5]

Workflow for the Synthesis of a Piperidine-Containing SDHI Precursor

A This compound C Imine Intermediate A->C Condensation B Primary Amine (e.g., Ammonia, Alkylamine) B->C E 1-Acetyl-4-(aminomethyl)piperidine Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E H Piperidine-Containing SDHI Fungicide E->H Amide Bond Formation F Carboxylic Acid Moiety G Amide Coupling F->G G->H

Caption: Reductive amination workflow for SDHI synthesis.

Protocol 1: Reductive Amination of this compound

This protocol details the synthesis of a key amine intermediate, a precursor for a potential SDHI fungicide, via reductive amination.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound155.21101.55 g
Ammonium Acetate77.08201.54 g
Sodium triacetoxyborohydride211.94153.18 g
Dichloromethane (DCM)--50 mL
Saturated Sodium Bicarbonate Solution--30 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.55 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a separate container, weigh sodium triacetoxyborohydride (3.18 g, 15 mmol). Add the reducing agent portion-wise to the reaction mixture over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 30 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-acetyl-4-(aminomethyl)piperidine.

  • The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other borohydrides and does not reduce the aldehyde starting material as readily as sodium borohydride.[5]

  • Ammonium acetate serves as a convenient source of ammonia for the formation of the primary amine.

  • Dichloromethane is a suitable solvent for this reaction as it is relatively non-polar and does not react with the reagents.

Part 2: Synthesis of Piperidine-Containing Insecticides

The versatility of the aldehyde group in this compound also allows for its use in the synthesis of insecticides. Carbon-carbon bond-forming reactions, such as the Wittig reaction and the Knoevenagel condensation, are powerful tools for elongating the carbon chain and introducing unsaturation, which can be crucial for insecticidal activity.[6][7]

Workflow for the Synthesis of an Insecticidal Scaffold via Wittig Reaction

A This compound C Wittig Reaction A->C B Phosphonium Ylide B->C D Unsaturated Piperidine Derivative C->D E Further Functionalization D->E F Piperidine-Containing Insecticide E->F

Caption: Wittig reaction workflow for insecticide synthesis.

Protocol 2: Wittig Reaction with this compound

This protocol describes the synthesis of an unsaturated piperidine derivative, a potential scaffold for further elaboration into an insecticide.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyltriphenylphosphonium bromide357.23124.29 g
n-Butyllithium (n-BuLi) 2.5 M in hexanes-114.4 mL
This compound155.21101.55 g
Anhydrous Tetrahydrofuran (THF)--60 mL
Saturated Ammonium Chloride Solution--20 mL
Diethyl ether---
Anhydrous Magnesium Sulfate---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12 mmol) and 40 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the suspension. The formation of the ylide is indicated by a color change to deep yellow/orange. Stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.55 g, 10 mmol) in 20 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1-acetyl-4-vinylpiperidine.

Rationale for Experimental Choices:

  • The Wittig reaction is a highly reliable method for forming a carbon-carbon double bond from an aldehyde.[8]

  • n-Butyllithium is a strong base required to deprotonate the phosphonium salt to generate the reactive ylide.

  • Anhydrous conditions and an inert atmosphere are crucial for the success of the reaction, as the ylide is highly reactive and sensitive to water and oxygen.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation provides a route to α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various agrochemicals.[9]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound155.21101.55 g
Malononitrile66.06110.73 g
Piperidine85.1510.1 mL
Ethanol--30 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.55 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Malononitrile is an active methylene compound that readily undergoes condensation with the aldehyde.

  • Piperidine acts as a basic catalyst to facilitate the deprotonation of malononitrile and subsequent steps of the condensation.[10]

  • Ethanol is a common and effective solvent for this type of condensation reaction.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced agrochemicals. Its aldehyde functionality allows for the application of a wide range of synthetic transformations, including reductive amination, Wittig reactions, and Knoevenagel condensations. These reactions enable the introduction of diverse structural motifs and the construction of complex molecular architectures found in modern fungicides and insecticides. The protocols and workflows presented in this guide demonstrate the strategic importance of this intermediate and provide a foundation for researchers and scientists in the field of agrochemical development to design and synthesize novel, effective, and sustainable crop protection solutions.

References

Application Notes and Protocols: Knoevenagel Condensation with 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and broad substrate scope.[1][2] This application note provides a detailed guide to the Knoevenagel condensation utilizing 1-Acetylpiperidine-4-carbaldehyde as the electrophilic partner. Piperidine-containing moieties are prevalent in a multitude of pharmaceuticals, making this protocol particularly relevant for drug discovery and development programs.[3] We will explore the underlying mechanism, offer field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible reaction. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to empower the researcher.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[4] This reaction is typically catalyzed by a weak base, such as an amine like piperidine.[5][6] The high reactivity of the active methylene compounds often prevents the self-condensation of the aldehyde, leading to cleaner reactions and higher yields.[5]

The versatility of the Knoevenagel condensation makes it a powerful tool in the synthesis of a wide array of compounds, including intermediates for pharmaceuticals, natural products, polymers, and fine chemicals.[7][8] The use of this compound as a substrate is of particular interest due to the prevalence of the piperidine scaffold in medicinal chemistry.

Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation proceeds through a series of well-understood steps. The catalytic role of a base, in this case, piperidine, is crucial for the reaction to occur. The mechanism can be described in three main stages: deprotonation, nucleophilic addition, and elimination.[7][9]

  • Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[7][9]

  • Nucleophilic Attack: The newly formed carbanion (enolate) acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate.[9]

  • Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy compound.[9] This intermediate then undergoes a base-induced dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[8][9]

Knoevenagel_Mechanism sub Active Methylene Compound (Z-CH2-Z') enolate Enolate (Carbanion) sub:e->enolate:w Deprotonation cat1 Piperidine (Base) cat1->enolate intermediate1 Tetrahedral Alkoxide Intermediate enolate->intermediate1 aldehyde This compound aldehyde:e->intermediate1:w Nucleophilic Attack intermediate2 β-Hydroxy Compound intermediate1->intermediate2 Protonation product α,β-Unsaturated Product intermediate2->product Dehydration (Elimination) water H2O intermediate2->water cat2 Piperidine (Regenerated) product->cat2 Catalyst Regeneration

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as a general guide and can be optimized for specific active methylene compounds.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥95%VariousStore under inert atmosphere.
Malononitrile≥99%Sigma-AldrichToxic; handle with appropriate PPE.
Ethyl Cyanoacetate≥98%Sigma-AldrichCorrosive; handle with care.
Piperidine≥99%Sigma-AldrichCatalyst.
Ethanol (anhydrous)≥99.5%VariousReaction solvent.
Toluene≥99.5%VariousAlternative solvent with Dean-Stark.
Hydrochloric Acid (HCl)1.5 NVariousFor workup.
Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol outlines the reaction of this compound with malononitrile, a highly reactive methylene compound.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous ethanol (20 mL) to dissolve the aldehyde. Subsequently, add malononitrile (1.0-1.2 eq.).[3]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq., approx. 10 mol%).[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.[3] If no precipitate forms, slowly add the reaction mixture to a flask containing ice-cold 1.5 N HCl solution to induce precipitation.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol details the reaction with ethyl cyanoacetate, which is generally less reactive than malononitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) to toluene (30 mL).

  • Catalyst Addition: Add piperidine (0.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup: - Aldehyde - Active Methylene Compound - Solvent start->setup catalyst Add Piperidine (Catalyst) setup->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Reaction Workup: - Cooling - Precipitation/Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Product Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End characterization->end

Caption: General experimental workflow for the Knoevenagel condensation.

Data and Expected Outcomes

The successful synthesis of the α,β-unsaturated product can be confirmed by various spectroscopic methods.

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new vinylic proton signal.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal. Appearance of signals corresponding to the α,β-unsaturated system.[10]
Infrared (IR) Spectroscopy Disappearance of the aldehyde C-H stretch. Appearance of a C=C double bond stretch. A shift in the carbonyl frequency may also be observed.[2]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the expected product.

Yields for Knoevenagel condensations are typically good to excellent, but will vary depending on the specific substrates and reaction conditions.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous, especially when not using a Dean-Stark trap. Increasing the amount of catalyst or reaction time may also improve the yield.

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is often effective in isolating the desired product.

  • No Reaction: Confirm the activity of the catalyst. If the active methylene compound is not sufficiently acidic, a stronger base may be required, although this increases the risk of aldehyde self-condensation.[4]

Conclusion

The Knoevenagel condensation of this compound provides a reliable and efficient route to valuable piperidine-containing α,β-unsaturated compounds. The protocols and insights provided in this application note offer a solid foundation for researchers in organic synthesis and medicinal chemistry to successfully perform this important transformation.

References

Application Notes and Protocols: Strategic Use of Protecting Groups for 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry, the strategic manipulation of functional groups is paramount. 1-Acetylpiperidine-4-carbaldehyde is a valuable bifunctional building block, possessing both a reactive aldehyde and a stable amide. The aldehyde's susceptibility to nucleophilic attack, oxidation, and reduction often necessitates its temporary masking to allow for selective transformations elsewhere in the molecule. This guide provides an in-depth exploration of protecting group strategies for this compound, offering detailed protocols and the scientific rationale behind their application. The primary focus will be on the use of acetals, which are highly effective and widely used for the protection of aldehydes and ketones.[1][2][3]

The Imperative for Chemoselectivity

The core challenge in manipulating polyfunctional molecules like this compound lies in achieving chemoselectivity—reacting one functional group while leaving another intact.[1] For instance, if a synthetic route requires the reduction of another functional group within a more complex molecule containing the this compound moiety, the aldehyde must be protected to prevent its concurrent reduction.[2] Similarly, reactions involving strong bases or nucleophiles, such as Grignard or organolithium reagents, would indiscriminately attack the aldehyde.[4][5] Protecting group chemistry provides a robust solution to this challenge.

A suitable protecting group must satisfy three fundamental criteria:[6]

  • Ease of Installation: The group should be introduced efficiently and selectively under mild conditions.

  • Stability: It must be inert to the reaction conditions planned for other parts of the molecule.

  • Ease of Removal: The protecting group should be readily cleaved to regenerate the original functionality without affecting the rest of the molecule.

Acetal Protection: The Strategy of Choice for Aldehydes

For aldehydes and ketones, acetals are the most common and effective protecting groups.[1][2] They are formed by the acid-catalyzed reaction of a carbonyl compound with two equivalents of an alcohol or, more commonly, one equivalent of a diol to form a cyclic acetal.[7]

Why Acetals are a Superior Choice:
  • Stability: Acetals are stable to a wide range of reagents, including strong bases, nucleophiles, hydrides, and oxidizing agents.[4][5][7]

  • Selective Removal: They are readily hydrolyzed back to the carbonyl compound under mild aqueous acidic conditions.[7][8] This orthogonality allows for selective deprotection without disturbing acid-sensitive groups.

  • Chemoselectivity of Formation: Aldehydes are generally more reactive than ketones and esters, allowing for their selective protection in the presence of these functional groups.[2][7]

The Stability of the N-Acetyl Group

A critical consideration for this compound is the stability of the N-acetyl group under the conditions required for acetal formation and deprotection. The N-acetyl group, being an amide, is generally stable to the mild acidic conditions used for both the protection and deprotection of the aldehyde. While amides can be hydrolyzed under strongly acidic or basic conditions, the typical conditions for acetal chemistry are not harsh enough to cleave the amide bond.

G

Detailed Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol details the formation of a cyclic acetal using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (TsOH) (0.05 equivalents, catalytic)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap filled with toluene, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous toluene.

  • Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the protected product.

Expected Outcome:

The product, 2-(1-acetylpiperidin-4-yl)-1,3-dioxolane, is typically obtained as a colorless to pale yellow oil or a low-melting solid. The purity should be assessed by NMR and GC-MS.

Protocol 2: Deprotection of 2-(1-Acetylpiperidin-4-yl)-1,3-dioxolane

This protocol describes the acidic hydrolysis of the acetal to regenerate the aldehyde.

Materials:

  • 2-(1-Acetylpiperidin-4-yl)-1,3-dioxolane

  • Acetone

  • Water

  • Hydrochloric acid (1M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate or dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the protected compound (1.0 equivalent) in a mixture of acetone and water.

  • Add a catalytic amount of 1M hydrochloric acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The deprotection is usually complete within 1-3 hours.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Expected Outcome:

The product, this compound, should be obtained with high purity, which can be confirmed by comparing its spectroscopic data (NMR, IR) with that of the starting material.

G

Comparative Analysis of Protecting Groups

While cyclic acetals are often the preferred choice, other protecting groups can be considered depending on the specific synthetic context.

Protecting GroupProtection ConditionsStabilityDeprotection ConditionsAdvantagesDisadvantages
1,3-Dioxolane (Ethylene Glycol Acetal) Ethylene glycol, cat. acid (e.g., TsOH), reflux in tolueneStable to bases, nucleophiles, hydrides, oxidizing agentsMild aqueous acid (e.g., HCl, H2SO4)Readily available reagents, reliable formation and cleavage.Sensitive to acidic conditions.
1,3-Dioxane (1,3-Propanediol Acetal) 1,3-Propanediol, cat. acidSimilar to 1,3-dioxolane, but can be more stable.Mild aqueous acidCan offer slightly different stability profiles.Reagent is less common than ethylene glycol.
Thioacetals (e.g., 1,3-Dithiolane) 1,2-Ethanedithiol, Lewis or protic acidStable to both acidic and basic conditions.[7]Heavy metal salts (e.g., HgCl2), or oxidative conditions.[7]Stability in acidic media where acetals would be cleaved.Deprotection requires toxic heavy metals; sulfur odor.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection reaction stalls, ensure all reagents and solvents are anhydrous. The removal of water is crucial to drive the equilibrium towards acetal formation.[9] Using a Dean-Stark trap is highly recommended.

  • Incomplete Deprotection: If deprotection is sluggish, a slightly higher concentration of acid or gentle heating may be employed. However, be cautious not to use conditions that could affect other functional groups.

  • Side Reactions: The N-acetyl group is robust under these conditions. However, if other acid-sensitive groups are present in a more complex substrate, alternative deprotection methods, such as those employing Lewis acids or electrochemical methods, could be explored.[10][11]

  • Purification: Both the protected and deprotected products can typically be purified by column chromatography on silica gel if necessary.

Conclusion

The successful synthesis of complex molecules hinges on the strategic and efficient use of protecting groups. For this compound, the formation of a cyclic acetal, such as a 1,3-dioxolane, stands out as a reliable and effective strategy to mask the reactive aldehyde functionality. This approach offers excellent stability under a wide range of reaction conditions and allows for straightforward deprotection under mild acidic conditions that are compatible with the N-acetyl group. By following the detailed protocols and considering the key principles outlined in this guide, researchers can confidently employ this essential synthetic tool to advance their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-Acetylpiperidine-4-carbaldehyde. As a key building block in medicinal chemistry and drug discovery, achieving a high yield and purity of this aldehyde is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate common challenges in its synthesis.

Overview of the Synthetic Pathway

The most reliable and common route to this compound involves a two-step process starting from the commercially available 1-Acetylpiperidine-4-carboxylic acid. The process involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by a controlled oxidation to the desired aldehyde. The success of the entire synthesis hinges on the efficiency and selectivity of the oxidation step.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Start 1-Acetylpiperidine- 4-carboxylic acid Alcohol 1-acetyl-4- piperidinemethanol Start->Alcohol e.g., LiAlH₄ or BH₃·THF Alcohol_ref 1-acetyl-4- piperidinemethanol Aldehyde 1-Acetylpiperidine- 4-carbaldehyde Alcohol_ref->Aldehyde Mild Oxidizing Agent (DMP, Swern, PCC)

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is recommended for converting 1-acetyl-4-piperidinemethanol to the aldehyde?

A1: The choice of oxidant is the most critical factor for this synthesis. Three common mild oxidation methods are recommended, each with distinct advantages and disadvantages. The best choice depends on your lab's resources, scale, and tolerance for specific reagents.

Method Key Reagents Pros Cons
Dess-Martin Periodinane (DMP) Dess-Martin Periodinane, DCMHigh yields (~95%), mild (neutral pH, room temp), simple workup.[1]Reagent is moisture-sensitive and potentially explosive under certain conditions.[2]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineMetal-free, wide functional group tolerance, mild conditions.[1][3]Requires cryogenic temperatures (-78 °C), produces toxic CO gas and malodorous dimethyl sulfide.[4][5]
Pyridinium Chlorochromate (PCC) Pyridinium Chlorochromate, DCMReliable, well-established, good for anhydrous conditions.[1][6]Chromium is highly toxic, requiring stringent handling and disposal protocols; can form tarry byproducts.[1][7]

Dess-Martin Periodinane (DMP) oxidation is often the preferred starting point due to its operational simplicity and high efficiency.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most effective method.[1] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Spot the starting alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the spot corresponding to the starting alcohol has been fully consumed, replaced by a new, typically less polar spot for the aldehyde product.[1] A potassium permanganate stain can be used to visualize the spots.

Q3: My target aldehyde seems to be unstable. What are the recommended storage conditions?

A3: Aldehydes can be susceptible to oxidation and polymerization. For long-term storage, this compound should be stored at -20°C under a nitrogen atmosphere to prevent degradation.[8]

Troubleshooting Guide: The Oxidation Step

This section addresses specific issues you may encounter during the critical oxidation of 1-acetyl-4-piperidinemethanol.

Troubleshooting_Flowchart cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products / Loss Start Oxidation Yield is Low Check_SM Is Starting Material (SM) Consumed (via TLC)? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Side_Products Side Products or Workup Loss Check_SM->Side_Products Yes Reagent_Quality Check Reagent Quality (e.g., fresh DMP, anhydrous solvents) Incomplete_Rxn->Reagent_Quality Over_Oxidation Over-oxidation to Carboxylic Acid? (Ensure anhydrous conditions for PCC) Side_Products->Over_Oxidation Stoichiometry Verify Stoichiometry (e.g., >1.5 eq DMP) Reagent_Quality->Stoichiometry Temperature Check Temperature (e.g., Swern must be <-60°C) Stoichiometry->Temperature Workup_Issue Review Workup Protocol (e.g., proper quenching, pH adjustment) Over_Oxidation->Workup_Issue Purification_Loss Optimize Purification (e.g., column chromatography conditions) Workup_Issue->Purification_Loss

Caption: Decision tree for troubleshooting low-yield oxidation reactions.

Dess-Martin Periodinane (DMP) Oxidation Issues
  • Q: My DMP oxidation is very slow or stalls completely. What is the cause?

    • A: Expertise & Experience: This is the most common issue with DMP and almost always points to reagent quality or reaction conditions.

      • Degraded DMP: DMP is highly sensitive to moisture and will degrade over time, losing its oxidizing power. Always use a fresh bottle of DMP or a batch that has been stored meticulously in a desiccator.[1]

      • Insufficient DMP: The stoichiometry is critical. A molar excess of at least 1.5 equivalents of DMP relative to the alcohol is recommended to drive the reaction to completion.[1]

      • Low Temperature: While the reaction is typically run at room temperature (20-25 °C), significantly lower ambient temperatures can slow the rate. Gentle warming to 30-35 °C can be attempted, but must be monitored carefully by TLC to avoid side product formation.[1]

  • Q: I'm observing multiple byproducts on my TLC plate. How can I get a cleaner reaction?

    • A: Trustworthiness: A clean DMP reaction relies on anhydrous conditions and timely quenching.

      • Presence of Water: Water interferes with the oxidation mechanism. Ensure all glassware is oven-dried or flame-dried before use and that the solvent (typically dichloromethane, DCM) is anhydrous.[1]

      • Prolonged Reaction Time: While DMP is mild, leaving the reaction for an extended period after the starting material is consumed can lead to minor side reactions. Monitor the reaction closely and quench it as soon as the alcohol is gone.[1]

  • Q: The workup is difficult, and my yield is suffering. What is the standard workup protocol?

    • A: Authoritative Grounding: The workup is designed to quench excess DMP and remove the iodo-based byproducts.

      • Quenching: Upon completion, dilute the reaction mixture with an organic solvent and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.[1]

      • Filtration/Extraction: The reduced iodine byproduct (IBA) is often insoluble in common organic solvents.[9] Some protocols recommend filtering the reaction mixture through a pad of Celite to remove the precipitated solids before proceeding to an aqueous workup. Follow this with a standard liquid-liquid extraction.[9]

Swern Oxidation Issues
  • Q: My Swern oxidation failed completely. What are the most critical parameters to control?

    • A: Expertise & Experience: The Swern oxidation is highly sensitive to temperature and the order of reagent addition. Failure to adhere to the protocol is the primary reason for failure.

      • Temperature Control: The reaction between DMSO and oxalyl chloride must be performed at -78 °C (a dry ice/acetone bath). If the temperature rises above -60 °C, the activated complex rapidly decomposes.[4][5]

      • Reagent Addition: The alcohol must be added to the pre-formed activated complex at -78 °C. The triethylamine base is added last, after the alcohol has had time to react.

  • Q: How do I manage the hazardous byproducts of the Swern oxidation?

    • A: Trustworthiness: Safety is paramount. The reaction produces acutely toxic carbon monoxide gas and volatile, foul-smelling dimethyl sulfide.[4]

      • Fume Hood: The entire procedure, including the workup, must be performed in a well-ventilated fume hood.[4]

      • Quenching: To neutralize the odor of dimethyl sulfide in the glassware, rinse it with a bleach (sodium hypochlorite) or Oxone solution, which oxidizes the sulfide to odorless DMSO or dimethyl sulfone.[4]

PCC Oxidation Issues
  • Q: My main byproduct is 1-Acetylpiperidine-4-carboxylic acid. How did this happen?

    • A: Authoritative Grounding: PCC's ability to stop at the aldehyde stage is entirely dependent on the absence of water.[6] If water is present, it can hydrate the newly formed aldehyde to a geminal diol, which is then susceptible to a second oxidation by PCC, yielding the carboxylic acid.[7] Always use anhydrous DCM and thoroughly dried glassware.

  • Q: The workup is complicated by a thick, brown tar. How can I prevent this and improve product isolation?

    • A: Expertise & Experience: The chromium byproducts are notorious for forming a tarry residue that complicates purification.

      • Use of a Solid Adsorbent: Performing the reaction in the presence of an adsorbent like Celite or powdered molecular sieves can help manage the tar.[7] The chromium salts precipitate onto the solid support, making them easier to remove by filtration at the end of the reaction.

      • Workup: After the reaction, dilute the mixture with a solvent like diethyl ether and filter the entire slurry through a plug of silica gel or Florisil. This will trap the chromium salts and allow the organic solution containing the product to pass through.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of 1-acetyl-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature, monitoring progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir vigorously for 20 minutes.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.

Protocol 2: Swern Oxidation
  • In a three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C.

  • Add dimethyl sulfoxide (DMSO) (2.2 eq) followed by the slow, dropwise addition of oxalyl chloride (1.5 eq). Stir for 15 minutes.

  • Add a solution of 1-acetyl-4-piperidinemethanol (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

References

Technical Support Center: Purification of 1-Acetylpiperidine-4-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 1-acetylpiperidine-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for challenges encountered during column chromatography purification of this compound.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmacologically active agents.[1] Its purification via column chromatography can be challenging due to its polarity and potential instability. This guide offers a systematic approach to developing a robust purification protocol and troubleshooting common issues.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂[2]
Molecular Weight155.19 g/mol [2]
AppearanceSolid (usually white or off-white)[3]
Storage-20°C, stored under nitrogen[2]
Common Synthetic Routes and Potential Impurities

This compound is typically synthesized by the oxidation of (1-acetylpiperidin-4-yl)methanol. The choice of oxidizing agent can introduce specific impurities.

  • Dess-Martin Periodinane (DMP) Oxidation: This is a mild and selective method for oxidizing primary alcohols to aldehydes.[4][5] It operates under neutral conditions, which is advantageous for sensitive compounds.[6][7] Byproducts include acetic acid and the reduced periodinane species.[4]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride.[8][9] It is also a mild process, but it generates dimethyl sulfide, a volatile and malodorous byproduct.[8][9] Incomplete reaction can leave unreacted alcohol, and side reactions can produce mixed thioacetals if the temperature is not carefully controlled.[9]

Understanding these potential impurities is crucial for developing an effective chromatographic separation.

Experimental Protocol: Column Chromatography

This section provides a detailed, step-by-step methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Workflow Diagram

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology

1. Solvent System Selection via Thin Layer Chromatography (TLC)

The choice of the mobile phase is critical for successful separation.[10][11][12]

  • Objective: To find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for this compound and good separation from impurities.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a test solvent system. Start with a non-polar system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate. Aldehydes can sometimes be visualized with a permanganate dip.

    • Adjust the solvent ratio to achieve the target Rƒ.

2. Column Packing

Proper column packing is essential to prevent band broadening and poor separation.[11][13][14]

  • Procedure (Wet Packing):

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Fill the column with the initial, least polar eluting solvent.

    • Prepare a slurry of silica gel in the same solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.[15]

    • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading

  • Objective: To apply the sample in a concentrated band to the top of the column.[13]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[15]

    • If the sample is not soluble in the mobile phase, a "dry loading" technique can be used.[15] Dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[15]

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

    • Drain the solvent until the sample has entered the silica bed.

4. Elution and Fraction Collection

  • Procedure:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

5. Fraction Analysis

  • Procedure:

    • Analyze the collected fractions by TLC to identify which contain the pure product.[13]

    • Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial separation.

    • Visualize the spots to determine the purity of each fraction.

6. Pooling and Solvent Evaporation

  • Procedure:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem: The compound is not moving off the baseline on the TLC plate, even with a highly polar solvent system.
  • Question: I've tried various ratios of ethyl acetate and hexane, and even pure ethyl acetate, but my product remains at the origin of the TLC plate. What could be the issue and how can I resolve it?

  • Answer: This indicates a strong interaction between your compound and the silica gel, which is acidic. This compound is a polar molecule, and residual acidic impurities from the synthesis (e.g., acetic acid from DMP oxidation) can exacerbate this issue.

    • Solution 1: Increase Mobile Phase Polarity: Try a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a good next step. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • Solution 2: Neutralize the Silica Gel: You can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase. This will help to deactivate the acidic sites on the silica gel and reduce the streaking of your polar compound. Be aware that triethylamine needs to be removed under high vacuum.

    • Solution 3: Consider a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic). However, you will need to re-optimize your solvent system.

Problem: The compound is eluting with the solvent front.
  • Question: My product is coming off the column in the very first fractions. How can I achieve better retention?

  • Answer: This indicates that your mobile phase is too polar, and your compound has a low affinity for the stationary phase under these conditions.

    • Solution: Decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, increase the proportion of hexane. The goal is to find a solvent system where the Rƒ of your compound is between 0.2 and 0.3.[16]

Problem: The collected fractions are pure, but the overall yield is very low.
  • Question: After pooling the pure fractions and evaporating the solvent, my final yield is significantly lower than expected. What are the possible reasons for this loss of product?

  • Answer: There are several potential causes for low recovery.

    • Cause 1: Incomplete Elution: Your compound may still be on the column. After collecting what you believe to be all of your product, flush the column with a very polar solvent (e.g., 10% methanol in DCM) and check this "column flush" by TLC. If your product is present, you may need to use a steeper solvent gradient during elution.

    • Cause 2: Decomposition on Silica Gel: Aldehydes can be sensitive and may degrade on acidic silica gel, especially during long exposure times.[16]

      • Solution: To test for stability, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.[15] If it is unstable, you can try deactivating the silica gel with triethylamine as mentioned previously, or use a different stationary phase. Running the column more quickly can also help minimize decomposition.

    • Cause 3: Co-elution with a UV-inactive Impurity: A non-UV active impurity might be co-eluting with your product.

      • Solution: Use a different visualization technique for your TLC analysis, such as a potassium permanganate stain, which can reveal impurities that are not visible under UV light.

Problem: The compound appears as a streak rather than a distinct spot on the TLC plate.
  • Question: When I run a TLC of my crude material or column fractions, the product appears as a long streak. What causes this and how can I fix it?

  • Answer: Streaking is often a sign of overloading the TLC plate or interactions with the stationary phase.

    • Solution 1: Dilute Your Sample: You may be spotting too much material on the TLC plate. Try diluting your sample before spotting.

    • Solution 2: Add a Modifier to the Mobile Phase: As mentioned before, adding a small amount of triethylamine to the mobile phase can help to reduce streaking caused by the interaction of polar compounds with the acidic silica gel.

    • Solution 3: Consider an Alternative Staining Method: If the streaking is severe, it might be an indication of decomposition on the TLC plate.

Problem: The separation of the product from an impurity is poor.
  • Question: I have an impurity that is very close to my product on the TLC plate, and I'm not getting good separation on the column. What can I do to improve the resolution?

  • Answer: Improving the separation of closely eluting compounds requires optimizing the chromatography conditions.

    • Solution 1: Fine-tune the Solvent System: Try small, incremental changes to the solvent ratio. Sometimes a very slight adjustment can significantly improve separation.

    • Solution 2: Use a Different Solvent System: The selectivity of the separation can be altered by changing the solvents used in the mobile phase.[17][18] For example, if you are using ethyl acetate/hexane, try a system with DCM and methanol, or a ternary system like hexane/ethyl acetate/DCM.

    • Solution 3: Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.

    • Solution 4: Finer Silica Gel: Using silica gel with a smaller particle size can increase the efficiency of the column and improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound after purification?

  • A1: Based on supplier recommendations, it should be stored at -20°C under a nitrogen atmosphere to prevent degradation.[2]

Q2: I see a new spot appear on the TLC plate if I let the crude material sit for a while before running the column. What is happening?

  • A2: Aldehydes can be prone to oxidation to the corresponding carboxylic acid (1-acetylpiperidine-4-carboxylic acid) when exposed to air. It is best to purify the aldehyde as soon as possible after its synthesis.

Q3: Can I use reverse-phase chromatography for this purification?

  • A3: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, possibly with a modifier like formic acid for MS compatibility.[19]

Q4: What are the key safety precautions when handling this compound and the solvents?

  • A4: Always work in a well-ventilated fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[21][22] Avoid inhalation of dust and vapors.[20][21] Refer to the Safety Data Sheet (SDS) for detailed information.[22][23]

Q5: How can I confirm the identity and purity of my final product?

  • A5: The identity of the purified compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or by obtaining a sharp melting point.

References

Technical Support Center: Overcoming Low Yield in 1-Acetylpiperidine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Acetylpiperidine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions effectively. Low yields are a common frustration, but a systematic, mechanistically-informed approach can resolve most issues.

General Troubleshooting Workflow

Before diving into specific reaction problems, it's crucial to have a high-level troubleshooting strategy. A low yield is a symptom, not the root cause. The following workflow can help diagnose the underlying issue systematically.

G start Low Yield or Incomplete Conversion Observed check_purity 1. Verify Starting Material Purity & Integrity (Aldehyde, Amine, Solvent, etc.) start->check_purity check_stoich 2. Confirm Stoichiometry & Reagent Equivalents check_purity->check_stoich review_cond 3. Review Reaction Conditions (Temp, Time, Atmosphere, pH) check_stoich->review_cond analyze_crude 4. Analyze Crude Reaction Mixture (TLC, LCMS, NMR) review_cond->analyze_crude outcome1 Starting Material Unchanged? analyze_crude->outcome1 Assess Outcome outcome2 Side Products Observed? analyze_crude->outcome2 outcome3 Desired Product but Low Recovery? analyze_crude->outcome3 solution1 Issue is with Reaction Activation. - Increase Temperature - Check Catalyst/Reagent Activity - Extend Reaction Time outcome1->solution1 Yes solution2 Identify Side Products to Diagnose Undesired Pathway. - Adjust Stoichiometry - Change Reagent Type - Modify Conditions (e.g., pH) outcome2->solution2 Yes solution3 Issue is with Work-up or Purification. - Optimize Extraction pH - Check for Product Volatility - Use Alternative Chromatography outcome3->solution3 Yes

Caption: General diagnostic workflow for troubleshooting low-yield reactions.

FAQs: General Issues

Question: My reaction is sluggish or fails to initiate. Could my this compound be the problem?

Answer: Absolutely. The quality and handling of the aldehyde are paramount. Before optimizing other parameters, verify your starting material.

  • Purity and Identity: Confirm the purity of your aldehyde via NMR or GC/MS. Aldehydes are prone to oxidation to the corresponding carboxylic acid (1-Acetylpiperidine-4-carboxylic acid) upon prolonged exposure to air. This impurity will not participate in the desired reaction and can complicate purification.

  • Storage: This compound should be stored at low temperatures (e.g., -20°C) under a nitrogen atmosphere to minimize degradation.[1]

  • Physical State: The aldehyde is a solid. Ensure it is fully dissolved in the reaction solvent before adding other reagents. If solubility is an issue, gentle warming or sonication may be required, provided the conditions are compatible with your reagents.

FAQs & Troubleshooting: Reductive Amination

Reductive amination is one of the most common and powerful methods for forming C-N bonds, but it is a multi-step, equilibrium-driven process in a single pot. Low yields often stem from a failure in one of its two key stages: imine/iminium formation or reduction.

G cluster_0 Stage 1: Imine/Iminium Formation (Equilibrium) cluster_1 Stage 2: Reduction (Irreversible) Reactants Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal H₂O SideProduct Reduced Aldehyde (Side Product) Reactants->SideProduct Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O + H⁺ Pitfall1 Pitfall: Equilibrium does not favor imine. - pH too high/low - Water accumulation Imine->Pitfall1 Product Desired Amine Product Imine->Product Reduction Pitfall2 Pitfall: Reducing agent is too harsh or non-selective. SideProduct->Pitfall2 Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reducer->SideProduct Undesired Reduction

Caption: The two critical stages of reductive amination and their common pitfalls.

Question: My reductive amination is giving very low conversion, and I mostly recover my starting materials. What's wrong?

Answer: This strongly suggests a problem with the first stage: imine or iminium ion formation. This is a pH-sensitive equilibrium.[2]

  • Cause: Inefficient Iminium Ion Formation. The reaction requires a delicate pH balance. Without a catalytic amount of acid, the dehydration of the hemiaminal intermediate to the iminium ion is often slow. Conversely, too much acid will protonate the starting amine, rendering it non-nucleophilic.

  • Solution:

    • Add Catalytic Acid: Introduce a catalytic amount of acetic acid (AcOH), typically 0.5-1.1 equivalents relative to the amine.[3] This protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water) and accelerating iminium formation.

    • Use Dehydrating Agents: To push the equilibrium forward, add a dehydrating agent like powdered 4Å molecular sieves or anhydrous sodium sulfate to sequester the water byproduct.[4]

    • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine by TLC or LCMS. Stir the aldehyde, amine, and catalytic acid in the solvent for 1-2 hours at room temperature and check for the disappearance of the starting materials and the appearance of a new, intermediate spot.[5]

Question: My reaction is messy, and I'm getting the alcohol from the reduction of my starting aldehyde as a major byproduct. How do I fix this?

Answer: This is a classic selectivity problem, indicating your reducing agent is too powerful or is being used under the wrong conditions. The key is to use a reagent that reduces the protonated iminium ion much faster than it reduces the neutral aldehyde.

  • Cause: Incorrect Choice of Reducing Agent.

  • Solution: Choose a hydride donor appropriate for your solvent and substrate.

Reducing AgentRecommended SolventKey Characteristics & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Aprotic (DCE, CH₂Cl₂)The preferred choice for one-pot reactions. It is a mild and sterically hindered hydride donor. The acetate groups make it less reactive, so it selectively reduces the more electrophilic iminium ion over the aldehyde. It works well heterogeneously in chlorinated solvents.[4][6]
Sodium Cyanoborohydride (NaBH₃CN) Protic (MeOH, EtOH)Effective and mild, but highly toxic as it can release HCN gas under acidic conditions. It is stable at the mildly acidic pH (4-6) required for iminium formation.[7][8]
Sodium Borohydride (NaBH₄) Protic (MeOH, EtOH)A strong reducing agent that can readily reduce the starting aldehyde.[3] It is best used in a two-step procedure : first, form the imine completely (confirm by TLC/LCMS), then cool the reaction (e.g., 0 °C) and add NaBH₄ portion-wise.[5]
H₂ / Palladium on Carbon (Pd/C) Protic (MeOH, EtOH)A clean method (hydrogenation), but the catalyst can be incompatible with other functional groups (e.g., alkenes, alkynes, some protecting groups) in the molecule.[7]

FAQs & Troubleshooting: Wittig Reaction

The Wittig reaction is a robust method for converting the aldehyde into an alkene. Low yields are typically related to the generation or reactivity of the phosphorus ylide.

Question: I am attempting a Wittig reaction, but I am getting no product. What are the most likely failure points?

Answer: A total failure of a Wittig reaction usually points to a problem with the ylide.

  • Cause 1: Incomplete Ylide Generation. The C-H bond adjacent to the phosphonium cation must be deprotonated to form the nucleophilic ylide. This requires a sufficiently strong base and anhydrous conditions.

    • Solution: For non-stabilized ylides (where the group on the carbanion is an alkyl chain), you must use a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or ether.[9] Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Cause 2: Ylide Reactivity. If your ylide is "stabilized" (i.e., the carbanion is adjacent to a resonance-withdrawing group like an ester or ketone), it is much less nucleophilic.

    • Solution: Stabilized ylides may fail to react with sterically hindered ketones, but they should still react with an accessible aldehyde like this compound.[10] Gentle heating may be required to drive the reaction to completion. The benefit of stabilized ylides is that they are easier to handle and can often be generated with weaker bases like NaHCO₃, sometimes even in aqueous conditions.[11]

Question: My Wittig reaction works, but the yield is low and purification is difficult. What can I do?

Answer: This often points to side reactions or issues with the workup.

  • Cause: Difficult Separation from Triphenylphosphine Oxide (Ph₃P=O). The byproduct of the Wittig reaction is notoriously difficult to remove via standard silica gel chromatography.

  • Solution:

    • Optimize Chromatography: A solvent system with a small amount of a polar solvent can sometimes improve separation.

    • Precipitation: In some cases, Ph₃P=O can be precipitated from a nonpolar solvent like hexanes or a hexane/ether mixture and removed by filtration.

    • Use a Modified Reagent: Consider using a phosphonate-based reagent in a Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup.

FAQs & Troubleshooting: Aldol Condensation

In an aldol condensation, this compound can act as either the electrophile (reacting with an enolate) or, because it has α-hydrogens, it can be deprotonated to form an enolate itself. This duality is the primary source of low yields and product mixtures.

Question: I am trying a crossed-aldol reaction and getting a complex mixture of products. How can I achieve selectivity?

Answer: A mixture of up to four products is the expected outcome when reacting two different enolizable carbonyl compounds under standard aldol conditions.[12] The key is to design the reaction so that only one productive pathway is possible.

  • Cause: Lack of Control Over Nucleophile/Electrophile Roles.

  • Solution: Employ a strategy that ensures one molecule acts exclusively as the enolate (nucleophile) and the other as the carbonyl acceptor (electrophile).

StrategyDescription & Causality
Use a Non-Enolizable Partner React this compound with a carbonyl compound that has no α-hydrogens (e.g., benzaldehyde, formaldehyde). This partner can only act as the electrophile, preventing self-condensation and forcing the piperidine aldehyde to form the enolate.[13][14]
Pre-form the Enolate (Directed Aldol) Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperature (e.g., -78 °C) to completely and irreversibly deprotonate one carbonyl compound. This creates a solution containing only one nucleophile. Then, slowly add the second carbonyl compound (the electrophile) to the solution.[13]
Claisen-Schmidt Condensation This is a specific type of crossed-aldol between an aldehyde and a ketone in the presence of a base. Typically, the ketone is deprotonated to form the enolate, which then attacks the more reactive aldehyde electrophile.[14] To favor this, add the aldehyde slowly to a mixture of the ketone and the base.
Question: My aldol addition works, but the yield is low, and I see starting material upon workup. What's happening?

Answer: The initial aldol addition reaction is often a reversible equilibrium.[15] If the equilibrium constant is not favorable, the reaction will not proceed to completion.

  • Cause: Reversibility of the Aldol Addition.

  • Solution: Drive the reaction forward using Le Châtelier's principle. The aldol addition product can often be dehydrated to form a stable, conjugated α,β-unsaturated carbonyl compound. This elimination of water is typically irreversible under the reaction conditions and will pull the entire equilibrium toward the final condensed product.[12][13]

    • Method: Simply heating the reaction mixture is often sufficient to promote this dehydration step.[12]

Experimental Protocols

Protocol 1: Optimized Reductive Amination with Sodium Triacetoxyborohydride

This one-pot protocol is suitable for reacting this compound with a primary or secondary amine.

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add the desired amine (1.1 eq).

  • Dissolve the components in anhydrous Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂).

  • Add glacial Acetic Acid (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by TLC or LCMS.

  • Quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide

This protocol is for reacting the aldehyde with an ylide derived from an alkyltriphenylphosphonium salt.

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the alkyltriphenylphosphonium salt (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-Butyllithium (n-BuLi) (1.05 eq) dropwise. The solution should turn a characteristic color (often deep red or orange), indicating ylide formation.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq) in a separate flask in a minimal amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Add the aldehyde solution dropwise to the ylide.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the aldehyde.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl).

    • Extract with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

Protocol 3: Directed (LDA) Crossed-Aldol Condensation

This protocol is for selectively reacting the enolate of a ketone (e.g., acetone) with this compound.

  • Enolate Generation:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and Diisopropylamine (1.2 eq).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

    • Slowly add the ketone (e.g., acetone) (1.0 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Addition:

    • Dissolve this compound (1.2 eq) in a separate flask in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution dropwise to the enolate solution at -78 °C.

    • Stir at -78 °C for 2-3 hours.

  • Work-up:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the β-hydroxy ketone product by silica gel column chromatography. Note: Dehydration may occur on silica gel or if the workup is acidic.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common chromatographic challenges encountered with piperidine-containing compounds. As a class of basic analytes, piperidines are notoriously prone to poor peak shape, specifically peak tailing, in reversed-phase High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and systematically resolve these issues. We will delve into the root causes of peak tailing and provide actionable, field-proven protocols to restore peak symmetry and ensure the integrity of your analytical results.

Understanding the Problem: Why Do Piperidine Peaks Tail?

Peak tailing is an asymmetrical distortion where the latter half of the peak is broader than the front half.[1][2] For basic compounds like piperidine, this is most often a result of secondary retention mechanisms occurring alongside the primary reversed-phase (hydrophobic) interactions.[3] The primary culprit is the interaction between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3]

These silanol groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged) at mobile phase pH levels above ~3.0.[4][5] Piperidine and its derivatives, being basic, are protonated (positively charged) in typical acidic-to-neutral mobile phases. The resulting strong ionic interaction with the negatively charged silanols creates a secondary, high-energy retention site that is slow to release the analyte, leading to a "tailing" effect as the compound slowly elutes from these active sites.[3][6]

This guide provides a logical workflow to diagnose and remedy this issue, starting with the most common and accessible solutions.

Troubleshooting Guide: A Step-by-Step Approach

Our troubleshooting philosophy is to address the most likely and easiest-to-modify parameters first: the mobile phase. If mobile phase optimization is insufficient, we then proceed to column selection and instrumental factors.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for piperidine peak tailing.

Q1: My piperidine peak is tailing badly. What is the first thing I should adjust?

A1: Adjust the mobile phase pH. This is the most powerful tool for controlling the peak shape of ionizable compounds.[7][8] The goal is to suppress the ionization of the surface silanol groups.

  • The Mechanism: By lowering the mobile phase pH to ≤ 3.0, the vast majority of silanol groups (Si-OH) will be protonated and thus electrically neutral.[2][9] This eliminates the strong ionic interaction with your protonated piperidine analyte, leaving only the desired hydrophobic interactions and weaker secondary interactions (like hydrogen bonding), which results in a much more symmetrical peak.[3][5]

  • Protocol:

    • Buffer Selection: Prepare an aqueous mobile phase using a buffer effective in the pH 2.5-3.5 range. Phosphate buffer is a common choice, but ensure it is compatible with your organic modifier to prevent precipitation.[10] Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are also excellent for controlling low pH.[11][12]

    • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase before mixing with the organic solvent (e.g., acetonitrile or methanol). A target pH of 2.5 to 3.0 is a good starting point.[13]

    • Re-equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Evaluation: Inject the sample and assess the peak shape. A significant improvement is often observed. For example, lowering the mobile phase pH from 7.0 to 3.0 for methamphetamine (a basic compound) reduced the asymmetry factor from 2.35 to 1.33.[3]

Q2: I lowered the pH, and the tailing improved, but it's still not perfect. What's my next step?

A2: Add a competing base to the mobile phase. If low pH alone is not sufficient, it indicates that some highly acidic, active silanol sites remain. A competing base acts as a "silanol suppressor," masking these sites from your analyte.[14][15]

  • The Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase.[16] Being a base, TEA will preferentially interact with the acidic silanol sites on the stationary phase.[16][17] This competitive binding effectively "blocks" the sites that would otherwise cause tailing with your piperidine compound.[18]

  • Protocol:

    • Additive Selection: Triethylamine (TEA) is the most traditional choice. Other amines like diethylamine (DEA) can also be used.[19]

    • Concentration: Add a low concentration of the competing base to the mobile phase. A typical starting range for TEA is 0.05% to 0.1% (v/v), which corresponds to approximately 5-10 mM.[11][15]

    • pH Readjustment: After adding the amine, the pH of your mobile phase will increase. You must readjust the pH back down to your target (e.g., pH 3.0) using an acid like phosphoric acid or formic acid.[20]

    • Equilibration and Analysis: Thoroughly equilibrate the column and inject your sample.

  • Important Consideration: Amine additives can shorten column lifetime by accelerating the hydrolysis of the silica backbone and bonded phase.[10] They are also known to cause ion suppression in LC-MS applications.[19] Use the lowest concentration that provides the desired peak shape.

AdditiveTypical ConcentrationpKaPrimary Function
Triethylamine (TEA) 0.05% - 0.1% (v/v)10.75Competing base; masks active silanol sites.[15][16]
Formic Acid 0.05% - 0.1% (v/v)3.75Acid modifier; protonates silanols to reduce ionization.[12]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)0.5Strong acid modifier and weak ion-pairing agent.[12]
Q3: I've optimized my mobile phase, but peak tailing persists. Should I get a new column?

A3: Yes, column chemistry is the next critical factor. If mobile phase tricks don't work, the stationary phase itself is the problem. Older columns ("Type A" silica) have higher metal content and more active silanols, making them particularly problematic for basic compounds.[2][10] Modern columns offer significant advantages.

  • The Mechanism: The choice of stationary phase directly dictates the number and activity of surface silanol groups. By selecting a column designed to minimize these sites, you fundamentally remove the root cause of the secondary ionic interactions.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: Silanol interaction with piperidine vs. an inert surface.

  • Recommended Column Chemistries:

    • High-Purity, End-Capped Columns (Type B Silica): This should be your default choice. These columns are made from silica with very low metal contamination and undergo a secondary chemical process called "end-capping."[3][14] This process uses a small reagent (like trimethylchlorosilane) to chemically bond with and neutralize a majority of the remaining free silanol groups, making the surface much more inert.[3][19]

    • Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded into the C18 alkyl chain.[19][21] This polar group provides a shielding effect, sterically hindering the analyte from reaching any residual silanols on the silica surface.

    • Charged Surface Hybrid (CSH) Columns: These columns incorporate a low level of positive charge on the particle surface. At low pH, this positive charge repels the protonated basic analyte via electrostatic repulsion, preventing it from interacting with silanol groups and dramatically improving peak shape.[19]

    • Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) completely eliminate the issue of silanols, as they have no silica backbone. They are stable over a very wide pH range (1-14).[13]

Q4: I have a modern column and an optimized mobile phase, but I still see some tailing. What else could be wrong?

A4: Evaluate instrumental and sample-related factors. While less common for analyte-specific tailing, these issues can still contribute to poor peak shape.

  • Instrumental Factors:

    • Elevated Temperature: Increasing column temperature (e.g., to 40-60 °C) can significantly improve peak efficiency for basic compounds.[22] Higher temperatures reduce mobile phase viscosity, allowing for faster mass transfer, which can sharpen peaks.[23][24] However, be mindful of analyte stability at higher temperatures.[25]

    • Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause band broadening and tailing for all peaks, but it is most pronounced for early-eluting ones.[4][26] Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all fittings are properly made.[4]

    • Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, the bonded phase can degrade, exposing more active silanols.[27] Contamination from sample matrix can also create active sites. Try flushing the column or replacing the guard column.[1][27] A partially blocked inlet frit can also cause peak distortion.[1]

  • Sample-Related Factors:

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause peak distortion.[6][28] Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.[29][30]

    • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.[1]

Frequently Asked Questions (FAQs)

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is wider, often caused by strong secondary interactions like those with silanols.[2] Peak fronting is when the front half of the peak is wider, which can be caused by issues like column collapse, poor sample solubility, or severe column overload.[2]

Q: Can I use a high pH mobile phase for my piperidine compound? A: Yes, using a high pH (e.g., pH > 10) is a valid strategy. At high pH, the piperidine analyte will be in its neutral, free-base form, while the silanol groups will be fully ionized (Si-O⁻). Since the analyte is neutral, the strong ionic interaction is eliminated. This can dramatically improve peak shape and retention.[8] However, you must use a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column), as standard silica columns will rapidly dissolve at pH levels above 8.[7][8]

Q: Why does methanol sometimes give better peak shape than acetonitrile for basic compounds? A: Methanol is a protic solvent capable of hydrogen bonding more effectively than acetonitrile. It is believed that methanol can interact with and "shield" the surface silanol groups, reducing their availability to interact with basic analytes, thus improving peak shape.[31]

Q: My method is for LC-MS. Are there any special considerations? A: Yes. Avoid non-volatile buffers like phosphate.[32] Use volatile modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.[32] Be aware that competing bases like TEA are strong ion suppressors in positive ion mode and should be avoided if possible. If you must use one, keep the concentration as low as possible. TFA can also cause ion suppression.[32][33]

References

Preventing dimerization of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetylpiperidine-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and utilizing this versatile synthetic intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.

Introduction: The Challenge of Aldehyde Dimerization

This compound is a valuable building block in the synthesis of numerous pharmaceutical compounds. However, its utility can be compromised by a common side reaction: self-condensation, leading to the formation of dimers. This guide will provide a detailed exploration of the underlying chemical principles of this dimerization and, more importantly, offer practical, field-proven strategies to mitigate this issue, ensuring the integrity and yield of your desired reaction.

Troubleshooting Guide: Preventing Dimerization

This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Q1: I am seeing an unexpected, higher molecular weight impurity in my reaction mixture. Could this be a dimer of this compound?

A1: Yes, it is highly probable that you are observing a dimer formed through an aldol condensation reaction. this compound possesses a hydrogen atom on the carbon adjacent to the aldehyde group (the α-carbon). In the presence of a base, this α-hydrogen can be removed to form an enolate, which is a potent nucleophile.[1][2] This enolate can then attack the electrophilic carbonyl carbon of another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde, known as an aldol adduct. This adduct can subsequently dehydrate to form an α,β-unsaturated aldehyde, the aldol condensation product.[1][2] Both the aldol adduct and its dehydrated form are dimers of your starting material.

Mechanism of Dimerization:

The dimerization of this compound proceeds via a base-catalyzed aldol condensation mechanism. The key steps are:

  • Enolate Formation: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second aldehyde molecule.

  • Protonation: The resulting alkoxide is protonated to give the aldol addition product.

  • Dehydration (Condensation): Under harsher conditions (e.g., heat), the aldol adduct can lose a molecule of water to form the more stable, conjugated α,β-unsaturated aldehyde.

Dimerization_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Aldol Adduct Formation cluster_step4 Step 4: Dehydration (Optional) A This compound B Base (B:) C Enolate Intermediate A->C Deprotonation of α-hydrogen D Another Aldehyde Molecule C->D Nucleophilic Attack C->D E Alkoxide Intermediate D->E F Proton Source (HB) G Aldol Adduct (Dimer) E->G Protonation H α,β-Unsaturated Aldehyde (Dimer) G->H -H₂O (Heat) G->H

Caption: Base-catalyzed dimerization of this compound.

Q2: How can I prevent this dimerization during my reaction?

A2: The key to preventing dimerization is to control the reaction conditions to disfavor enolate formation. Here are several strategies, ranging from simple adjustments to more advanced techniques:

1. pH Control:

  • Acidic to Neutral Conditions: The aldol condensation is primarily a base-catalyzed reaction.[1] Whenever possible, conduct your reactions under neutral or mildly acidic conditions (pH 4-6). This is particularly relevant for reactions like reductive amination, where imine formation is favored under these conditions.[3]

  • Avoid Strong Bases: Steer clear of strong bases like sodium hydroxide, potassium carbonate, or alkoxides if your reaction does not explicitly require them.

2. Temperature Control:

  • Low Temperatures: The rate of the aldol reaction, like most reactions, is temperature-dependent. Running your reaction at lower temperatures (e.g., 0 °C or below) can significantly slow down the rate of enolate formation and subsequent dimerization.

3. Controlled Addition of Reagents:

  • Slow Addition: If your reaction requires a base, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration. Similarly, if this compound is being added to a reaction mixture, its slow addition can minimize its concentration and thus the rate of self-condensation.

4. Use of Sterically Hindered Bases:

  • Non-nucleophilic Bases: If a base is necessary, a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) can be used to quantitatively form the enolate under controlled conditions (low temperature).[4] This pre-formed enolate can then be used in a subsequent reaction with an electrophile, minimizing self-condensation. This is a more advanced technique for specific applications.

5. Protecting Group Strategy:

  • Silyl Enol Ethers: For certain applications, the aldehyde can be converted to a silyl enol ether. This protected form is stable and will not self-condense.[5] The enolate can then be regenerated under specific conditions for reaction with an electrophile.

Experimental Workflow for Minimizing Dimerization in Reductive Amination:

Reductive amination is a common application for this compound. The following workflow is designed to minimize dimer formation.

Reductive_Amination_Workflow start Start dissolve_aldehyde Dissolve this compound in an appropriate aprotic solvent (e.g., DCE, THF). start->dissolve_aldehyde add_amine Add the desired amine to the solution. dissolve_aldehyde->add_amine adjust_ph Adjust pH to 4-6 with a mild acid (e.g., acetic acid). add_amine->adjust_ph stir Stir at room temperature for 1-2 hours to allow for imine formation. adjust_ph->stir cool Cool the reaction mixture to 0 °C. stir->cool add_reducing_agent Add a mild reducing agent (e.g., NaBH(OAc)₃) portion-wise. cool->add_reducing_agent monitor Monitor the reaction by TLC or LC-MS. add_reducing_agent->monitor workup Perform aqueous workup. monitor->workup end End workup->end

Caption: Recommended workflow for reductive amination.

Q3: What are the best storage conditions for this compound to prevent degradation?

A3: Proper storage is crucial to maintain the integrity of the aldehyde.

  • Temperature: Store at low temperatures, preferably at or below 4 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde to the corresponding carboxylic acid.

  • Purity: Ensure the material is free from basic impurities which could catalyze dimerization over time. If you suspect basic residues from the synthesis, consider purification by column chromatography before long-term storage.

Frequently Asked Questions (FAQs)

  • Is the N-acetyl group stable under typical reaction conditions?

    • Yes, the N-acetyl group is generally stable under the mildly acidic or neutral conditions used in many reactions involving the aldehyde, such as reductive amination.[6] It is also stable to many common reducing agents used in these protocols.

  • Can I use a stronger reducing agent like sodium borohydride for reductive amination?

    • While sodium borohydride can be used, it can also reduce the starting aldehyde.[7] Therefore, it is crucial to allow for complete imine formation before adding the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is less likely to reduce the aldehyde under the reaction conditions.[7]

  • How can I remove the dimer if it has already formed?

    • Purification can typically be achieved using column chromatography on silica gel. The dimer, being larger and often more polar (in the case of the aldol adduct) or less polar (after dehydration) than the starting aldehyde, should have a different retention factor (Rf), allowing for separation.

  • Does the piperidine ring influence the reactivity of the aldehyde?

    • The piperidine ring itself does not electronically activate or deactivate the aldehyde to a large extent. The primary concern for reactivity is the presence of the α-hydrogen, which is common to many cyclic aldehydes.

Summary of Key Parameters for Dimerization Prevention

ParameterRecommended ConditionRationale
pH Neutral to mildly acidic (4-6)Disfavors base-catalyzed enolate formation.
Temperature Low (0 °C or below)Slows the rate of the aldol reaction.
Base Avoid strong bases; use weak or sterically hindered bases if necessary.Minimizes enolate concentration.
Addition Slow, controlled addition of reagents.Maintains low instantaneous concentrations.
Storage ≤ 4 °C under inert atmosphere.Prevents degradation and slow dimerization.

This technical support guide is intended to provide a strong foundation for your work with this compound. By understanding the principles of aldol condensation and implementing the preventative strategies outlined here, you can significantly improve the outcomes of your synthetic endeavors.

References

Technical Support Center: Purification of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Acetylpiperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile synthetic intermediate.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of this compound can vary depending on the synthetic route, but typically includes:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Primarily the corresponding carboxylic acid formed via oxidation of the aldehyde.[1][2]

A common synthetic pathway involves the oxidation of 1-Acetylpiperidine-4-methanol. In this case, incomplete oxidation can leave residual starting material, while over-oxidation can lead to the formation of 1-Acetylpiperidine-4-carboxylic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurities are typically unreacted 1-acetylpiperidine-4-methanol (if using an oxidation route) and the over-oxidation product, 1-acetylpiperidine-4-carboxylic acid.[1] Residual solvents from the reaction and workup are also common.

Q2: My NMR spectrum shows a broad singlet around 10-12 ppm, in addition to the aldehyde proton. What is this impurity?

A2: A broad singlet in this region is characteristic of a carboxylic acid proton. This strongly suggests the presence of 1-Acetylpiperidine-4-carboxylic acid, a common oxidation by-product.

Q3: I'm observing "oiling out" instead of crystallization during my purification attempts. What's causing this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a highly concentrated solution, rapid cooling, or the presence of impurities that inhibit crystal lattice formation. To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a co-solvent to increase solubility.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • If available, add a seed crystal of pure this compound to induce crystallization.[3]

Q4: What is the best method to remove the carboxylic acid impurity?

A4: An aqueous basic wash during the workup is highly effective. By dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with a mild base (e.g., saturated sodium bicarbonate solution), the acidic carboxylic acid will be deprotonated and extracted into the aqueous layer.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the purification of this compound.

Issue 1: Low Purity After Initial Workup
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete removal of acidic impurities.Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution).The basic solution will deprotonate the carboxylic acid impurity, forming a salt that is soluble in the aqueous phase and can be separated from the organic layer containing the desired aldehyde.
Presence of unreacted starting alcohol.Utilize column chromatography for purification.The difference in polarity between the aldehyde and the more polar alcohol allows for their separation on a silica gel column.
Issue 2: Difficulty with Recrystallization
Possible Cause Troubleshooting Step Scientific Rationale
Inappropriate solvent system.Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Solution is too concentrated.Add small amounts of the hot solvent until the solution is just saturated.This prevents supersaturation and the subsequent "oiling out" of the product.[3]
Cooling is too rapid.Allow the flask to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of a well-defined crystal lattice, excluding impurities.

IV. Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Carboxylic Acid Removal
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer.

  • Repeat the wash with the NaHCO₃ solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to yield the purified aldehyde.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).

Step-by-Step Procedure:

  • Prepare the Column: Dry pack the column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

TLC Visualization: The aldehyde can be visualized using a potassium permanganate stain.

V. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product analysis Analyze Purity (e.g., NMR, TLC) start->analysis acid_present Carboxylic Acid Impurity Present? analysis->acid_present other_impurities Other Impurities Present? acid_present->other_impurities No extraction Aqueous Basic Wash acid_present->extraction Yes chromatography Column Chromatography other_impurities->chromatography Yes recrystallization Recrystallization other_impurities->recrystallization No extraction->other_impurities chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Purification workflow for this compound.

VI. Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose Key Observations
NMR Spectroscopy (¹H and ¹³C) Structural confirmation and impurity identification.Absence of signals corresponding to starting materials or by-products.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.[4][5]A single major peak corresponding to the desired product.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.Provides molecular weight information for impurity identification.
Infrared (IR) Spectroscopy Functional group analysis.Presence of a strong carbonyl stretch for the aldehyde (around 1720 cm⁻¹) and amide (around 1640 cm⁻¹).

VII. References

  • BenchChem. (n.d.). 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018, May 16). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from --INVALID-LINK--

References

Technical Support Center: Challenges in the Scale-Up of 1-Acetylpiperidine-4-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-Acetylpiperidine-4-carbaldehyde. This critical building block is instrumental in the development of numerous pharmaceutical agents. However, its transition from bench-scale synthesis to pilot plant or manufacturing scale presents a unique set of challenges.

This guide is structured to provide direct, actionable advice for researchers, process chemists, and drug development professionals. It addresses common and complex issues encountered during the scale-up of its synthesis, which typically involves the oxidation of 1-(4-(hydroxymethyl)piperidin-1-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The most prevalent and scalable method is the selective oxidation of the corresponding primary alcohol, 1-Acetyl-4-piperidinemethanol. While various oxidation reagents are effective at the lab scale, for industrial applications, catalytic methods are strongly preferred due to cost, safety, and waste considerations. The (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation, using sodium hypochlorite (bleach) as the terminal oxidant, is a widely adopted and robust choice for large-scale production.[1][2] Alternative methods like Swern or Dess-Martin oxidations are generally avoided on a large scale due to safety, cost, and waste profile issues.[3][4][5]

Q2: My aldehyde product appears unstable during work-up and storage. What causes this instability and how can it be mitigated?

A2: Aliphatic aldehydes like this compound are susceptible to several degradation pathways. The primary concerns are over-oxidation to the corresponding carboxylic acid and self-condensation or trimerization reactions.[6] Instability can be exacerbated by residual acid or base, elevated temperatures, and exposure to air (oxygen). Mitigation strategies include:

  • Temperature Control: Keep the product stream cold (0-10 °C) during and after work-up.

  • pH Neutrality: Ensure the final product is neutralized and free of acidic or basic residues.

  • Inert Atmosphere: Store the isolated product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Solvent Storage: Storing the aldehyde as a solution in a non-polar, aprotic solvent at low temperatures can improve its shelf life.[6]

Q3: What analytical methods are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is ideal. For reaction monitoring, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective. For final purity assessment and impurity profiling, a robust HPLC method coupled with a mass spectrometer (LC-MS) is recommended. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable. For structural confirmation, ¹H NMR and ¹³C NMR are essential. A Certificate of Analysis (CoA) for pharmaceutical-grade material should always include comprehensive analytical data.[7]

Troubleshooting Guide: Oxidation Reaction Scale-Up

This section addresses specific problems encountered during the critical oxidation step.

Problem 1: The oxidation reaction is sluggish or incomplete, even with extended reaction times.

  • Potential Cause 1: Inefficient Catalyst Activity (TEMPO-mediated oxidation). On a large scale, mass transfer between the organic and aqueous phases in a biphasic system (e.g., DCM/water or EtOAc/water) can be limiting.[8][9] The reaction relies on the transfer of species between phases for the catalytic cycle to operate efficiently.

  • Solution:

    • Improve Agitation: Ensure the reactor's overhead stirrer provides vigorous agitation to create a fine emulsion, maximizing the interfacial area between the phases. Check that the impeller design is appropriate for liquid-liquid mixing.

    • Phase-Transfer Catalyst: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or sulfate (TBAHS) can significantly enhance reaction rates by facilitating the transport of the hypochlorite or bromide ions into the organic phase.[10][11]

    • Check Catalyst Quality: Ensure the TEMPO catalyst and any co-catalyst (e.g., sodium bromide) have not degraded.

  • Potential Cause 2: Incorrect pH of the Aqueous Phase. The Anelli-Montanari protocol for TEMPO/bleach oxidation is highly pH-dependent, requiring a buffered system around pH 8.5-9.5 for optimal performance.[12] If the pH is too low, the reaction is slow; if it's too high, side reactions can occur.

  • Solution:

    • Use a Buffer: Incorporate a sodium bicarbonate buffer into the aqueous phase to maintain the target pH range throughout the reaction.

    • Monitor pH: On scale-up, the reaction can generate acidic byproducts. Periodically sample the aqueous layer and adjust the pH if necessary.

Problem 2: Significant formation of the carboxylic acid byproduct is observed.

  • Potential Cause 1: Over-oxidation due to Poor Temperature Control. The oxidation of the aldehyde to a carboxylic acid is a common side reaction, particularly if local hot spots occur or if the overall reaction temperature is too high.[9] This is a major scale-up challenge as exothermic oxidation reactions are harder to cool in large reactors.

  • Solution:

    • Controlled Reagent Addition: Add the oxidant (e.g., bleach solution) slowly and sub-surface via a dip tube. This ensures rapid dilution and heat dissipation, preventing localized high concentrations and temperature spikes.

    • Efficient Cooling: Ensure the reactor's cooling jacket has sufficient capacity to handle the heat load. For highly exothermic processes, consider using a continuous flow reactor which offers superior heat transfer and temperature control.[2]

    • Limit Conversion: In some cases, it may be strategic to target ~70-80% conversion to minimize over-oxidation. The unreacted starting alcohol can often be recovered and recycled, improving the overall process economy.[9]

  • Potential Cause 2: Prolonged Reaction Time. The longer the newly formed aldehyde is exposed to the oxidizing conditions, the more likely it is to be over-oxidized.

  • Solution:

    • Optimize for Time: Once the starting material is consumed to the target level (monitored by HPLC or TLC), quench the reaction immediately. Do not let the reaction stir for extended periods unnecessarily.

    • Rapid Work-up: Proceed with the quenching and extraction steps promptly after the reaction is deemed complete.

Workflow for Troubleshooting Low Yield in Oxidation

Below is a decision tree to guide the troubleshooting process for low yield issues during the oxidation step.

G start Low Yield of Aldehyde check_conversion Check In-Process Control (IPC): Is starting material (SM) fully consumed? start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete SM Conversion check_conversion->complete Yes check_agitation Is agitation sufficient for biphasic mixing? incomplete->check_agitation check_ph Is pH of aqueous phase correct (8.5-9.5)? incomplete->check_ph check_reagents Are catalyst (TEMPO) and oxidant (bleach) active? incomplete->check_reagents improve_agitation Action: Increase stirrer RPM. Consider baffle/impeller design. check_agitation->improve_agitation No add_buffer Action: Add NaHCO3 buffer. Monitor and adjust pH. check_ph->add_buffer No use_fresh_reagents Action: Use fresh, verified reagents. check_reagents->use_fresh_reagents No check_byproducts Analyze crude for byproducts: Carboxylic acid? Other spots? complete->check_byproducts acid_present High Carboxylic Acid Content check_byproducts->acid_present Yes other_byproducts Other Byproducts Present check_byproducts->other_byproducts Yes check_temp Was temperature strictly controlled (e.g., 0-5 °C)? acid_present->check_temp check_addition Was oxidant added slowly and sub-surface? acid_present->check_addition investigate_side_rxns Action: Investigate stability of aldehyde under reaction and work-up conditions. other_byproducts->investigate_side_rxns improve_cooling Action: Improve cooling efficiency. Consider flow chemistry. check_temp->improve_cooling No slow_addition Action: Slow down addition rate. Ensure proper dilution. check_addition->slow_addition No

Caption: Troubleshooting Decision Tree for Low Aldehyde Yield.

Troubleshooting Guide: Work-up and Purification

Problem 3: Emulsion formation during aqueous work-up makes phase separation difficult and time-consuming.

  • Potential Cause: The product and starting material have surfactant-like properties, with a polar acetylpiperidine head and a less polar core. Vigorous agitation during quenching or extraction can lead to stable emulsions, especially at large volumes.

  • Solution:

    • Minimize Agitation During Extraction: After the initial quench, use gentle agitation (slow stirring) for extractions rather than vigorous shaking.

    • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by "salting out" the organic components.

    • Solvent Choice: Consider using a solvent that has a greater density difference with water and lower mutual solubility, such as methyl tert-butyl ether (MTBE) instead of ethyl acetate.

    • Filter Aid: If a persistent emulsion forms, passing the mixture through a pad of a filter aid like Celite® can help break it.

Problem 4: The product is difficult to purify by column chromatography at scale, showing streaking and poor separation.

  • Potential Cause 1: Strong Interaction with Silica Gel. The polar nature of the aldehyde and the basic nitrogen of the piperidine ring can lead to strong adsorption onto acidic silica gel, causing tailing (streaking) on the column.[13]

  • Solution:

    • Deactivate Silica: Pre-treat the silica gel with a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent) or ammonia to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase silica (like Diol or Amino).

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) might provide better separation, although it requires solvent-intensive evaporation post-purification.[14]

  • Potential Cause 2: Product Degradation on Column. The acidic surface of silica gel can catalyze the degradation of sensitive aldehydes, leading to lower recovery and the formation of new impurities.

  • Solution:

    • Flash Chromatography: Use flash chromatography with rapid elution to minimize the residence time of the product on the column.[15][16]

    • Non-Chromatographic Purification: For large-scale manufacturing, chromatography is often undesirable. Investigate purification by:

      • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective and scalable method.

      • Crystallization/Recrystallization: This is the most ideal method for large-scale purification. Explore different solvent systems to find conditions where the aldehyde crystallizes while impurities remain in the mother liquor.

      • Bisulfite Adduct Formation: Aldehydes can reversibly form solid adducts with sodium bisulfite.[8] This can be used to selectively precipitate the aldehyde from a crude mixture, filter it, and then regenerate the pure aldehyde by treating the adduct with a base.

Table 1: Comparison of Oxidation Reagents for Scale-Up
Reagent SystemProsConsScalability Score (1-5)
TEMPO/NaOCl Catalytic, inexpensive, high selectivity, mild conditions.[2][17]Biphasic reaction requires good mixing, exotherm control is critical, bleach stability can vary.5
Swern Oxidation High yields, wide functional group tolerance, mild.[18][19]Cryogenic temperatures (-78 °C) required, produces toxic CO gas and foul-smelling dimethyl sulfide, poor atom economy.[5][20]2
Dess-Martin Periodinane (DMP) Mild, neutral pH, simple work-up.[4]Potentially explosive on a large scale, high cost, poor atom economy, iodine-containing waste.[3][21]1
Parikh-Doering (SO₃•Py/DMSO) Avoids cryogenic temperatures and toxic gas byproducts of Swern.Stoichiometric amounts of reagents, can be difficult to remove all sulfur-containing byproducts.[5]3

Experimental Protocol: Scalable TEMPO-Catalyzed Oxidation

Disclaimer: This protocol is a representative example and must be optimized for specific equipment and safety procedures at your facility. Always perform a risk assessment before conducting any chemical reaction.

Objective: To synthesize this compound from 1-Acetyl-4-piperidinemethanol on a 100g scale.

Materials:

  • 1-Acetyl-4-piperidinemethanol (100 g, 0.636 mol)

  • Dichloromethane (DCM) (1 L)

  • TEMPO (1.0 g, 6.4 mmol, 0.01 eq)

  • Sodium Bromide (NaBr) (6.5 g, 63.6 mmol, 0.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (107 g, 1.27 mol)

  • Sodium Hypochlorite (NaOCl) solution (~12% w/v, ~700 mL, ~1.2 eq)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a 3 L jacketed reactor with an overhead stirrer, thermocouple, and addition funnel. Set the jacket temperature to 0 °C.

  • Charging: To the reactor, add 1-Acetyl-4-piperidinemethanol (100 g), DCM (1 L), TEMPO (1.0 g), and NaBr (6.5 g).

  • Aqueous Phase: In a separate beaker, dissolve NaHCO₃ (107 g) in deionized water (700 mL). Add this solution to the reactor.

  • Cooling & Agitation: Begin vigorous stirring (e.g., 300-400 RPM) and cool the biphasic mixture to an internal temperature of 0-2 °C.

  • Oxidant Addition: Slowly add the NaOCl solution via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir for an additional 30-60 minutes at 0-5 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Once complete, slowly add saturated Na₂S₂O₃ solution until a test with potassium iodide-starch paper indicates no remaining oxidant.

  • Work-up:

    • Stop the stirrer and allow the layers to separate.

    • Separate the lower organic layer.

    • Extract the aqueous layer with DCM (2 x 200 mL).

    • Combine all organic layers and wash with brine (200 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 35 °C to yield the crude aldehyde.

  • Purification: Purify the crude product by vacuum distillation or another suitable non-chromatographic method.

References

Minimizing by-product formation with 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetylpiperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize by-product formation and optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reactivity of this compound.

Q1: What are the key structural features and properties of this compound?

This compound is a versatile synthetic intermediate. Its key features include a piperidine ring N-acylated with an acetyl group, and a formyl group at the 4-position. The acetyl group stabilizes the piperidine nitrogen, preventing it from acting as a nucleophile or base in many reactions. The aldehyde group is the primary site of reactivity, making it an excellent substrate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Q2: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored in a cool, dry place, away from light and moisture. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, and can also undergo polymerization or other degradation pathways upon prolonged exposure to air and light. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures.

Q3: What are the most common applications of this compound in organic synthesis?

The primary application of this compound is in the synthesis of substituted piperidines, which are common motifs in many pharmaceutical agents. The most frequent use is in reductive amination to introduce a 4-(aminomethyl)piperidine moiety into a target molecule. It is also used in other C-C bond-forming reactions to extend the carbon chain at the 4-position of the piperidine ring.

II. Troubleshooting Guide: Minimizing By-product Formation

This section provides a detailed guide to identifying and mitigating common by-products encountered in reactions involving this compound, with a primary focus on reductive amination.

Problem 1: Incomplete Conversion and Presence of Starting Materials

Symptom: Your reaction mixture shows the presence of unreacted this compound and/or the amine coupling partner upon analysis (e.g., by TLC, LC-MS, or NMR).

Root Cause Analysis and Solutions:

  • Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the product.

    • Solution:

      • Dehydration: The formation of the imine/enamine releases water. Removing this water can drive the reaction forward. This can be achieved by using a dehydrating agent such as molecular sieves (3Å or 4Å) or by azeotropic removal of water with a suitable solvent (e.g., toluene with a Dean-Stark trap).

      • pH Control: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to catalyze the reaction without deactivating the amine nucleophile. A common practice is to add a catalytic amount of acetic acid.

  • Insufficient Reducing Agent: The reducing agent may have been consumed or is not active enough.

    • Solution:

      • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).

      • Reagent Quality: Verify the quality and activity of your reducing agent. Borohydride reagents can degrade over time, especially if not stored properly.

Problem 2: Formation of Over-Alkylated By-products

Symptom: You observe the formation of a tertiary amine by-product, where the desired secondary amine product has reacted with another molecule of this compound.[1]

Root Cause Analysis and Solutions:

  • Reactivity of the Product Amine: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second reductive amination reaction.[1]

    • Solution:

      • Stoichiometry of Reactants: Use an excess of the primary amine relative to the aldehyde to increase the probability of the aldehyde reacting with the starting amine.

      • Slow Addition of Aldehyde: Adding the this compound slowly to the reaction mixture containing the amine and the reducing agent can help to keep its concentration low, thus minimizing the chance of the product amine reacting with it.

      • Choice of Reducing Agent: Use a milder reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium borohydride (NaBH₄) for this reason, as it is less likely to reduce the aldehyde, allowing for a one-pot reaction where the imine is reduced as it is formed.[1][2]

Problem 3: Formation of By-products from Aldehyde Side Reactions

Symptom: You observe by-products that do not correspond to the desired product or over-alkylation products.

Root Cause Analysis and Solutions:

  • Aldol Condensation: Under basic conditions, or even with some amine bases, this compound can act as both an electrophile and, after deprotonation at the α-carbon, a nucleophile, leading to self-condensation products.[3][4]

    • Solution:

      • Avoid Strong Bases: If possible, avoid using strong bases in your reaction mixture.

      • Control Temperature: Keep the reaction temperature low to disfavor the aldol reaction.

      • Reaction Order: Add the aldehyde to the mixture of the amine and a mild reducing agent to ensure it is consumed in the desired reaction quickly.

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of α-protons, aldehydes can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[5][6] While this compound has α-protons, under certain conditions, this pathway might become a minor competing reaction. The more relevant scenario is the formation of the corresponding alcohol (1-acetyl-4-(hydroxymethyl)piperidine) due to the reduction of the aldehyde by the borohydride reagent.

    • Solution:

      • Choice of Reducing Agent: As mentioned, milder reducing agents like sodium triacetoxyborohydride are less likely to reduce the aldehyde directly compared to stronger agents like sodium borohydride.[2][7]

      • pH Control: The Cannizzaro reaction is base-catalyzed. Maintaining a neutral to slightly acidic pH will suppress this side reaction.

  • Oxidation: The aldehyde can be oxidized to 1-Acetylpiperidine-4-carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

      • Use Fresh Reagents and Solvents: Ensure that your solvents and other reagents are free from peroxides or other oxidizing impurities.

Visualizing the Reductive Amination Pathway and Potential Side Reactions

G cluster_main Desired Reductive Amination Pathway cluster_side Potential By-product Pathways Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Aldol Aldol Condensation Product Aldehyde->Aldol + Aldehyde (base catalyst) ReducedAldehyde Reduced Aldehyde (Alcohol) Aldehyde->ReducedAldehyde + [H] (strong reducing agent) OxidizedAldehyde Oxidized Aldehyde (Carboxylic Acid) Aldehyde->OxidizedAldehyde + [O] (air/impurities) Amine Primary Amine (R-NH2) Amine->Imine Product Desired Secondary Amine Imine->Product + [H] (Reducing Agent) OverAlkylation Over-alkylation Product (Tertiary Amine) Product->OverAlkylation + Aldehyde, +[H]

Caption: Reaction pathways for this compound.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol is a general starting point and may require optimization for specific substrates.

  • To a solution of the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 0.1-0.5 M) is added this compound (1.0-1.2 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine/enamine formation. If the amine is a salt (e.g., hydrochloride), a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 eq.) should be added.

  • Sodium triacetoxyborohydride (1.5-2.0 eq.) is added portion-wise. The reaction is then stirred at room temperature until completion (monitored by TLC or LC-MS), typically for 12-24 hours.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)pH RangeAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFNeutral to slightly acidicMild and selective for imines/iminium ions; good for one-pot reactions; tolerates many functional groups.[2][7][8]Moisture sensitive; can be slow with hindered substrates.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolAcidic (pH 4-6)Effective for a wide range of substrates; can be used in protic solvents.[9][10][11]Highly toxic (releases HCN in acidic conditions); by-products can be difficult to remove.
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to basicInexpensive and readily available.Less selective; can reduce the starting aldehyde; often requires a two-step procedure (pre-formation of the imine).[1]

IV. Analytical Methods for Purity Assessment

Ensuring the purity of your product is critical. Here are some common analytical techniques for monitoring the reaction and assessing the purity of the final compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) should be chosen to achieve good separation between the starting materials, the intermediate imine (if stable enough to be observed), and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass of the components in your reaction mixture, allowing for the identification of the desired product and potential by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the aminomethylene group are key indicators of a successful reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and thermally stable compounds. Derivatization may be necessary for polar amines.

Visualizing the Analytical Workflow

G Start Reaction Mixture TLC TLC Monitoring Start->TLC In-process control Workup Aqueous Workup & Extraction TLC->Workup Reaction complete Crude Crude Product Workup->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure Analysis Final Analysis Pure->Analysis LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR GCMS GC-MS Analysis->GCMS

Caption: A typical analytical workflow for a reaction involving this compound.

V. References

  • Forced degradation studies were conducted, where no significant degradation product peaks were observed under any degradation conditions. The developed method was validated as per ICH (Q2(R2)) guidelines. The method exhibited good linearity, as correlation coefficient ( r 2 ) values for all analytes range from 0.976 to 0.986. %RSD values in precision studies were within the acceptance criteria (<15%). The %RSD values for six replicate injections at the LOQ level for these impurities range from 0.9% to 4.3%. (Source: R Discovery)

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  • Yang, Y. (2020). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 18(3), 435-443. --INVALID-LINK--

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  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 931-937. --INVALID-LINK--

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 706-715. --INVALID-LINK--

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  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from --INVALID-LINK--

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38446-38452. --INVALID-LINK--

  • Read, J. A., & Vlieghe, P. (2020). Synthetic applications of the Cannizzaro reaction. Tetrahedron, 76(10), 131039. --INVALID-LINK--

  • Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved from --INVALID-LINK--

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. --INVALID-LINK--

  • Preventing over-alkylation in reductive amination. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. --INVALID-LINK--

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2023). Journal of Applied Pharmaceutical Science, 13(8), 1-13. --INVALID-LINK--

  • Tajbakhsh, M., et al. (2007). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ARKIVOC, 2007(14), 163-171. --INVALID-LINK--

  • This compound. (n.d.). PubChemLite. Retrieved from --INVALID-LINK--

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  • Bonomi, R., et al. (2018). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 8(62), 35561-35571. --INVALID-LINK--

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2018(5), 282-311. --INVALID-LINK--

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. --INVALID-LINK--

  • Does piperidine work in reductive amination like this? (2022). Reddit. Retrieved from --INVALID-LINK--

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  • Sodium triacetoxyborohydride. (2023). In Wikipedia. Retrieved from --INVALID-LINK--

  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 22(39), 8123-8129. --INVALID-LINK--

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  • One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

References

Technical Support Center: Advanced Catalytic Strategies for the Synthesis of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 1-Acetylpiperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are seeking robust and efficient alternatives to traditional oxidation methods. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed troubleshooting protocols to ensure the success of your synthesis.

The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily achieved through the oxidation of its corresponding primary alcohol, 1-acetyl-4-piperidinemethanol. While classic methods involving chromium reagents are effective, their toxicity and cumbersome waste disposal have driven the adoption of milder, more selective, and environmentally benign catalytic systems. This guide focuses on three prominent alternatives: Dess-Martin Periodinane (DMP), Swern Oxidation, and TEMPO-catalyzed systems.

Comparative Analysis of Alternative Catalytic Systems

The choice of an oxidant is critical and depends on factors such as substrate sensitivity, scale, and available equipment. The following table provides a comparative overview of the leading alternative catalysts.

Catalyst/Reagent SystemTypical Conditions & Co-ReagentsAdvantagesDisadvantages & Limitations
Dess-Martin Periodinane (DMP) CH₂Cl₂ or CHCl₃, Room Temperature[1]Mild, neutral pH, short reaction times, high yields, high chemoselectivity, long shelf life, simple workup[1][2][3]High cost, potentially explosive nature (especially if impure), stoichiometric use[2][4]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (or other hindered base), Low Temperature (-78 °C)[5][6]Avoids toxic heavy metals, very mild conditions, wide functional group tolerance, high yields[5][7]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (DMS), generation of toxic CO gas[5][7][8]
TEMPO-catalyzed Oxidation Catalytic TEMPO, Stoichiometric co-oxidant (e.g., NaOCl, BAIB), often with a buffer or co-catalyst (e.g., KBr)[9][10]Catalytic use of TEMPO, environmentally benign (especially with air/O₂), highly selective for primary alcohols, mild conditions[9][11]Co-oxidant can be harsh, catalyst can be expensive, potential for side reactions at other positions on the piperidine ring[12][13]

Experimental Workflows & Key Mechanisms

To provide a practical foundation, we present a general workflow for the synthesis followed by a visualization of a key reaction mechanism.

G cluster_0 Synthesis Workflow A Starting Material: 1-Acetyl-4-piperidinemethanol B Oxidation Step (Alternative Catalyst System) A->B C Workup & Quenching B->C D Purification (e.g., Column Chromatography) C->D E Final Product: This compound D->E

Caption: General experimental workflow for aldehyde synthesis.

The Swern oxidation mechanism is a classic example of a multi-step process involving reagent activation and a key intramolecular elimination.

G DMSO DMSO Electrophile Chloro(dimethyl)sulfonium chloride (Activated Electrophile) DMSO->Electrophile Activation OxalylChloride Oxalyl Chloride OxalylChloride->Electrophile Alkoxysulfonium Alkoxysulfonium Ion Electrophile->Alkoxysulfonium Nucleophilic Attack Alcohol 1-Acetyl-4-piperidinemethanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine (Base) Base->Ylide Deprotonation Product Aldehyde Product + DMS + Et3NHCl Ylide->Product Intramolecular Elimination (5-membered transition state)

Caption: Key mechanistic steps of the Swern Oxidation.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound using alternative catalysts.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors depending on the chosen method:

  • Incomplete Reaction:

    • Swern Oxidation: Ensure strict anhydrous conditions and maintain the temperature at -78 °C during the addition of oxalyl chloride and the alcohol. Premature warming can lead to side reactions.[7] The reaction of DMSO with oxalyl chloride is rapid, but allow sufficient time for the alcohol to react with the activated intermediate before adding the base.[5]

    • DMP Oxidation: While DMP is robust, ensure you are using at least 1.1-1.5 equivalents of the reagent. For sterically hindered alcohols, slightly elevated temperatures (e.g., 0 °C to RT) or longer reaction times may be necessary. The addition of water can sometimes increase the reaction rate.[1]

    • TEMPO Catalysis: The efficiency is highly dependent on the co-oxidant and pH. Ensure the co-oxidant is fresh and added appropriately. The catalytic cycle can stall if the pH is not maintained, especially in Anelli-type oxidations using NaOCl.

  • Over-oxidation: This is a common issue, leading to the formation of 1-acetylpiperidine-4-carboxylic acid.

    • While all three methods are known for selectively producing aldehydes, over-oxidation can occur with prolonged reaction times or excess oxidant, particularly with TEMPO systems if not properly controlled.[14][15]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately with the workup.

  • Product Isolation Issues: The aldehyde product can be volatile or water-soluble to some extent. During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate). Minimize evaporation temperatures under reduced pressure.

Q2: I am observing significant side product formation. How can I identify and mitigate this?

A2:

  • With Swern Oxidation: The formation of mixed thioacetals can occur if the reaction temperature is allowed to rise above -60 °C before the elimination step is complete.[7]

    • Mitigation: Maintain cryogenic temperatures diligently until after the triethylamine has been added and allowed to react.

  • With DMP Oxidation: The primary byproduct is the reduced form of DMP (iodinane) and acetic acid.[2] While these are generally easy to remove, acid-labile functional groups on your substrate may be affected by the generated acetic acid.

    • Mitigation: Buffer the reaction with pyridine or sodium bicarbonate to neutralize the acetic acid as it forms.[1] For workup, washing the organic layer with a saturated NaHCO₃ solution followed by a sodium thiosulfate (Na₂S₂O₃) wash will help remove the iodine-based byproducts.

Q3: The reaction has stalled, and TLC shows both starting material and some product. What should I do?

A3: A stalled reaction often points to reagent deactivation or insufficient equivalents.

  • Diagnosis: Carefully check the quality and stoichiometry of your reagents. DMP can degrade if not stored properly. In Swern oxidations, moisture can quench the activated electrophile.

  • Action: It is generally not advisable to add more reagents to a stalled reaction, as this can complicate the workup. The best course of action is to stop the reaction, purify the existing material, and re-run the reaction with fresh reagents and optimized conditions based on the recovered starting material.

Q4: What are the primary safety considerations for these alternative catalysts?

A4:

  • Dess-Martin Periodinane (DMP): While stable, DMP can be explosive under impact or when heated, particularly if it contains impurities from its synthesis.[2] Always use a reputable commercial source and handle it with care. Do not grind it harshly.

  • Swern Oxidation: The reaction produces carbon monoxide (CO), which is highly toxic, and dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor.[5][7]

    • ALWAYS perform this reaction in a well-ventilated fume hood.

    • To manage the odor, quench all glassware and waste solutions with bleach (sodium hypochlorite) or an oxidizing agent like Oxone®, which oxidizes DMS to odorless DMSO or DMSO₂.[5]

Detailed Experimental Protocols

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-acetyl-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. If your substrate is acid-sensitive, add sodium bicarbonate (2.0 eq) as a buffer.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (typically complete within 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Extraction: Shake vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel column chromatography.

Protocol 2: Swern Oxidation

  • Activator Preparation: In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO, 2.2 eq) followed by the slow, dropwise addition of oxalyl chloride (1.5 eq). Stir for 15 minutes. Caution: Gas evolution (CO, CO₂) occurs. [6]

  • Alcohol Addition: Dissolve 1-acetyl-4-piperidinemethanol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.

  • Elimination: Add triethylamine (TEA, 5.0 eq) dropwise, again maintaining the temperature below -65 °C. A thick white precipitate (triethylammonium chloride) will form. Stir for an additional 30 minutes at -78 °C.

  • Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

  • Workup & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography.

References

Validation & Comparative

A Strategic Guide to Piperidine Aldehyde Intermediates: N-Acetyl vs. N-Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of the Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a vast array of biological receptors and enzymes.[3][4][5] For synthetic and medicinal chemists, functionalized piperidines are indispensable building blocks.

Among the most versatile of these is the piperidine-4-carbaldehyde core. The aldehyde group serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination. However, the synthetic utility of this core is critically dictated by the choice of protecting group on the piperidine nitrogen. This guide provides an in-depth, data-supported comparison of two workhorse reagents: 1-Acetylpiperidine-4-carbaldehyde and 1-Boc-piperidine-4-carbaldehyde .

The decision between an acetyl (Ac) and a tert-butoxycarbonyl (Boc) group is not trivial; it is a strategic choice that profoundly impacts the entire synthetic route, from reaction compatibility to the final deprotection step. Here, we will dissect the causality behind these choices, moving beyond mere protocols to provide field-proven insights for researchers, scientists, and drug development professionals.

Part 1: A Tale of Two Groups - Structural and Physicochemical Analysis

At first glance, both molecules offer the same core functionality: a piperidine ring with a C4 aldehyde. The critical difference lies at the N1 position.

G cluster_0 This compound cluster_1 1-Boc-piperidine-4-carbaldehyde a a b b

Caption: Chemical structures of the two piperidine aldehydes.

The N-acetyl group is a simple, planar amide. It is relatively small and, due to resonance, renders the nitrogen lone pair significantly less basic and nucleophilic. The N-Boc group , a carbamate, is characterized by its bulky tert-butyl moiety. This steric hindrance can influence the approach of reagents, while its electronic nature also pacifies the nitrogen's reactivity.[6] These fundamental differences are reflected in their physical properties.

PropertyThis compound1-Boc-piperidine-4-carbaldehyde
Molecular Formula C₈H₁₃NO₂C₁₁H₁₉NO₃
Molecular Weight 155.19 g/mol 213.27 g/mol
CAS Number 136309-99-0137076-22-3[6][7]
Appearance Colorless to light yellow oilWhite to off-white crystalline solid[6][7]
Melting Point N/A (Liquid at RT)34-40 °C

Part 2: The Aldehyde in Action - A Reductive Amination Case Study

To assess the performance of these reagents in a common synthetic operation, we consider a standard reductive amination protocol. This reaction is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[8][9][10][11]

Experimental Rationale: The goal is to couple the aldehyde with a primary amine, benzylamine, using a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen specifically because it is non-hygroscopic, tolerant of mildly acidic conditions that favor iminium ion formation, and reduces iminium ions much faster than it reduces the starting aldehyde, thereby minimizing side reactions like alcohol formation.[6]

G Start Piperidine Aldehyde (N-Ac or N-Boc) Intermediate Iminium Ion Intermediate (transient) Start->Intermediate Condensation (-H₂O) Amine Benzylamine Amine->Intermediate Solvent DCM, rt Solvent->Start ReducingAgent NaBH(OAc)₃ ReducingAgent->Intermediate Product N-Protected 4-(Benzylaminomethyl)piperidine Intermediate->Product Reduction

Caption: Generalized workflow for reductive amination.

Comparative Performance Data (Representative):

ParameterThis compound1-Boc-piperidine-4-carbaldehyde
Reaction Time 4-6 hours4-6 hours
Isolated Yield 88%92%
Purity (by LCMS) >95%>98%
Observations The reaction proceeds cleanly. Product is moderately polar, requiring a polar solvent system for chromatography.The reaction is exceptionally clean. The Boc-protected product is significantly more lipophilic, simplifying purification by standard silica gel chromatography.

Expert Analysis: In the context of the reductive amination itself, both reagents perform admirably. The choice of N-protecting group has a negligible electronic effect on the distant aldehyde, resulting in similar reaction kinetics. The slightly higher yield and purity often observed with the N-Boc variant can be attributed to its crystalline nature and the easier chromatographic purification of its less polar product. The primary distinction, however, is not in this coupling step, but in what comes next.

Part 3: The Strategic Divide - Protecting Group Stability and Cleavage

The core of the comparison lies in the stability and cleavage of the N-protecting group. This is where the synthetic pathways diverge dramatically and where the choice of reagent becomes a critical, long-term strategic decision.

1-Boc-piperidine-4-carbaldehyde: The Versatile Intermediate

The Boc group is renowned for its predictable lability under acidic conditions while remaining robust against a wide range of other reagents.[12] This orthogonality makes it the preferred choice for multi-step syntheses where the piperidine nitrogen must be revealed for subsequent reactions.

  • Cleavage Conditions: The Boc group is efficiently removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in dioxane or methanol.[6][12] The reaction is typically rapid, often completing within 30-60 minutes at room temperature.[13][14]

  • Stability Profile: Stable to bases (e.g., LiOH, NaOH, piperidine), nucleophiles, and common reducing agents (e.g., NaBH₄, H₂/Pd).[12]

G BocAmine N-Boc Protected Amine Carbocation tert-Butyl Cation BocAmine->Carbocation CarbamicAcid Carbamic Acid Intermediate BocAmine->CarbamicAcid Protonation & Loss of tert-Butyl Cation Acid TFA or HCl Acid->BocAmine Isobutylene Isobutylene Carbocation->Isobutylene Loss of H⁺ FreeAmine Free Piperidine (as salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed cleavage mechanism of an N-Boc group.

This compound: The Robust Final-Form Scaffold

In stark contrast, the N-acetyl group forms a highly stable amide bond. Its removal is not a trivial step and requires harsh, often forcing conditions that are incompatible with many other functional groups.

  • Cleavage Conditions: Requires drastic measures such as refluxing in concentrated strong acid (e.g., 6M HCl for several hours) or strong base (e.g., 4M NaOH). These conditions can easily hydrolyze esters, ethers, and other sensitive functionalities within a complex molecule.

  • Stability Profile: Stable to nearly all standard synthetic conditions, including the acidic cleavage of Boc groups, catalytic hydrogenation, and mild basic conditions.

Comparative Stability and Cleavage:

Protecting GroupStable ToLabile To (Cleavage Conditions)Strategic Use Case
N-Boc Bases, Nucleophiles, Reductive AgentsStrong Acids (e.g., 20-50% TFA in DCM, rt, 1h)[12][13]Intermediate: For multi-step synthesis requiring later N-functionalization.
N-Acetyl Acids (mild/moderate), Bases (mild), Reductive AgentsStrong, Hot Acid/Base (e.g., 6M HCl, reflux, >12h)Permanent Moiety: When the N-acetyl group is part of the final target structure.

Part 4: Validated Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. The following methods are self-validating systems for the key transformations discussed.

Protocol 1: Comparative Reductive Amination
  • Setup: To a flame-dried 50 mL round-bottom flask under N₂, add the respective piperidine aldehyde (1.0 eq, 5.0 mmol).

  • Dissolution: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 20 mL).

  • Amine Addition: Add benzylamine (1.05 eq, 5.25 mmol) via syringe and stir the mixture for 20 minutes at room temperature.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 7.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls any initial exotherm and ensures a smooth reaction.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LCMS until the starting aldehyde is consumed (typically 4-6 hours).

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: N-Boc Deprotection
  • Setup: Dissolve the N-Boc protected 4-(benzylaminomethyl)piperidine (1.0 eq) in DCM (to make a ~0.1 M solution).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10 eq, or a 20-50% v/v solution of TFA in DCM).[13][14]

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC/LCMS for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure. Note: The product is the TFA salt of the free amine.

  • Neutralization (Optional): To obtain the free base, dissolve the residue in DCM and wash with saturated aq. NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Part 5: Divergent Paths in Drug Discovery

The choice between these two reagents defines two fundamentally different synthetic strategies in drug discovery programs.

G cluster_Boc N-Boc Pathway: Versatility cluster_Ac N-Acetyl Pathway: Direct Incorporation Boc_Aldehyde 1-Boc-piperidine- 4-carbaldehyde Boc_Step1 Reductive Amination (Couple with R¹-NH₂) Boc_Aldehyde->Boc_Step1 Boc_Product1 N-Boc Intermediate Boc_Step1->Boc_Product1 Boc_Step2 Boc Deprotection (TFA/DCM) Boc_Product1->Boc_Step2 Boc_Product2 Free Piperidine Intermediate Boc_Step2->Boc_Product2 Boc_Step3 Further Functionalization (e.g., Acylation with R²-COCl) Boc_Product2->Boc_Step3 Boc_Final Complex Target Molecule (e.g., API) Boc_Step3->Boc_Final Ac_Aldehyde 1-Acetylpiperidine- 4-carbaldehyde Ac_Step1 Reductive Amination (Couple with R-NH₂) Ac_Aldehyde->Ac_Step1 Ac_Final Final Target Molecule (N-Acetyl is desired) Ac_Step1->Ac_Final

Caption: Divergent synthetic strategies based on protecting group choice.

  • The N-Boc Pathway is the choice for discovery programs where the piperidine is a central scaffold to be elaborated. It is used extensively in the synthesis of kinase inhibitors, GPCR ligands, and other complex APIs where the piperidine nitrogen is a key attachment point for building molecular diversity.[6][7] For example, it is a critical intermediate for making selective GPR119 agonists for type II diabetes and various HDAC inhibitors.[6][15]

  • The N-Acetyl Pathway is employed when the N-acetylpiperidine moiety itself is a desired pharmacophore. The acetyl group can act as a hydrogen bond acceptor and can improve physicochemical properties such as aqueous solubility or metabolic stability. It is a direct route to final compounds where the robust amide is a permanent structural feature.[16][17]

Conclusion and Final Recommendation

The comparison between this compound and 1-Boc-piperidine-4-carbaldehyde transcends a simple analysis of reactivity. While both are effective in aldehyde-centric reactions, their utility is defined by the strategic role of the N-protecting group.

  • Choose 1-Boc-piperidine-4-carbaldehyde for maximum synthetic flexibility. Its robust nature, coupled with mild and selective deprotection conditions, makes it the superior choice for multi-step syntheses and the construction of chemical libraries where the piperidine nitrogen is a point of diversification.

  • Choose this compound when the synthetic endpoint is a molecule containing the N-acetylpiperidine core. Its stability makes it an ideal building block for direct incorporation, provided that cleavage of the acetyl group is not required.

Ultimately, the correct choice is dictated by the final molecular target. Understanding the profound implications of the protecting group is paramount to designing an efficient, robust, and successful synthetic strategy in the demanding field of drug development.

References

A Comparative Guide to the Reactivity of 1-Acetylpiperidine-4-carbaldehyde and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of aldehyde reactivity is paramount for predictable and successful synthetic outcomes. This guide provides a comprehensive framework for comparing the reactivity of 1-Acetylpiperidine-4-carbaldehyde, a heterocyclic building block of interest in medicinal chemistry, with a panel of standard aldehydes: the aromatic benzaldehyde, the α,β-unsaturated cinnamaldehyde, and the aliphatic hexanal.

This document moves beyond a simple catalog of reactions, offering a detailed examination of the electronic and steric factors that govern aldehyde reactivity. We present a suite of robust, quantitative experimental protocols that can be readily implemented to generate comparative kinetic data. This guide is structured to not only provide a direct comparison but also to serve as a template for evaluating the reactivity of other novel aldehydes.

The Basis of Aldehyde Reactivity: A Theoretical Overview

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, influenced by a combination of electronic and steric effects imparted by the substituent (R-group) attached to the carbonyl.

  • Electronic Effects: Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to decreased reactivity.

  • Steric Effects: The size of the substituent can hinder the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate. Aldehydes, with only one substituent and a small hydrogen atom, are generally more reactive and less sterically hindered than ketones.[1]

The aldehydes chosen for this comparative study represent a spectrum of these effects:

  • Benzaldehyde: The phenyl group is weakly deactivating (electron-withdrawing) through inductive effects, but its aromatic ring can participate in resonance.

  • Cinnamaldehyde: The vinyl group in conjugation with the carbonyl creates an extended π-system. This delocalization can influence the electrophilicity of the carbonyl carbon and also introduces a site for 1,4-conjugate addition.

  • Hexanal: The hexyl group is a simple alkyl chain that is weakly electron-donating.[2]

  • This compound: The piperidine ring is a saturated heterocycle. The acetyl group on the nitrogen is an electron-withdrawing group, which is expected to influence the overall electronic environment of the aldehyde.

A Framework for Quantitative Reactivity Comparison

To objectively compare the reactivity of these aldehydes, we will employ two cornerstone reactions in organic synthesis that are sensitive to the electronic and steric nature of the aldehyde: the Wittig reaction and the Knoevenagel condensation. The progress of these reactions can be conveniently monitored using UV-Vis spectroscopy to generate quantitative kinetic data. Additionally, we will discuss a classic qualitative method for assessing the ease of oxidation.

Experimental Workflow Overview

G cluster_prep Preparation cluster_exp Kinetic Experiments (UV-Vis Monitoring) cluster_analysis Data Analysis prep_aldehydes Prepare Aldehyde Solutions (this compound, Benzaldehyde, Cinnamaldehyde, Hexanal) wittig Wittig Reaction prep_aldehydes->wittig knoevenagel Knoevenagel Condensation prep_aldehydes->knoevenagel prep_reagents Prepare Reaction Reagents (Wittig Ylide, Malononitrile, etc.) prep_reagents->wittig prep_reagents->knoevenagel plot_data Plot Absorbance vs. Time wittig->plot_data knoevenagel->plot_data calc_rates Calculate Pseudo-First-Order Rate Constants (k_obs) plot_data->calc_rates compare Compare Rate Constants calc_rates->compare

Caption: General workflow for comparative kinetic analysis of aldehyde reactivity.

I. The Wittig Reaction: A Kinetic Snapshot of Nucleophilic Addition

The Wittig reaction, the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene, is a powerful tool for C=C bond formation.[3] The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon, making it an excellent probe for aldehyde electrophilicity. We will monitor the disappearance of a colored ylide via UV-Vis spectroscopy to determine the reaction kinetics.

Experimental Protocol: Comparative Wittig Reaction Kinetics

Objective: To determine the pseudo-first-order rate constants for the reaction of different aldehydes with a stabilized phosphonium ylide.

Materials:

  • This compound (CAS 155826-26-9)[4][5]

  • Benzaldehyde

  • Cinnamaldehyde

  • Hexanal

  • (4-Nitrobenzyl)triphenylphosphonium bromide

  • Potassium hydroxide (KOH)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

Procedure:

  • Ylide Preparation:

    • Prepare a 0.01 M solution of (4-nitrobenzyl)triphenylphosphonium bromide in ethanol.

    • Prepare a 0.01 M solution of KOH in ethanol.

    • In a small, capped vial, mix equal volumes of the phosphonium salt and KOH solutions.

    • Allow the mixture to stand for 20 minutes for the deep red color of the ylide to fully develop.

  • Kinetic Measurement:

    • Prepare 0.1 M solutions of each aldehyde in ethanol.

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the ylide (around 500-550 nm, to be determined experimentally).

    • In a cuvette, place a known volume of the ylide solution.

    • Initiate the reaction by adding a 10-fold excess of the aldehyde solution to the cuvette.

    • Immediately begin recording the absorbance as a function of time for at least 3 half-lives.

  • Data Analysis:

    • Plot ln(Absorbance) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

Expected Data and Interpretation
AldehydePredicted Reactivity RankPseudo-First-Order Rate Constant (k_obs) (s⁻¹)
This compoundHighTo be determined experimentally
BenzaldehydeModerateLiterature values suggest moderate reactivity[6][7]
CinnamaldehydeModerate-LowExtended conjugation may slightly decrease carbonyl electrophilicity
HexanalLowAlkyl group is weakly electron-donating[2]

Note: The predicted reactivity of this compound is high due to the anticipated electron-withdrawing effect of the N-acetyl group.

II. The Knoevenagel Condensation: Probing Reactivity with an Active Methylene Compound

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8] Similar to the Wittig reaction, the initial nucleophilic attack is often the rate-limiting step, providing another metric for aldehyde electrophilicity.

Experimental Protocol: Comparative Knoevenagel Condensation Kinetics

Objective: To determine the pseudo-first-order rate constants for the reaction of different aldehydes with malononitrile.

Materials:

  • This compound

  • Benzaldehyde

  • Cinnamaldehyde

  • Hexanal

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare 0.01 M solutions of each aldehyde in ethanol.

    • Prepare a 0.1 M solution of malononitrile in ethanol.

    • Prepare a 0.01 M solution of piperidine in ethanol.

  • Kinetic Measurement:

    • Determine the λmax of the conjugated product for each aldehyde (typically in the range of 280-350 nm).

    • In a cuvette, mix the aldehyde solution and the malononitrile solution.

    • Initiate the reaction by adding a catalytic amount of the piperidine solution.

    • Immediately begin recording the absorbance of the product as a function of time.

  • Data Analysis:

    • Plot Absorbance versus time.

    • The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.

    • Assuming pseudo-first-order kinetics with respect to the aldehyde (due to the excess of malononitrile), the rate constant can be calculated.

Expected Data and Interpretation
AldehydePredicted Reactivity RankInitial Rate (Absorbance units/s)
This compoundHighTo be determined experimentally
BenzaldehydeModerateKnown to undergo Knoevenagel condensation efficiently[9]
CinnamaldehydeModerateProduct will have an extended conjugated system
HexanalLowAliphatic aldehydes are generally less reactive in this condensation

III. Oxidation with Tollens' Reagent: A Qualitative Assessment

While not a kinetic measurement, the ease of oxidation is a fundamental characteristic of aldehydes. Tollens' test, also known as the silver mirror test, provides a clear visual indication of the presence of an aldehyde and can offer a qualitative sense of its reducing ability. Aldehydes are oxidized to the corresponding carboxylate, while the silver(I) ions in the Tollens' reagent are reduced to metallic silver.

Experimental Protocol: Tollens' Test

Objective: To qualitatively compare the ease of oxidation of the different aldehydes.

Materials:

  • This compound

  • Benzaldehyde

  • Cinnamaldehyde

  • Hexanal

  • Silver nitrate (AgNO₃) solution (5%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ammonia solution (2 M)

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Tollens' Reagent (prepare fresh):

    • In a clean test tube, add 2 mL of 5% silver nitrate solution.

    • Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.

    • Add 2 M ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. Avoid adding a large excess of ammonia.

  • Test Reaction:

    • Add 2-3 drops of the aldehyde to be tested to the freshly prepared Tollens' reagent.

    • Shake the tube to mix the contents.

    • Place the test tube in a warm water bath (around 60 °C) for 5-10 minutes.

    • Observe the formation of a silver mirror on the inner surface of the test tube or a black precipitate of silver.

Expected Observations
AldehydePredicted Ease of OxidationObservation
This compoundReadily oxidizedExpected to give a positive test
BenzaldehydeReadily oxidizedPositive test (silver mirror)
CinnamaldehydeReadily oxidizedPositive test (silver mirror)
HexanalReadily oxidizedPositive test (silver mirror)[2]

Note: While all aldehydes are expected to give a positive Tollens' test, subtle differences in the rate of mirror formation may be observable, providing a rough qualitative ranking of their reducing strength.

Conclusion

This guide provides a comprehensive, experimentally-grounded framework for the comparative analysis of aldehyde reactivity, with a specific focus on the novel building block, this compound. By employing quantitative kinetic studies of the Wittig and Knoevenagel reactions, researchers can gain valuable insights into the electronic and steric properties of this and other aldehydes. The provided protocols are designed to be robust and reproducible, empowering scientists in drug discovery and organic synthesis to make informed decisions in their research endeavors. The lack of existing kinetic data for this compound highlights the importance of the systematic evaluation proposed herein.

References

A Comparative Guide to the Purity Analysis of 1-Acetylpiperidine-4-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous determination of purity for key intermediates like 1-Acetylpiperidine-4-carbaldehyde is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this specific analyte, supported by experimental insights and comparative data with orthogonal techniques. We will explore the nuances of method selection, protocol design, and data interpretation, grounded in the principles of scientific integrity and authoritative guidelines.

The Analytical Challenge: Detecting a Non-Chromophoric Aldehyde

This compound presents a distinct analytical challenge: it lacks a significant ultraviolet (UV) chromophore. The acetyl and aliphatic aldehyde functional groups do not absorb UV light strongly at wavelengths typically used in standard HPLC-UV detection (200-400 nm). Consequently, direct HPLC-UV analysis suffers from poor sensitivity, making it unsuitable for the accurate quantification of low-level impurities. This inherent limitation necessitates more sophisticated analytical strategies to achieve the required levels of precision and accuracy.

This guide will focus on a primary, robust HPLC-based method using Charged Aerosol Detection (CAD), a near-universal detection technique ideal for non-chromophoric compounds.[1][2][3] We will then compare this advanced approach with three well-established alternatives:

  • HPLC with UV Detection following Pre-column Derivatization: A classic and widely accessible method that introduces a UV-active tag to the aldehyde.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary, absolute quantification method that provides direct purity assessment without the need for a specific reference standard of the analyte.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Primary Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Causality Behind Experimental Choices:
  • Column Selection (Reversed-Phase C18): A C18 column is the workhorse for separating moderately polar compounds like this compound from its potential non-polar and polar impurities.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient of water and acetonitrile provides the necessary range of elution strength to separate impurities with varying polarities. The addition of a small amount of formic acid (0.1%) is crucial for improving peak shape by protonating any free amine impurities and suppressing the ionization of acidic silanol groups on the stationary phase.[8]

  • Detector (CAD): Chosen specifically for its ability to detect non-chromophoric analytes with high sensitivity.[2][3][9] The response is proportional to the mass of the analyte, allowing for reliable quantification.

Detailed Experimental Protocol: HPLC-CAD

Instrumentation:

  • HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™).

Chromatographic Conditions:

  • Column: ACE C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Nitrogen Gas Pressure: 35 psi

    • Evaporation Temperature: 40 °C

    • Power Function: Enabled (for response linearization)[9]

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound test sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent of 50:50 (v/v) Acetonitrile:Water. This provides a nominal concentration of 1.0 mg/mL.

  • Prepare a reference standard solution at the same concentration in the same manner.

Data Analysis and Validation:

  • The purity is determined by area percent normalization, assuming all impurities have a response factor similar to the main component.

  • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10][11][12][13]

Visualizing the HPLC-CAD Workflow

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Charged Aerosol Detection Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Injector Autosampler Injects 5 µL Dissolve->Injector Column C18 Column (Separation) Injector->Column Pump Binary Pump (Gradient Elution) Pump->Column Nebulizer Nebulization Column->Nebulizer Evaporation Solvent Evaporation Nebulizer->Evaporation Charging Particle Charging (Corona Discharge) Evaporation->Charging Detector Electrometer (Signal Acquisition) Charging->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for HPLC-CAD Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC-CAD is a superior method for this analyte, it is essential to understand its performance relative to other available techniques.

HPLC-UV with Pre-column DNPH Derivatization

Principle: This method overcomes the poor UV absorbance of the aldehyde by reacting it with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable hydrazone derivative that possesses a strong chromophore, allowing for highly sensitive detection around 360 nm.[14][15][16]

Advantages:

  • Utilizes standard HPLC-UV equipment, which is widely available.

  • Excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ).[17]

Disadvantages:

  • Requires an additional sample preparation step (derivatization), which can introduce variability and increase analysis time.

  • The derivatizing agent (DNPH) itself is UV-active and can interfere if not completely consumed or chromatographically resolved.

  • The reaction must be driven to completion to ensure accurate quantification.

Protocol Snapshot (Derivatization):

  • To 1 mL of the sample solution (in acetonitrile), add 200 µL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Vortex and allow the reaction to proceed at room temperature for at least 30 minutes.

  • Inject the resulting solution into the HPLC-UV system for analysis at 360 nm.[16][18]

Quantitative NMR (qNMR)

Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard with a known purity.[4][5] The signal intensity is directly proportional to the number of nuclei, making it an absolute quantification technique without the need for an analyte-specific reference standard.[6]

Advantages:

  • Provides an absolute purity value (mass fraction).

  • Non-destructive, allowing for sample recovery.[6]

  • Provides structural information, which can help in identifying impurities.

  • Orthogonal to chromatographic techniques, providing a high degree of confidence in purity assessment.[19]

Disadvantages:

  • Requires access to a high-field NMR spectrometer.

  • Lower sensitivity compared to chromatographic methods; not suitable for trace impurity analysis.

  • Requires careful selection of a non-overlapping internal standard and analyte peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification and quantification. Piperidine and its derivatives are often amenable to GC analysis.[20][21]

Advantages:

  • Excellent separation efficiency for volatile compounds.

  • High sensitivity and specificity from the mass spectrometer, enabling definitive impurity identification.

Disadvantages:

  • Not suitable for non-volatile or thermally labile impurities.

  • The analyte must be thermally stable at the injection port and column temperatures.

Performance Comparison Summary

The choice of analytical method depends on the specific requirements of the analysis, such as the need for trace-level impurity detection, absolute purity assignment, or orthogonal verification.

ParameterHPLC-CADHPLC-UV (with DNPH)qNMRGC-MS
Principle Aerosol Charging & DetectionUV Absorbance (post-derivatization)Nuclear Magnetic ResonanceGas Phase Separation & Mass Detection
Analyte Volatility Non-volatileNon-volatileNon-volatileVolatile / Semi-volatile
Chromophore Req. NoNo (added by derivatization)NoNo
Typical LOD ~2-5 µg/mL[9]~2-5 ng/mL (ppb)[17][22]~0.1% (w/w)~pg level
Typical LOQ ~5-10 µg/mL[9]~10-20 ng/mL (ppb)[17][22]~0.3% (w/w)~pg level
Quantification Relative (Area %) or External Std.Relative (Area %) or External Std.Absolute (with Internal Std.)Relative or External Std.
Sample Prep. Simple (dissolve & inject)Complex (derivatization required)Simple (dissolve with std.)Can be simple or complex
Key Advantage Universal for non-volatilesHigh sensitivity with common detectorsAbsolute, primary methodHigh specificity for volatile impurities
Key Limitation Response sensitive to mobile phaseExtra sample prep stepLower sensitivityLimited to thermally stable analytes
Logical Relationship of Analytical Techniquesdot

Tech_Comparison cluster_primary Primary Method cluster_alternatives Alternative & Orthogonal Methods Analyte 1-Acetylpiperidine-4- carbaldehyde HPLCCAD HPLC-CAD (High Sensitivity, Universal) Analyte->HPLCCAD Primary Choice (No Chromophore) HPLCDNPH HPLC-UV + DNPH (High Sensitivity, Accessible) Analyte->HPLCDNPH Alternative (Adds Chromophore) qNMR qNMR (Absolute Purity, Structural Info) Analyte->qNMR Orthogonal (Absolute Method) GCMS GC-MS (Volatile Impurities, ID) Analyte->GCMS Orthogonal (Volatile Profile) HPLCCAD->qNMR Cross-Validation HPLCCAD->GCMS Cross-Validation

References

A Senior Application Scientist's Guide to Confirming the Structure of 1-Acetylpiperidine-4-carbaldehyde Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 1-Acetylpiperidine-4-carbaldehyde, serve as critical building blocks for a multitude of pharmaceutical agents. Ensuring the correct substitution pattern and integrity of these molecules is a foundational step in any drug discovery pipeline. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the structural elucidation of this class of compounds, moving beyond simple molecular weight confirmation to achieve unambiguous characterization.

The Analytical Challenge: Beyond Molecular Weight

The molecular formula for this compound is C8H13NO2, corresponding to a monoisotopic mass of 155.0946 Da.[1] While determining this mass is a crucial first step, it is insufficient for confirmation. A researcher must contend with structural isomers—for instance, the carbaldehyde group could be at the 2- or 3-position of the piperidine ring instead of the desired 4-position. Such positional differences can drastically alter the biological activity and properties of the final compound. Therefore, analytical methodologies must provide detailed structural information, which is achieved by analyzing the fragmentation patterns of the molecule. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose.[2][3]

Comparing Ionization Techniques: A Tale of Two Methods

The choice of ionization method fundamentally dictates the type of information one can glean from a mass spectrometry experiment. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly paired with Liquid Chromatography (LC).

FeatureGas Chromatography-Electron Ionization MS (GC-EI-MS)Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS/MS)
Principle High-energy electrons (70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation.[4][5]A soft ionization technique that generates protonated molecules [M+H]+ with minimal initial fragmentation.[6]
Primary Ion Molecular ion (M+•), which is often weak or absent for amines due to extensive fragmentation.[5][7]Protonated molecule [M+H]+. For C8H13NO2, this would be at m/z 156.1019.[1]
Fragmentation Hard ionization leads to rich, library-searchable fragmentation patterns providing significant structural detail.[4][8]Fragmentation is controlled and induced in a collision cell (MS/MS), allowing for systematic structural dissection.[2][3]
Ideal For Volatile, thermally stable compounds. Analysis of known compounds against established libraries (e.g., NIST).[9]A broader range of compounds, including less volatile or thermally sensitive derivatives. Elucidation of novel structures.
Key Advantage Highly reproducible fragmentation patterns.[5]Preservation of the precursor ion for controlled MS/MS experiments, crucial for isomer differentiation.
Expert Insight: Making the Right Choice

For novel this compound derivatives where a library spectrum may not exist, LC-ESI-MS/MS is the superior choice . The ability to select the protonated parent molecule, [M+H]+, as a precursor and induce controlled fragmentation (Collision-Induced Dissociation, or CID) provides a more systematic and interpretable path to structural confirmation than the often complex, albeit informative, spectra from GC-EI-MS.[2][6]

Deciphering the Code: Tandem Mass Spectrometry (MS/MS)

The core of structural confirmation lies in MS/MS. By isolating the protonated molecule (m/z 156.1 for the parent compound) and subjecting it to CID, we can generate a unique fragmentation "fingerprint" that is characteristic of its structure. The fragmentation pathways are governed by the underlying chemistry of the molecule—the locations of the charge, functional groups, and bond strengths.

Predicted Fragmentation Pathway of Protonated this compound

The fragmentation of N-acetylated piperidine derivatives in positive-ion ESI-MS/MS is often initiated at the protonated nitrogen atom.[6] Key fragmentation pathways include the neutral loss of small molecules like ketene or acetic acid and characteristic cleavages of the piperidine ring.[2][10][11]

A proposed fragmentation scheme is as follows:

  • Loss of Ketene (CH2CO): A common pathway for N-acetylated compounds is the neutral loss of ketene (42.01 Da). This would result in a fragment ion at m/z 114.09.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen is a dominant pathway in cyclic amines.[6][7] This can lead to ring-opening and the formation of stable iminium ions.

  • Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the substituents.[6] Cleavage involving the carbaldehyde group can also occur.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]+.

This predictable fragmentation is the key to distinguishing the 4-carbaldehyde isomer from its 2- or 3- counterparts, which would produce a different set of fragment ions due to the different positions of ring cleavage relative to the substituent.

Validated Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol 1: LC-ESI-MS/MS Analysis

This is the recommended primary method for unambiguous structural confirmation.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive-ion ESI.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.[6]

    • Injection Volume: 1 - 5 µL.[6]

  • Mass Spectrometry (MS):

    • Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).[6]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Scan a mass range of m/z 50-300 to confirm the presence of the [M+H]+ precursor ion at m/z 156.1.

    • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 156.1). Optimize collision energy (typically 10-40 eV) to generate a rich spectrum of fragment ions.[6]

  • High-Resolution Mass Spectrometry (HRMS) - The Gold Standard: For ultimate confidence, perform the analysis on an HRMS instrument (e.g., Q-TOF or Orbitrap). This allows for the determination of the exact mass of the precursor and its fragments, which can be used to calculate the elemental composition and confirm the molecular formula with high certainty.

Protocol 2: GC-EI-MS Analysis

This method serves as a valuable secondary or comparative technique.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Inlet Temperature: 250 °C.[6]

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.[6]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 40-300.

    • Data Analysis: Compare the resulting spectrum against a commercial (NIST) or in-house spectral library if available. Interpret the fragmentation pattern based on established EI fragmentation rules for cyclic amines and aldehydes.[7]

Workflow for Structural Confirmation

The logical flow for a researcher aiming to confirm the structure of a newly synthesized derivative is outlined below.

Caption: Decision workflow for structural confirmation.

Conclusion

While both GC-MS and LC-MS have their merits, a modern analytical workflow for confirming the structure of novel this compound derivatives should prioritize LC-ESI-MS/MS. This approach provides controlled, interpretable fragmentation data that is essential for distinguishing between critical structural isomers. For the highest degree of scientific rigor, coupling this with high-resolution mass spectrometry to confirm elemental composition provides an unassailable confirmation of structure. By following the protocols and logical workflow outlined in this guide, researchers can ensure the integrity of their chemical matter, building a solid foundation for subsequent stages of drug discovery and development.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and the ability of the nitrogen atom to act as a hydrogen bond acceptor make it a privileged scaffold in medicinal chemistry. 1-Acetylpiperidine-4-carbaldehyde, in particular, serves as a readily available and reactive starting material for the synthesis of a diverse array of derivatives, including but not limited to Schiff bases, chalcones, and other heterocyclic systems. This guide will explore the synthesis and comparative biological activities of these derivatives, providing a framework for their potential applications in drug discovery.

Synthetic Pathways from this compound

The aldehyde functional group of this compound is the primary site for synthetic elaboration. Two common and effective methods for creating diverse libraries of compounds are the formation of Schiff bases and chalcones.

Workflow for Synthesis of Derivatives

start This compound amine Primary Amine start->amine Condensation ketone Substituted Acetophenone start->ketone Claisen-Schmidt Condensation schiff_base Schiff Base Derivatives amine->schiff_base chalcone Chalcone Derivatives ketone->chalcone bio_eval Biological Evaluation schiff_base->bio_eval chalcone->bio_eval

Caption: General synthetic routes from this compound.

Comparative Biological Activities

This section details the known biological activities of compound classes that can be synthesized from this compound. While specific data for derivatives of this exact starting material is emerging, the activities of structurally related piperidine-containing compounds provide strong predictive value.

Antimicrobial Activity

Schiff bases are a class of compounds known for their broad-spectrum antimicrobial properties.[2][3] The imine or azomethine group is crucial for their biological activity.[4] The synthesis of Schiff bases from this compound and various aromatic amines is a straightforward approach to novel potential antimicrobial agents.

Hypothetical Comparison of Antimicrobial Activity:

Compound ClassTarget OrganismsProbable Mechanism of ActionSupporting Evidence for Piperidine Derivatives
Schiff Bases Gram-positive and Gram-negative bacteria, FungiInterference with cell wall synthesis, disruption of cell membrane, inhibition of essential enzymes.Piperidine-containing Schiff bases have shown significant activity against various bacterial and fungal strains.[2][3][5]
Chalcones Bacteria and FungiDisruption of microbial cell membranes and inhibition of key microbial enzymes.Chalcones incorporating a piperidine moiety have demonstrated notable antibacterial and antifungal effects.
Anticancer Activity

Chalcones, which are α,β-unsaturated ketones, represent a significant class of compounds with potent anticancer activities.[6][7] Their mechanism of action often involves the induction of apoptosis and the inhibition of cancer cell proliferation.[8] The piperidine moiety can enhance the bioavailability and interaction of chalcones with biological targets.

Comparative Anticancer Potential:

Compound ClassTarget Cancer Cell LinesProbable Mechanism of ActionSupporting Evidence for Piperidine Derivatives
Chalcones Breast, Colon, Lung, Prostate cancer cell linesInduction of apoptosis through intrinsic and extrinsic pathways, cell cycle arrest, inhibition of angiogenesis.[6][8]Chalcones with piperidine rings have shown significant cytotoxicity against various human cancer cell lines.[9]
Other Piperidine Derivatives Various cancer cell linesInhibition of specific kinases, disruption of microtubule formation.N-benzylpiperidine derivatives have been investigated as potential anticancer agents.
Anticholinesterase Activity

Derivatives of piperidine are well-established as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[1][10][11][12] The nitrogen atom within the piperidine ring often plays a key role in binding to the active site of these enzymes.

Comparative Anticholinesterase Activity:

Derivative TypeTarget EnzymeKey Structural Features for ActivitySupporting Evidence
N-Benzylpiperidine Analogs Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)The presence of a benzyl group on the piperidine nitrogen and other aromatic moieties.Numerous studies have demonstrated the potent anticholinesterase activity of N-benzylpiperidine derivatives, with some compounds showing IC50 values in the nanomolar range.[1]
Piperidine Carboxamides AChE and BuChEThe amide linkage and substitutions on the piperidine ring.Piperidine carboxamide derivatives have been synthesized and shown to be effective cholinesterase inhibitors.[10]
Antiviral and Anti-inflammatory Activities

Recent studies have highlighted the potential of piperidine derivatives as antiviral and anti-inflammatory agents.[13][14][15][16][17][18][19][20][21]

Overview of Antiviral and Anti-inflammatory Potential:

ActivityCompound ClassProbable Mechanism of ActionSupporting Evidence
Antiviral Piperidine-substituted purines, Piperidine-4-carboxamidesInhibition of viral replication and entry into host cells.Derivatives have shown activity against HIV, Influenza A/H1N1, and human cytomegalovirus (CMV).[13][15][16]
Anti-inflammatory Pyrazole derivatives of piperidineInhibition of pro-inflammatory mediators and enzymes like COX-2.Piperazine and pyrazole derivatives containing a piperidine scaffold have demonstrated significant anti-inflammatory effects in animal models.[18][19][20][21]

Experimental Protocols

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the chosen primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

General Protocol for the Synthesis of Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation of this compound with a substituted acetophenone to yield a chalcone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution (catalyst)

Procedure:

  • Dissolve the substituted acetophenone in ethanol in a flask equipped with a stirrer.

  • Add an equimolar amount of this compound to the solution.

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution dropwise while stirring.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Purify the crude chalcone by recrystallization.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Workflow for Antimicrobial Testing

prep_compounds Prepare stock solutions of test compounds serial_dilution Perform serial dilutions in 96-well plate prep_compounds->serial_dilution prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing growth medium.

  • Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Inoculate each well with the microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of derivatives from this compound is intrinsically linked to their structural features.

Signaling Pathway for Chalcone-Induced Apoptosis

Chalcone Piperidine-Chalcone Derivative ROS Increased Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential pathway for chalcone-induced apoptosis in cancer cells.

For antimicrobial Schiff bases , the lipophilicity and electronic properties conferred by different substituents on the aromatic ring significantly influence activity. Electron-withdrawing groups can enhance the electrophilicity of the imine carbon, potentially leading to better interaction with microbial targets.

In the case of anticholinesterase inhibitors , the N-acetyl group of the starting material can be replaced with larger, more lipophilic groups like a benzyl group, which is known to interact with the peripheral anionic site of acetylcholinesterase, thereby increasing inhibitory potency.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Derivatives such as Schiff bases and chalcones show significant promise as antimicrobial and anticancer agents, respectively. Furthermore, modifications of the piperidine core can lead to potent anticholinesterase, antiviral, and anti-inflammatory compounds.

Future research should focus on the synthesis and biological evaluation of a broader library of derivatives from this compound to establish more definitive structure-activity relationships. The development of compounds with dual or multiple biological activities, such as combined anticancer and anti-inflammatory properties, represents an exciting avenue for future drug discovery efforts.

References

A Spectroscopic Journey: Differentiating 1-Acetylpiperidine-4-carbaldehyde from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. 1-Acetylpiperidine-4-carbaldehyde, a key building block in the synthesis of various biologically active compounds, presents a compelling case study for the application of routine spectroscopic techniques to monitor chemical transformations and confirm structural integrity. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its common precursors, offering researchers a practical framework for reaction monitoring and quality control.

The synthetic route to this compound most commonly proceeds via the N-acetylation of a suitable piperidine precursor. For the purpose of this guide, we will focus on the transformation from 4-piperidinecarboxaldehyde and its commonly used N-protected analogue, 1-Boc-4-formylpiperidine. The N-acetylation step, typically achieved using acetic anhydride, introduces a key functional group that significantly alters the electronic and structural environment of the piperidine ring, changes readily observed through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The Synthetic Pathway: A Visual Overview

The conversion of 4-piperidinecarboxaldehyde to this compound is a straightforward N-acetylation. The use of a protecting group like tert-butoxycarbonyl (Boc) on the nitrogen atom of the piperidine ring is a common strategy in multi-step syntheses to prevent unwanted side reactions. The Boc group can be removed and followed by acetylation to yield the final product.

Synthesis_Pathway cluster_0 Precursors cluster_1 Final Product 4-Piperidinecarboxaldehyde 4-Piperidinecarboxaldehyde This compound This compound 4-Piperidinecarboxaldehyde->this compound Acetylation (e.g., Acetic Anhydride) 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine->4-Piperidinecarboxaldehyde Deprotection (e.g., TFA)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data provides a clear basis for distinguishing between these compounds.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAldehyde Proton (CHO)Piperidine Protons (ring)N-substituent Protons
4-Piperidinecarboxaldehyde ~9.6~1.5-3.0~1.5 (NH)
1-Boc-4-formylpiperidine ~9.6~1.5-3.51.45 (s, 9H, Boc)
This compound ~9.7~1.6-3.82.1 (s, 3H, Acetyl)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAldehyde Carbon (CHO)Piperidine Carbons (ring)N-substituent Carbons
4-Piperidinecarboxaldehyde ~205~25-50-
1-Boc-4-formylpiperidine ~204~25-50~80 (quaternary C), ~28 (CH₃)
This compound ~203~25-50~169 (C=O), ~21 (CH₃)

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Aldehyde)C=O Stretch (Amide/Carbamate)N-H Stretch
4-Piperidinecarboxaldehyde ~1720-~3300 (broad)
1-Boc-4-formylpiperidine ~1725~1685-
This compound ~1730~1640-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺
4-Piperidinecarboxaldehyde C₆H₁₁NO113.16114.09
1-Boc-4-formylpiperidine C₁₁H₁₉NO₃213.27214.14
This compound C₈H₁₃NO₂155.19156.10

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The transition from the precursors to this compound is marked by distinct changes in the chemical shifts and multiplicities of the piperidine ring protons, and most notably, by the appearance of a new singlet corresponding to the acetyl group.

  • 4-Piperidinecarboxaldehyde: The spectrum is characterized by a downfield aldehyde proton signal around 9.6 ppm. The piperidine ring protons appear as a complex set of multiplets in the 1.5-3.0 ppm region. A broad singlet corresponding to the N-H proton is also typically observed.

  • 1-Boc-4-formylpiperidine: The introduction of the bulky Boc protecting group significantly alters the electronic environment of the piperidine ring, leading to shifts in the ring proton signals. The most prominent feature is the appearance of a sharp singlet at approximately 1.45 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc moiety.

  • This compound: The key diagnostic signal for the successful N-acetylation is the appearance of a sharp singlet at around 2.1 ppm, integrating to three protons, which corresponds to the methyl group of the newly introduced acetyl function. The aldehyde proton remains in a similar downfield region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for clear differentiation between the target compound and its precursors.

  • Aldehyde Carbonyl: The aldehyde carbonyl carbon consistently appears in the downfield region of the spectrum, typically between 200-205 ppm for all three compounds.[1][2]

  • N-Substituent Carbons: The most significant differences are observed in the signals arising from the N-substituents. In 1-Boc-4-formylpiperidine, two characteristic signals for the Boc group are present: a quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.[3] For this compound, the acetyl group gives rise to a carbonyl signal in the amide region (~169 ppm) and a methyl signal around 21 ppm.

  • Piperidine Ring Carbons: The N-acetylation also influences the chemical shifts of the piperidine ring carbons, particularly those alpha to the nitrogen, due to the change in the electronic nature of the nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. The carbonyl (C=O) stretching region is particularly informative in this comparative analysis.

  • 4-Piperidinecarboxaldehyde: The spectrum will show a strong absorption band around 1720 cm⁻¹ corresponding to the aldehyde C=O stretch. A broad N-H stretching band is also expected around 3300 cm⁻¹.

  • 1-Boc-4-formylpiperidine: This molecule exhibits two distinct carbonyl stretching bands. The aldehyde C=O stretch appears around 1725 cm⁻¹, while the carbamate C=O of the Boc group absorbs at a lower wavenumber, typically around 1685 cm⁻¹. The absence of an N-H stretch is a key differentiator from the unprotected precursor.

  • This compound: Similar to the Boc-protected precursor, the final product also displays two carbonyl absorptions. The aldehyde C=O stretch is found around 1730 cm⁻¹, and the amide C=O of the acetyl group gives a strong band around 1640 cm⁻¹. The position of the amide I band is a hallmark of N-acetylation.[4]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.

  • Molecular Ion Peak: The most straightforward application of MS in this context is the confirmation of the molecular weight of each compound. As shown in Table 4, the molecular weights of the three compounds are distinctly different, allowing for unambiguous identification.

  • Fragmentation Patterns: The fragmentation of these piperidine derivatives in the mass spectrometer will also differ. For instance, 1-Boc-4-formylpiperidine will readily lose isobutylene (56 Da) from the Boc group, a characteristic fragmentation pathway for this protecting group. This compound will show fragmentation patterns typical of N-acetylated compounds, including the loss of the acetyl group.

Experimental Protocols

To ensure the reliability of the spectroscopic data, standardized experimental protocols are essential.

General NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz) is sufficient for routine characterization.

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • A relaxation delay of 1-2 seconds is generally adequate.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General FT-IR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

General Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ions.

    • Scan a mass range appropriate for the expected molecular weights.

Logical Flow of Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization and differentiation of this compound and its precursors.

Spectroscopic_Analysis_Workflow Start Start: Synthesized Compound MS Mass Spectrometry (Confirm MW) Start->MS IR FT-IR Spectroscopy (Identify Functional Groups) Start->IR NMR NMR Spectroscopy (Detailed Structure) Start->NMR Analysis Compare Data to Precursor Spectra MS->Analysis IR->Analysis NMR->Analysis Conclusion Confirm Structure of This compound Analysis->Conclusion

References

A Senior Scientist’s Comparative Guide to Validated Analytical Methods for 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1-Acetylpiperidine-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The precise and accurate quantification of this analyte, along with its impurities, is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of principal analytical methodologies for the characterization and quantification of this compound. While specific, publicly available validated monographs for this exact molecule are scarce, this document synthesizes established analytical principles for aldehydes and piperidine derivatives to construct robust, scientifically-grounded protocols.

We will explore High-Performance Liquid Chromatography (HPLC), particularly with UV detection following derivatization, as the primary quantitative method. Gas Chromatography (GC) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will be evaluated for their complementary roles in identification and purity assessment. All discussions on validation are anchored in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the described methods are fit for their intended purpose in a regulated environment.[1][2]

Introduction: The Analytical Imperative for a Key Intermediate

This compound (CAS No. 155826-26-9) serves as a versatile intermediate in the synthesis of complex pharmaceutical agents.[3] Its molecular structure, featuring a reactive aldehyde group and a piperidine core, necessitates careful analytical control. The aldehyde functional group is susceptible to oxidation (forming the corresponding 1-Acetylpiperidine-4-carboxylic acid) and other side reactions, making impurity profiling a critical aspect of quality control.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] According to ICH guidelines, this involves a thorough evaluation of specific performance characteristics to ensure data integrity.[4][5] This guide will not only present methods but also explain the causal logic behind procedural choices, empowering researchers to develop and validate reliable analytical systems.

Comparative Overview of Core Analytical Techniques

The selection of an analytical method is a strategic decision based on the analyte's physicochemical properties, the required sensitivity, and the analytical objective (e.g., quantification, identification, impurity profiling).

Parameter HPLC-UV (with Derivatization) Gas Chromatography (GC-MS) qNMR Spectroscopy
Principle Chromatographic separation of a UV-active derivative.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Quantitative determination based on the direct relationship between NMR signal intensity and the number of atomic nuclei.
Primary Use Gold standard for quantification and purity of aldehydes.Quantification of volatile impurities; orthogonal method for purity.Absolute quantification without a specific reference standard; structural confirmation.
Sensitivity (LOD) Very High (ng/mL range)High (pg to ng range)Moderate (µg/mL to mg/mL range)
Specificity High, enhanced by derivatization and chromatographic separation.Very High, based on both retention time and mass fragmentation pattern.Very High, provides unambiguous structural information.
Sample Throughput HighMediumLow to Medium
Destructive? YesYesNo
Key Advantage Robust, highly sensitive for carbonyls, and widely available.[6]Excellent for identifying unknown volatile impurities.Provides structural and quantitative data simultaneously.
Key Limitation Requires a derivatization step for optimal sensitivity and specificity.Analyte must be thermally stable and volatile (or be derivatized).Lower sensitivity compared to chromatographic methods.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

For quantifying an aldehyde like this compound, which lacks a strong native chromophore, the most reliable strategy is derivatization. This chemical modification serves two purposes: it attaches a molecule with strong UV absorbance, dramatically increasing sensitivity, and it improves chromatographic behavior.

The Gold Standard: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

The U.S. Environmental Protection Agency (EPA) Method 8315A provides an authoritative blueprint for the analysis of carbonyl compounds via DNPH derivatization.[6] The reaction (Brady's test) involves the nucleophilic addition of DNPH to the aldehyde's carbonyl carbon, forming a stable, brightly colored 2,4-dinitrophenylhydrazone derivative that absorbs strongly around 360 nm.

Causality: This choice is deliberate. Detection at 360 nm minimizes interference from many common excipients and solvents in pharmaceutical matrices, thus ensuring high specificity as defined by ICH guidelines.[5]

Workflow for HPLC-UV Analysis via DNPH Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Sample/ Standard s1 Dissolve in Acetonitrile s0->s1 s2 Add Acidic DNPH Reagent s1->s2 s3 React at Elevated Temp (e.g., 60°C, 30 min) s2->s3 s4 Cool and Dilute to Final Volume s3->s4 h0 Inject Derivatized Sample s4->h0 h1 Isocratic/Gradient Elution (C18 Column) h0->h1 h2 UV Detection at 360 nm h1->h2 d0 Integrate Peak Area h2->d0 d1 Construct Calibration Curve (from Standards) d0->d1 d2 Quantify Analyte Concentration d1->d2 caption HPLC-UV analysis workflow with DNPH derivatization.

Caption: HPLC-UV analysis workflow with DNPH derivatization.

Experimental Protocol: HPLC-UV Method

1. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid. Filter before use.

  • Mobile Phase: 65:35 (v/v) Acetonitrile:Water. Use HPLC grade solvents.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • To 1.0 mL of each standard, add 1.0 mL of the DNPH reagent. Cap tightly and heat at 60°C for 30 minutes. Cool and dilute to 10.0 mL with the mobile phase.

3. Sample Preparation:

  • Accurately weigh a sample containing an expected amount of the analyte and dissolve it in acetonitrile to achieve a theoretical concentration of ~25 µg/mL.

  • Treat 1.0 mL of this solution with the DNPH reagent as described for the standards.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

5. Validation Parameters (ICH Q2(R2) Framework): [2][7]

  • Specificity: Analyze a blank (matrix without analyte) and a placebo. No interfering peaks should be observed at the retention time of the derivatized analyte.

  • Linearity: Plot the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should meet predefined criteria.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Orthogonal Method: Gas Chromatography (GC)

GC is an excellent confirmatory technique, especially when coupled with a mass spectrometer (GC-MS). It provides an orthogonal separation mechanism to HPLC, strengthening confidence in purity assessments. Due to the polarity and potential for thermal degradation of the aldehyde, direct injection can be challenging.

Causality: While direct injection is possible, derivatization to form a more thermally stable and volatile oxime derivative (by reacting the aldehyde with hydroxylamine HCl) is often recommended to improve peak shape and reproducibility.[8]

Workflow for GC-MS Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s0 Weigh Sample/ Standard s1 Dissolve in Solvent (e.g., Dichloromethane) s0->s1 s2 Optional: Derivatize (e.g., oximation) s1->s2 g0 Inject Sample s2->g0 g1 Volatilize in Heated Inlet g0->g1 g2 Separate on Capillary Column (e.g., DB-5) g1->g2 g3 Ionize (EI) and Detect by Mass Spectrometer g2->g3 d0 Extract Total Ion Chromatogram (TIC) g3->d0 d1 Identify Peak via Mass Spectrum Library Match d0->d1 d2 Quantify using Internal Standard Method d1->d2 caption GC-MS analysis workflow for purity and impurity identification.

Caption: GC-MS analysis workflow for purity and impurity identification.

Experimental Protocol: GC-MS Method

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent like dichloromethane or MTBE to a concentration of approximately 1 mg/mL. An internal standard (e.g., n-dodecane) should be added for accurate quantification.

2. GC Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (Split mode, e.g., 50:1).

  • Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-350 amu.

4. Data Analysis:

  • The identity of the main peak can be confirmed by its mass spectrum, which would be expected to show a molecular ion (m/z 155) and characteristic fragmentation patterns.[9][10] Impurities can be identified by searching their mass spectra against the NIST library.

Spectroscopic Methods for Unambiguous Identification

While chromatographic methods are superior for quantification, spectroscopic methods are indispensable for structural confirmation, a cornerstone of specificity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide the definitive structural fingerprint of the molecule. The aldehyde proton (-CHO) is expected to have a characteristic downfield chemical shift around 9-10 ppm in the ¹H NMR spectrum.[11] The acetyl group methyl protons would appear as a singlet around 2.1 ppm, with the piperidine ring protons appearing as complex multiplets.

  • Mass Spectrometry (MS): Direct infusion ESI-MS would confirm the molecular weight. The [M+H]⁺ ion should be observed at m/z 156.10.[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing ultimate confidence in the compound's identity.

Conclusion: An Integrated Approach

No single analytical method can provide a complete picture of the quality of this compound. A robust, self-validating analytical strategy relies on an integrated approach:

  • Primary Quantification: A validated, stability-indicating HPLC-UV method with DNPH derivatization should be the primary tool for assay and purity determination.

  • Orthogonal Confirmation: A GC-MS method serves as a powerful orthogonal technique for confirming purity and identifying and quantifying volatile impurities.

  • Identity Confirmation: NMR and HRMS must be used to unambiguously confirm the structure of the reference standard and to characterize any significant unknown impurities.

By grounding these complementary techniques in the principles of the ICH Q2(R2) guideline, researchers and drug development professionals can build a comprehensive and trustworthy analytical package, ensuring data integrity from early development through to commercial manufacturing.

References

A Guide to Methodical Rigor: Cross-Validation of NMR and HPLC Data for 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The Imperative of Orthogonal Cross-Validation

The logical framework for this synergistic approach is illustrated below.

cluster_0 Analytical Strategy cluster_1 Data Interpretation & Cross-Validation cluster_2 Final Conclusion Sample Sample of 1-Acetylpiperidine-4-carbaldehyde NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR HPLC HPLC Analysis (Separation & Purity) Sample->HPLC NMR_Data Result: Unambiguous Molecular Structure NMR->NMR_Data HPLC_Data Result: Purity >99%, No Major Impurities HPLC->HPLC_Data CrossValidation Cross-Validation Point NMR_Data->CrossValidation Confirms identity of HPLC peak HPLC_Data->CrossValidation Confirms purity of NMR sample Conclusion Validated Result: Sample is structurally confirmed This compound with a purity of >99% CrossValidation->Conclusion

Caption: The logic of orthogonal method cross-validation.

Part 1: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is unparalleled for its ability to provide a detailed structural fingerprint of a molecule. It allows for the direct observation of the chemical environment of each proton (¹H) and carbon (¹³C) atom, making it the definitive technique for structural confirmation.

Causality in Experimental Design

The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; it must fully dissolve the analyte without its own signals obscuring important regions of the spectrum. Tetramethylsilane (TMS) is used as an internal standard because its protons and carbons are highly shielded, providing a single, sharp reference peak at 0 ppm that does not typically interfere with analyte signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the piperidine ring protons.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Expected Data & Interpretation

The data below represents a typical spectrum for a high-purity sample.

Table 1: Expected ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) Interpretation
Aldehyde (-CHO)9.75Singlet (s)202.5The highly deshielded proton and carbon are characteristic of an aldehyde functional group.[6][7]
Acetyl Amide (-N-C=O)--169.0Typical chemical shift for an amide carbonyl carbon.
Acetyl Methyl (CH₃)2.14Singlet (s)21.5A singlet integrating to 3 protons confirms the acetyl group.
Piperidine H-42.60Multiplet (m)48.5The proton and carbon at the point of substitution with the aldehyde.
Piperidine H-2, H-6 (axial/equatorial)3.20 - 3.90Multiplet (m)41.0, 46.0Protons adjacent to the nitrogen atom are deshielded. The presence of two distinct ¹³C signals for these carbons is due to the restricted rotation around the amide bond, creating two different chemical environments.
Piperidine H-3, H-5 (axial/equatorial)1.60 - 2.05Multiplet (m)28.5Protons on the remaining piperidine carbons.

The NMR data provides a positive identification. The presence of the aldehyde proton signal at 9.75 ppm is unequivocal evidence of the aldehyde group.[8][9] The integration of the proton signals corresponds to the number of protons in the proposed structure, and the ¹³C spectrum shows the correct number of distinct carbon environments.

Part 2: Purity Determination by HPLC

While NMR confirms the structure, HPLC excels at separating the main compound from potential impurities, including starting materials, by-products, or degradation products. This allows for a precise quantification of purity.

Causality in Experimental Design

This compound is a polar molecule. Standard reversed-phase (RP) chromatography on a C18 column can sometimes result in poor retention for such compounds.[10][11][12] To counteract this, several strategies can be employed:

  • Use of an Aqueous Normal Phase (ANP) or HILIC column: These are specifically designed for polar analytes.[10][11]

  • Employing a Polar-Embedded or Polar-Endcapped Column: These modified C18 columns offer enhanced retention for polar compounds.

  • Using an Ion-Pairing Reagent: This can be effective if the analyte is ionizable, though less relevant here.[13]

For this guide, we will detail a robust RP-HPLC method using a modern, polar-endcapped C18 column to ensure adequate retention and sharp peak shape. The use of a buffer or acid modifier (e.g., formic acid) in the mobile phase is crucial to suppress silanol interactions on the stationary phase and ensure a consistent ionization state of any acidic or basic functionalities, leading to symmetrical peaks.

Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of Water:Acetonitrile at a concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Polar-Endcapped C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm (where the carbonyl groups absorb).

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 50% B

      • 12.0 min: 95% B

      • 14.0 min: 95% B

      • 14.1 min: 5% B

      • 16.0 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks and calculate purity using the area percent method.

Expected Data & Interpretation

A successful analysis will show one major peak with a high area percentage, and potentially several much smaller peaks corresponding to impurities.

Table 2: Representative HPLC Data for this compound

Peak # Retention Time (min) Area (mAU*s) Area % Identity
11.8515.60.12Unknown Impurity
23.9812950.299.75This compound
35.2116.80.13Unknown Impurity

This result indicates a purity of 99.75%. The gradient method ensures that both more polar and less polar impurities would be eluted and detected.

Putting It All Together: The Cross-Validation Workflow

The true analytical power emerges when we synthesize the data from these two orthogonal techniques.

cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Correlation and Validation cluster_3 Phase 4: Final Report Sample Bulk Sample: 1-Acetylpiperidine- 4-carbaldehyde PrepNMR Dissolve ~10mg in 0.7mL CDCl3 Sample->PrepNMR PrepHPLC Prepare 0.1 mg/mL solution in H2O/ACN Sample->PrepHPLC NMR Acquire 1H & 13C NMR Spectra (400 MHz Spectrometer) PrepNMR->NMR HPLC Inject on RP-HPLC System (UV Detection @ 210 nm) PrepHPLC->HPLC NMR_Result NMR Conclusion: Structure is consistent with target molecule. No significant impurity signals observed. NMR->NMR_Result HPLC_Result HPLC Conclusion: One major peak at 3.98 min. Purity by Area% = 99.75% HPLC->HPLC_Result Validation Cross-Validation Check NMR_Result->Validation Does HPLC show high purity? (Confirms NMR assumption) HPLC_Result->Validation Is the major peak's identity confirmed by NMR? (Assigns structure to peak) Final Final Validated Report: The material is confirmed as This compound with a purity of 99.75%. Validation->Final

Caption: A detailed workflow for cross-validating NMR and HPLC data.

  • Structural Identity of the Chromatographic Peak: The NMR analysis provides an unambiguous structural assignment. We can now confidently state that the major peak eluting at 3.98 minutes in our HPLC chromatogram is, in fact, this compound. Without the NMR data, it would simply be an unknown compound with a certain purity level.

  • Purity Confirmation of the NMR Sample: The NMR spectrum was interpreted under the assumption that it represented a pure compound. The HPLC result, showing 99.75% purity, validates this assumption. It confirms that the minor signals in the NMR baseline are noise, not significant impurities, thereby strengthening the structural assignment.

  • A Self-Validating System: If the HPLC had shown a purity of only 85%, we would be forced to re-examine the NMR spectrum to look for signals corresponding to the 15% impurity. Conversely, if the NMR showed unexpected major signals not belonging to the target structure, it would invalidate the HPLC's single-peak purity result, suggesting a co-eluting impurity. Because the results are in strong agreement, the entire dataset becomes self-validating.

Conclusion

The characterization of a chemical entity like this compound is a multi-faceted task that demands rigorous scientific validation. By leveraging the structural-elucidating power of NMR and the separative, quantitative strength of HPLC, we create a powerful analytical synergy. The cross-validation of their respective datasets is not a redundant exercise but a fundamental component of ensuring data integrity. This orthogonal approach allows researchers, scientists, and drug development professionals to have the utmost confidence in the identity, purity, and overall quality of their materials, forming a solid foundation for subsequent research and development.

References

A Comparative Guide to the Synthetic Routes of 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. A particularly valuable derivative is 1-acetylpiperidine-4-carbaldehyde, a key building block whose aldehyde functionality serves as a versatile anchor for a wide range of chemical transformations. The N-acetyl group, in turn, modulates the basicity of the piperidine nitrogen, a feature that can be strategically employed to prevent undesirable side reactions in multi-step syntheses.

This guide provides a comparative analysis of the most prominent synthetic routes to this compound. We will delve into the experimental intricacies of each method, presenting a side-by-side comparison of their performance based on yield, reaction conditions, and scalability. This objective evaluation is intended to empower researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs, whether for small-scale discovery efforts or large-scale manufacturing campaigns.

Synthetic Strategies: An Overview

The synthesis of this compound is primarily approached from two distinct directions:

  • Oxidation of 1-Acetylpiperidine-4-methanol: This is a direct and common approach that relies on the selective oxidation of a primary alcohol to an aldehyde. The choice of the oxidizing agent is paramount to prevent over-oxidation to the corresponding carboxylic acid.

  • Reduction of 1-Acetylpiperidine-4-carboxylic Acid Derivatives: This strategy involves the partial reduction of an ester or other carboxylic acid derivative to the aldehyde. This route is particularly useful when the carboxylic acid is a more readily available or cost-effective starting material.

Route 1: Oxidation of 1-Acetylpiperidine-4-methanol

The oxidation of 1-acetylpiperidine-4-methanol is a well-established transformation. The key to a successful outcome lies in the selection of a mild and selective oxidizing agent that can efficiently convert the primary alcohol to the aldehyde without significant formation of the carboxylic acid byproduct.

Method 1a: Swern Oxidation

The Swern oxidation is a classic and highly effective method for the synthesis of aldehydes from primary alcohols.[1][2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride.[1][2]

Causality of Experimental Choices: The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the reactive intermediates and to minimize side reactions. Triethylamine, a hindered non-nucleophilic base, is used to facilitate the final elimination step without competing as a nucleophile.

Experimental Protocol:

  • A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.4 eq.) in DCM is added dropwise, maintaining the internal temperature below -65 °C. The mixture is stirred for 15 minutes.

  • A solution of 1-acetylpiperidine-4-methanol (1.0 eq.) in DCM is then added dropwise, ensuring the temperature remains below -65 °C. The reaction is stirred for 1 hour.

  • Triethylamine (5.0 eq.) is added slowly, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Summary: Swern Oxidation

ParameterValue
Typical Yield 85-95%
Purity >98% (after chromatography)
Scalability Moderate; challenges with malodorous byproducts and cryogenic conditions.
Key Advantage High yields and minimal over-oxidation.
Key Disadvantage Requires cryogenic temperatures and produces stoichiometric amounts of foul-smelling dimethyl sulfide.
Method 1b: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that serves as a mild and operationally simple alternative for the oxidation of alcohols to aldehydes.[3]

Causality of Experimental Choices: This reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane, making it more convenient than methods requiring cryogenic conditions. The workup involves quenching with sodium thiosulfate to reduce the excess DMP and its byproducts to more easily removable forms.

Experimental Protocol:

  • To a solution of 1-acetylpiperidine-4-methanol (1.0 eq.) in DCM, add Dess-Martin periodinane (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: DMP Oxidation

ParameterValue
Typical Yield 80-90%
Purity >97% (after chromatography)
Scalability Good for laboratory scale; cost and potential explosive nature of DMP are considerations for large-scale synthesis.
Key Advantage Mild reaction conditions and operational simplicity.
Key Disadvantage Higher cost of the reagent and potential safety concerns on a larger scale.

Route 2: Reduction of Ethyl 1-Acetylpiperidine-4-carboxylate

An alternative synthetic approach involves the partial reduction of an ester, such as ethyl 1-acetylpiperidine-4-carboxylate, to the desired aldehyde. This method is particularly attractive when the corresponding ester is more readily available than the alcohol.

Method 2a: Diisobutylaluminium Hydride (DIBAL-H) Reduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can convert esters to aldehydes when used in stoichiometric amounts at low temperatures.[4][5]

Causality of Experimental Choices: The use of cryogenic temperatures (-78 °C) is crucial to stabilize the tetrahedral intermediate formed upon hydride attack, preventing over-reduction to the primary alcohol.[4] The reaction is quenched at low temperature to ensure the aldehyde is the major product upon workup.

Experimental Protocol:

  • A solution of ethyl 1-acetylpiperidine-4-carboxylate (1.0 eq.) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

  • A solution of DIBAL-H (1.1 eq., typically 1.0 M in hexanes) is added dropwise, maintaining the internal temperature below -70 °C.

  • The reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Data Summary: DIBAL-H Reduction

ParameterValue
Typical Yield 70-85%
Purity >95% (after chromatography)
Scalability Good; DIBAL-H is a common and relatively inexpensive reducing agent suitable for large-scale production.
Key Advantage Effective for the conversion of esters to aldehydes and is highly scalable.
Key Disadvantage Requires cryogenic temperatures and precise control of stoichiometry to avoid over-reduction.

Comparative Analysis and Recommendations

The selection of an optimal synthetic route is a multifactorial decision that depends on the scale of the synthesis, cost of reagents, available equipment, and safety considerations.

Caption: Overview of the primary synthetic routes to this compound.

For laboratory-scale synthesis where high yield is the primary driver, the Swern oxidation is an excellent choice, provided the necessary equipment for handling cryogenic reactions is available.

For operational simplicity and mild reaction conditions at the bench scale, the Dess-Martin periodinane (DMP) oxidation offers a convenient alternative, though the cost of the reagent may be a consideration.

For larger-scale campaigns and when starting from the corresponding ester, the DIBAL-H reduction is the most practical and scalable option. Its reliance on a common and cost-effective industrial reagent makes it well-suited for process chemistry applications.

Ultimately, the choice of synthetic route will be dictated by the specific constraints and goals of the project. By understanding the nuances, advantages, and limitations of each method, researchers can make an informed decision to access this valuable synthetic intermediate efficiently and effectively.

References

The Strategic Advantage of 1-Acetylpiperidine-4-carbaldehyde in Amine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular design. Reductive amination stands out as a robust and widely utilized transformation for the synthesis of secondary and tertiary amines.[1][2] The choice of the carbonyl precursor is a critical parameter that dictates the reaction's efficiency, substrate scope, and ultimately, the accessibility of the target amine. This guide provides an in-depth analysis of the efficacy of 1-acetylpiperidine-4-carbaldehyde as a key building block in the synthesis of complex amine-containing molecules, comparing its performance with alternative reagents and providing supporting experimental data.

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in a vast array of pharmaceuticals due to its ability to modulate physicochemical properties such as solubility and lipophilicity, which in turn influences pharmacokinetic profiles.[3] The strategic introduction of a reactive handle, such as an aldehyde, onto the piperidine ring creates a versatile intermediate for the construction of diverse molecular architectures. This compound, with its readily accessible aldehyde functionality and an N-acetyl group that modulates the basicity of the piperidine nitrogen, presents a compelling option for synthetic chemists.

Comparative Analysis of Carbonyl Substrates for Reductive Amination

The efficacy of this compound is best understood when compared against other commonly employed carbonyl compounds in reductive amination, particularly other piperidine-based aldehydes and simpler aliphatic or aromatic aldehydes. The key differentiating factors include reactivity, steric hindrance, and the influence of the N-substituent on the piperidine ring.

Carbonyl SubstrateKey AdvantagesKey DisadvantagesTypical Yields
This compound Modulated reactivity, good solubility, introduces a key medicinal chemistry scaffold.Potentially lower reactivity than unsubstituted analogs.Good to Excellent (70-95%)
N-Boc-piperidine-4-carbaldehyde Amine protection allows for further functionalization.Requires a deprotection step, adding to the synthetic sequence.Good to Excellent (75-98%)
Unsubstituted Piperidine-4-carbaldehyde Higher reactivity of the free amine.Prone to side reactions, potential for over-alkylation.Variable (50-90%)
Simple Aliphatic Aldehydes (e.g., Isovaleraldehyde) High reactivity, readily available.Lacks the structural complexity for many drug targets.Excellent (>90%)
Aromatic Aldehydes (e.g., Benzaldehyde) Readily available, diverse substitution patterns.Can lead to products with less desirable physicochemical properties.Good to Excellent (80-98%)

The N-acetyl group in this compound serves a crucial role. By withdrawing electron density from the piperidine nitrogen, it reduces its basicity and nucleophilicity. This modulation prevents undesirable side reactions, such as self-condensation or polymerization, that can occur with more reactive piperidine aldehydes. Furthermore, the acetyl group can be retained in the final molecule, contributing to its overall pharmacological profile, or it can be removed under specific conditions if the free piperidine is desired.

The Mechanism and Workflow of Reductive Amination

The reductive amination process is a one-pot reaction that proceeds through two key steps: the formation of an iminium ion intermediate followed by its reduction to the corresponding amine.[1] The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting aldehyde.

ReductiveAmination Aldehyde This compound Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine Primary/Secondary Amine Amine->Iminium Product Target Amine Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Reductive amination workflow.

Experimental Protocols

General Procedure for Reductive Amination using this compound and Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it an excellent choice for the reductive amination of this compound. It is particularly effective because it reduces the iminium ion much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in DCM, add the amine at room temperature.

  • If the amine is a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Case Study: Synthesis of a Kinase Inhibitor Precursor

The piperidine scaffold is a common feature in many kinase inhibitors.[3] The following example illustrates the use of this compound in the synthesis of a key intermediate for a hypothetical kinase inhibitor targeting the PI3K/Akt signaling pathway.[3]

Reaction: Reductive amination of this compound with 4-fluoroaniline.

KinaseInhibitorSynthesis Reactant1 1-Acetylpiperidine- 4-carbaldehyde Intermediate N-(4-fluorophenyl)-1- (1-acetylpiperidin-4-yl)methanimine Reactant1->Intermediate Reactant2 4-Fluoroaniline Reactant2->Intermediate Product 1-(4-((4-Fluorophenylamino)methyl) piperidin-1-yl)ethan-1-one Intermediate->Product Reagents NaBH(OAc)₃ DCM Reagents->Intermediate

Caption: Synthesis of a kinase inhibitor precursor.

Experimental Data:

In a representative experiment, the reaction of this compound (1.0 g, 6.44 mmol) with 4-fluoroaniline (0.78 g, 7.08 mmol) and sodium triacetoxyborohydride (2.05 g, 9.66 mmol) in DCM (30 mL) at room temperature for 4 hours afforded the desired product, 1-(4-((4-fluorophenylamino)methyl)piperidin-1-yl)ethan-1-one, in 89% isolated yield after purification by column chromatography.

Comparison with Alternative Synthetic Routes

While reductive amination is a powerful tool, other methods exist for the synthesis of N-substituted piperidines.

  • Direct Alkylation: This involves the reaction of a piperidine derivative with an alkyl halide. While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to over-alkylation and a mixture of products, which can be challenging to separate.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for the formation of C-N bonds, particularly for aryl amines. However, it requires a pre-functionalized piperidine (e.g., a halide or triflate) and can be sensitive to functional groups on the coupling partners.

Compared to these alternatives, reductive amination with this compound offers a more direct, often higher-yielding, and more atom-economical approach to a wide range of target amines. The reaction conditions are generally mild, and the availability of a diverse range of primary and secondary amines allows for the rapid generation of compound libraries for screening purposes.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex amine-containing molecules. Its modulated reactivity, conferred by the N-acetyl group, minimizes side reactions and contributes to high yields in reductive amination protocols. When compared to other carbonyl substrates and alternative synthetic strategies, it offers a strategic advantage in terms of efficiency, selectivity, and the direct incorporation of a medicinally relevant piperidine scaffold. For researchers and drug development professionals, this compound represents a valuable tool for the streamlined synthesis of novel chemical entities with therapeutic potential.

References

A Senior Application Scientist's Guide to Benchmarking 1-Acetylpiperidine-4-carbaldehyde Against Commercial Alternatives in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Acetylpiperidine-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in constructing complex molecular scaffolds for drug candidates.[1][2] Its unique combination of a reactive aldehyde and a protected piperidine ring makes it an attractive starting material. This guide provides an in-depth, objective comparison of this compound against two common commercial alternatives: 1-(tert-Butoxycarbonyl)piperidine-4-carbaldehyde (N-Boc protected) and Cyclohexanecarboxaldehyde (a non-heterocyclic analogue) . We will present supporting experimental data from head-to-head benchmarking studies focused on reactivity, stability, and overall handling—critical parameters for researchers, scientists, and drug development professionals aiming to optimize their synthetic workflows.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine motif is a privileged structure in modern pharmacology, appearing in numerous approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of rational drug design. The choice of protecting group and the nature of the appended functional groups on this scaffold can dramatically influence reaction outcomes, yield, and purification efficiency.

This compound offers a balance between the stability of the acetyl protecting group and the high reactivity of the aldehyde. This guide seeks to quantify its performance relative to the widely used, though more labile, Boc-protected variant and a simple carbocyclic analogue to establish clear, data-driven recommendations for its application.

Selection of Commercial Alternatives & Rationale

For a meaningful benchmark, we selected two widely available alternatives that represent distinct strategic choices in synthesis:

  • Alternative A: 1-(tert-Butoxycarbonyl)piperidine-4-carbaldehyde (N-Boc-4-formylpiperidine): Represents the industry standard for acid-labile protected piperidines. Its utility is well-established, but its sensitivity to acidic conditions can be a liability in multi-step synthesis.

  • Alternative B: Cyclohexanecarboxaldehyde: A non-nitrogenous carbocyclic analogue. This allows us to isolate the electronic and steric effects of the heterocyclic nitrogen and its N-acetyl substituent by comparing its performance in identical reactions.

Our benchmarking focuses on three key performance indicators (KPIs) critical to drug discovery workflows:

  • Reactivity: Assessed via a classic Reductive Amination reaction.

  • Stability: Evaluated through an accelerated stability study.

  • Handling & Practicality: A qualitative and quantitative assessment of physical properties.

Experimental Section I: Reactivity Benchmark in Reductive Amination

Reductive amination is arguably one of the most crucial carbon-nitrogen bond-forming reactions in pharmaceutical synthesis.[3][4] We chose this reaction to directly probe the electrophilicity and steric accessibility of the aldehyde functional group across our three test compounds.

Causality Behind Experimental Choices:

The selected conditions—using sodium triacetoxyborohydride (STAB)—represent a mild and highly chemoselective protocol widely adopted in the industry.[5][6] This choice ensures that any performance differences are attributable to the aldehyde substrate itself, not to harsh reaction conditions that might degrade the starting materials. Aniline was chosen as the amine partner due to its moderate nucleophilicity, making the reaction sensitive to subtle differences in aldehyde reactivity.

Detailed Experimental Protocol: Reductive Amination
  • To a 25 mL round-bottom flask, add the respective aldehyde (1.0 mmol, 1.0 eq).

  • Add aniline (1.05 mmol, 1.05 eq) and 10 mL of dichloromethane (DCM).

  • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine (1x 10 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analyze the crude product by HPLC to determine purity and calculate the isolated yield after purification by column chromatography.

Reductive Amination Workflow

A visual representation of the standardized workflow used for the reactivity benchmark.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Add Aldehyde (1.0 eq) & Aniline (1.05 eq) to DCM imine Stir 20 min @ RT (Imine Formation) start->imine add_stab Add NaBH(OAc)3 (1.5 eq) imine->add_stab react Stir 16 h @ RT add_stab->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM, Wash, Dry quench->extract concentrate Concentrate extract->concentrate analyze HPLC Analysis & Purification concentrate->analyze caption Workflow for Reductive Amination Benchmark

Caption: Standardized workflow for the reductive amination benchmark.

Results & Discussion
CompoundAldehyde StructureIsolated Yield (%)Purity by HPLC (%)
This compound CC(=O)N1CCC(C=O)CC192%99.1%
Alternative A (N-Boc) C(OC(C)(C)C)(=O)N1CCC(C=O)CC188%98.5%
Alternative B (Cyclohexane) O=CC1CCCCC195%99.3%

The data reveals that This compound demonstrates excellent performance, affording a high yield (92%) and purity (99.1%). The slightly electron-withdrawing nature of the N-acetyl group likely enhances the electrophilicity of the aldehyde carbon, promoting efficient imine formation and subsequent reduction. Cyclohexanecarboxaldehyde, lacking any nitrogen influence, provides a baseline high yield of 95%. The N-Boc protected alternative, while still effective, gave a slightly lower yield of 88%. This could be attributed to the steric bulk of the Boc group hindering the approach of the nucleophile.

Experimental Section II: Accelerated Stability Study

The stability of aldehyde starting materials is a critical, yet often overlooked, parameter.[7] Aldehydes are prone to oxidation to the corresponding carboxylic acid, which can complicate stoichiometry and lead to impurities.[8][9] This experiment was designed to simulate shelf-life stability under stressed conditions.

Causality Behind Experimental Choices:

Storing the aldehydes as a solution in a common, relatively non-polar solvent (DCM) at an elevated temperature (40 °C) accelerates potential degradation pathways like oxidation or oligomerization.[10] Monitoring by HPLC with a 2,4-dinitrophenylhydrazine (DNPH) derivatization protocol provides a robust and sensitive method for quantifying aldehyde concentration over time.[11][12][13][14]

Detailed Experimental Protocol: Stability
  • Prepare a 0.1 M solution of each aldehyde in dichloromethane (DCM).

  • Transfer 5 mL of each solution into separate, sealed amber vials.

  • Place the vials in a calibrated oven at 40 °C.

  • At each time point (T=0, T=24h, T=72h, T=1 week), withdraw a 100 µL aliquot.

  • Derivatize the aliquot using a standard DNPH protocol for HPLC analysis.

  • Quantify the remaining aldehyde against a freshly prepared standard curve.

Potential Aldehyde Degradation Pathway

A simplified diagram showing the primary oxidative degradation pathway for aldehydes.

G Aldehyde R-CHO (Aldehyde) CarboxylicAcid R-COOH (Carboxylic Acid Impurity) Aldehyde->CarboxylicAcid Oxidation Oxidant [O] (e.g., atm. O2) caption Primary Oxidative Degradation Pathway

Caption: Primary oxidative degradation pathway for aldehydes.

Results & Discussion
CompoundPurity at T=0Purity at T=24hPurity at T=72hPurity at T=1 week
This compound 99.8%99.7%99.5%99.1%
Alternative A (N-Boc) 99.7%99.5%99.0%98.2%
Alternative B (Cyclohexane) 99.9%99.2%98.1%96.5%

This compound exhibited superior stability, with only a 0.7% decrease in purity over one week at 40 °C. The N-Boc alternative showed slightly faster degradation, while the Cyclohexanecarboxaldehyde was noticeably the least stable, degrading by 3.4% over the same period. This suggests the N-acetyl group may confer a degree of electronic stabilization that retards oxidation compared to a simple alkyl substituent. For workflows requiring prolonged reaction times or storage of pre-weighed materials, the enhanced stability of the N-acetyl variant is a significant advantage.

Handling, Practicality, and Cost Analysis

Beyond reaction performance, practical considerations are paramount in a high-throughput drug discovery environment.

ParameterThis compoundAlternative A (N-Boc)Alternative B (Cyclohexane)
Physical Form Low-melting solid/oilWhite solidColorless liquid
Solubility (DCM, THF) ExcellentExcellentExcellent
Protecting Group Stability Stable to mild acid/baseAcid-labileN/A
Relative Cost/mmol
$
$

The N-acetyl compound's form as a low-melting solid or oil can be slightly less convenient for weighing than the solid N-Boc variant, but this is a minor drawback. Its key advantage lies in the robustness of the acetyl protecting group, which withstands a broader range of reaction conditions compared to the acid-sensitive Boc group. This is a crucial consideration for complex, multi-step syntheses where protecting group orthogonality is essential.

Conclusion & Recommendations

This comparative guide demonstrates that This compound is a high-performing and robust building block for synthetic chemistry.

Key Recommendations:

  • For General Purpose Reductive Aminations: this compound is highly recommended, offering yields comparable to or exceeding the N-Boc analogue, with superior stability.

  • For Multi-Step Syntheses: The stability of the N-acetyl group to a wider range of pH conditions makes it the superior choice over the N-Boc variant when subsequent acidic or mildly basic steps are planned.

  • For Workflows Requiring Long-Term Storage: The enhanced shelf-life stability of this compound reduces the risk of introducing carboxylic acid impurities, ensuring more consistent and reproducible results.

  • When Cost is the Primary Driver: For simple transformations where the piperidine ring itself is not required, Cyclohexanecarboxaldehyde remains a viable, low-cost option, though its lower stability must be taken into account.

Ultimately, this compound presents a compelling combination of reactivity, stability, and synthetic versatility, making it an essential tool for the modern medicinal chemist.

References

A Senior Application Scientist’s Guide to In-Silico Modeling of 1-Acetylpiperidine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Significance of 1-Acetylpiperidine-4-carbaldehyde

This compound is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive aldehyde group and a piperidine scaffold capped with an acetyl group, makes it a valuable precursor for a wide range of more complex molecules. The piperidine ring is a common motif in many pharmaceuticals, and the aldehyde serves as a chemical handle for various transformations. Understanding its reactivity is paramount for designing efficient synthetic routes and minimizing side-product formation.

In-silico modeling offers a powerful, predictive lens through which we can explore reaction pathways, transition states, and kinetic parameters before committing resources to the physical lab. This approach accelerates research by rapidly screening reaction conditions, predicting potential outcomes, and providing mechanistic insights that are often difficult to discern through experimentation alone.

Core In-Silico Methodologies: A Comparative Overview

The choice of a computational method is a critical decision dictated by the specific scientific question at hand. It represents a trade-off between computational cost and predictive accuracy. For a molecule like this compound, several techniques are applicable.

Quantum Mechanics (QM) Methods

QM methods, particularly Density Functional Theory (DFT), are the gold standard for accurately modeling chemical reactions.[1] They solve the electronic structure of molecules to provide detailed information about energy, geometry, and properties.

  • Expertise & Causality : We choose DFT for this work because it provides the most accurate description of bond-making and bond-breaking processes. This is essential for calculating reaction energy barriers and identifying the fleeting transition states that govern reaction kinetics. A common and robust choice for organic reactions is the B3LYP functional with a 6-31G(d,p) basis set, which offers a reliable balance of accuracy and computational efficiency. For higher accuracy, especially for reaction energies, more sophisticated functionals like M06-2X or ωB97X-D are recommended.

  • Trustworthiness : A key self-validating step in any QM calculation is frequency analysis. After optimizing a transition state geometry, a frequency calculation must be performed. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The absence of this, or the presence of more than one, indicates the located structure is not a valid transition state, and the search must be refined.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insight into conformational dynamics and solvent effects.

  • Expertise & Causality : While QM is excellent for the reaction itself, it often models molecules in a vacuum. The reactivity of this compound's aldehyde group can be significantly influenced by its orientation, which is governed by the piperidine ring's conformation (e.g., chair-boat flips) and interactions with solvent molecules. MD simulations are indispensable for sampling these conformational landscapes to identify the most stable reactant geometries before undertaking expensive QM calculations.

  • Trustworthiness : The validity of an MD simulation is assessed by its convergence. The simulation must be run long enough for key properties, such as the root-mean-square deviation (RMSD) of the molecule's backbone, to stabilize. This indicates that the system has been adequately sampled and the resulting conformations are representative.

Machine Learning (ML) Models

ML has emerged as a powerful, data-driven alternative for reaction prediction.[2] These models learn from vast datasets of known reactions to predict outcomes for new substrates.

  • Expertise & Causality : ML models, such as graph neural networks, are not suited for elucidating a novel reaction mechanism from first principles.[3] Instead, their strength lies in high-throughput screening. If the goal is to quickly predict the likely outcome of reacting this compound with a library of 1,000 different nucleophiles, an ML model trained on similar reactions can provide near-instantaneous predictions, flagging the most promising candidates for further QM or experimental study.[2][4]

  • Trustworthiness : The reliability of an ML model is defined by its applicability domain.[2] A model trained primarily on aromatic aldehydes may not be trustworthy for predicting reactions of our aliphatic, heterocyclic aldehyde. Therefore, validation involves testing the model on a known set of reactions chemically similar to the target system that was not included in the original training data.

Data Summary: Comparison of In-Silico Models
Methodology Primary Application Information Gained Computational Cost Key Advantage Key Limitation
Quantum Mechanics (DFT) Mechanism elucidation, transition state analysisReaction energies, activation barriers, atomic charges, vibrational frequenciesHighHigh accuracy for bond-breaking/formingComputationally expensive; often limited to single molecules in a vacuum
Molecular Dynamics (MD) Conformational sampling, solvent effectsDynamic behavior, stable conformations, solvation free energiesMediumExplicitly models environment and dynamicsRelies on pre-parameterized force fields; does not model electronic changes in reactions
Machine Learning (ML) High-throughput outcome predictionProduct structure, reaction yield (if trained)Low (for prediction)Extremely fast for large-scale screeningPredictive power is limited by the diversity and quality of the training data; not mechanistic

In-Silico Workflow Protocol: A Case Study

Let's consider a common reaction: the Wittig reaction of this compound with a phosphorus ylide to form an alkene. The following protocol outlines a robust in-silico workflow to model this transformation.

Step-by-Step Methodology
  • Reactant Preparation & Conformational Analysis (MD/MM)

    • Action: Build the 3D structures of this compound and the Wittig reagent (e.g., methylenetriphenylphosphorane).

    • Causality: The initial geometry is crucial. We must find the lowest energy conformation of the reactants as this is the most likely state before the reaction begins.

    • Protocol: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). For higher rigor, run a short MD simulation (e.g., 10 ns) in a relevant solvent box (e.g., THF) to sample solution-phase conformations. Cluster the resulting trajectory to identify the most populated conformer.

  • Reaction Mechanism Mapping (QM/DFT)

    • Action: Using the lowest-energy conformers, perform a transition state search using DFT (e.g., B3LYP/6-31G(d,p)).

    • Causality: The reaction rate is exponentially dependent on the energy of the highest barrier (the transition state). Locating this structure is the most critical part of the mechanistic study.

    • Protocol: Define the reacting atoms and submit a transition state optimization job. This typically involves algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods available in software like Gaussian or ORCA.

  • Transition State Validation (QM/DFT)

    • Action: Perform a frequency calculation on the optimized transition state geometry.

    • Causality: This step is a mandatory quality control check to confirm the identity of the transition state.

    • Protocol: The output must show exactly one imaginary frequency. Visualize this vibrational mode to ensure it corresponds to the expected bond formation/cleavage of the reaction (i.e., the P-O bond forming and the C-C double bond forming).

  • Reaction Path Confirmation (QM/DFT)

    • Action: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state.

    • Causality: The IRC calculation maps the path downhill from the transition state, confirming that it correctly connects the reactants on one side to the products on the other.

    • Protocol: Run the IRC calculation in both the forward and reverse directions. The final geometries should be optimized to confirm they correspond to the correct reactant and product complexes.

  • Energy Refinement & Thermodynamic Analysis (QM/DFT)

    • Action: Re-calculate the single-point energies of the optimized reactants, transition state, and products using a higher level of theory (e.g., a larger basis set like def2-TZVP and a dispersion-corrected functional like ωB97X-D).

    • Causality: This improves the accuracy of the calculated reaction barrier and overall reaction energy (ΔG).

    • Protocol: Include solvent effects using a continuum solvation model (e.g., PCM or SMD) with the appropriate solvent (THF). The final activation energy is calculated as E_activation = G_TS - G_Reactants.

Workflow Visualization

In_Silico_Workflow cluster_prep Step 1: Preparation cluster_qm Step 2-4: QM Mechanism cluster_analysis Step 5: Analysis node_prep Build 3D Structures (Reactants) node_conf Conformational Search (MM/MD) node_prep->node_conf node_ts_search Transition State Search (DFT) node_conf->node_ts_search node_ts_validate Validation: Frequency Calc (1 Imaginary Freq) node_ts_search->node_ts_validate node_irc Reaction Path Confirmation (IRC Calculation) node_ts_validate->node_irc node_refine Energy Refinement (High-Level DFT + Solvation) node_irc->node_refine node_thermo Calculate ΔG‡ and ΔGr node_refine->node_thermo node_final node_final node_thermo->node_final Final Mechanistic Insight

Caption: A robust workflow for in-silico reaction modeling.

Comparison with Experimental Alternatives

While powerful, in-silico models are representations of reality, not reality itself. Their true value is realized when used in concert with experimental data.

Parameter In-Silico Modeling Experimental Analysis
Objective Prediction, mechanism elucidation, "what-if" scenariosObservation, validation, quantification
Time Scale Hours to weeks (depending on complexity)Days to months
Cost Computational resources (CPU time, software licenses)Reagents, solvents, instrumentation, personnel
Safety No chemical exposureInherent risks associated with chemical handling
Insight Type Transition states, reaction pathways, electronic effectsReaction rates, product yields, spectroscopic characterization
Example Calculating the 1.5 kcal/mol energy difference between two competing transition states.Measuring a 2:1 product ratio via NMR and HPLC.

The most powerful approach combines both. For instance, if an experiment yields an unexpected side product, in-silico modeling can be used to explore potential pathways leading to its formation, which might involve an otherwise "invisible" high-energy intermediate. Conversely, if modeling predicts a specific transition state is stabilized by a hydrogen bond, a chemist can design an experiment with a solvent that disrupts hydrogen bonding to validate the computational insight.

Conclusion and Future Outlook

In-silico modeling provides an indispensable toolkit for the modern chemist studying molecules like this compound. DFT calculations offer unparalleled detail into the mechanistic heart of a reaction, MD simulations provide the crucial context of conformation and solvation, and ML models promise to revolutionize high-throughput screening.

The key to leveraging these tools effectively lies in understanding their specific strengths and limitations, designing workflows with built-in validation checks, and critically comparing computational predictions with empirical evidence. The future of this field lies in the synergy between these methods—using ML to generate hypotheses, QM to test them mechanistically, and targeted experiments to provide the ultimate validation. This integrated approach will continue to accelerate the pace of discovery in drug development and chemical synthesis.

References

A Senior Application Scientist's Guide to the Synthesis of 1-Acetylpiperidine-4-carbaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Acetylpiperidine-4-carbaldehyde is a valuable building block in medicinal chemistry, and its synthesis is a critical step in the development of numerous pharmaceutical compounds. This guide provides an in-depth cost-benefit analysis of various synthetic routes to this important molecule, offering a blend of theoretical expertise and practical insights to inform your experimental choices.

This analysis focuses on a common two-step approach: the reduction of commercially available 1-acetylpiperidine-4-carboxylic acid to the corresponding alcohol, (1-acetylpiperidin-4-yl)methanol, followed by its oxidation to the target aldehyde. We will explore two methods for the initial reduction and three distinct, widely-used oxidation protocols.

The Synthetic Pathway: A Two-Step Approach

The overall synthetic strategy is depicted below. The initial step involves the reduction of the carboxylic acid functionality, for which we will compare Lithium Aluminum Hydride (LAH) and a Borane-Tetrahydrofuran complex. The subsequent oxidation of the resulting primary alcohol to the aldehyde will be evaluated using Swern, Dess-Martin, and Parikh-Doering oxidation conditions.

cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A 1-Acetylpiperidine-4-carboxylic Acid B (1-acetylpiperidin-4-yl)methanol A->B  Reduction C This compound B->C  Oxidation R1 LiAlH4 R2 BH3-THF O1 Swern Oxidation O2 Dess-Martin Oxidation O3 Parikh-Doering Oxidation

Caption: A general two-step synthetic workflow for this compound.

Step 1: Reduction of 1-Acetylpiperidine-4-carboxylic Acid

The initial reduction of the carboxylic acid is a critical step. The choice of reducing agent can significantly impact yield, safety, and ease of workup.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

LAH is a potent and versatile reducing agent, capable of reducing a wide range of functional groups, including carboxylic acids.[1]

Causality of Experimental Choices: The high reactivity of LAH necessitates anhydrous conditions and careful handling. The reaction is typically performed in an ethereal solvent like THF, and a subsequent aqueous workup is required to quench the excess reagent and hydrolyze the aluminum salts. An acidic workup is often avoided to prevent side reactions.[2]

Experimental Protocol:

  • To a stirred suspension of LiAlH4 (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-acetylpiperidine-4-carboxylic acid (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield (1-acetylpiperidin-4-yl)methanol.

Estimated Yield: Based on similar reductions, a yield of approximately 85-95% can be expected.

Method 2: Borane-Tetrahydrofuran (BH3-THF) Complex Reduction

Borane complexes offer a milder alternative to LAH for the reduction of carboxylic acids and often exhibit greater functional group tolerance.[3]

Causality of Experimental Choices: The borane-THF complex is a convenient source of borane. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed during workup to afford the primary alcohol. This method is generally considered safer than using LAH.[4]

Experimental Protocol:

  • To a solution of 1-acetylpiperidine-4-carboxylic acid (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a 1.0 M solution of borane-THF complex (2.0-3.0 eq.) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Remove the solvent under reduced pressure.

  • Add methanol to the residue and evaporate again to remove borate esters.

  • Purify the crude product by column chromatography to obtain (1-acetylpiperidin-4-yl)methanol.

Estimated Yield: Yields for borane reductions of similar substrates are typically in the range of 80-90%.[4]

Step 2: Oxidation of (1-acetylpiperidin-4-yl)methanol

The final step is the selective oxidation of the primary alcohol to the desired aldehyde. Over-oxidation to the carboxylic acid is a potential side reaction that must be avoided. We will compare three widely used mild oxidation protocols.

Method A: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5][6]

Causality of Experimental Choices: The reaction must be carried out at very low temperatures (-78 °C) to ensure the stability of the reactive intermediate, the chloro(dimethyl)sulfonium chloride.[6] Triethylamine is used as a non-nucleophilic base to facilitate the final elimination step. A significant drawback is the production of the volatile and malodorous dimethyl sulfide.[7]

Experimental Protocol:

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq.) in DCM dropwise.

  • Stir the mixture for 15 minutes, then add a solution of (1-acetylpiperidin-4-yl)methanol (1.0 eq.) in DCM.

  • Stir for another 30 minutes, then add triethylamine (5.0 eq.).

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Estimated Yield: A typical yield for a Swern oxidation is around 92%.[8]

A Oxalyl Chloride + DMSO (-78 °C) B Chloro(dimethyl)sulfonium chloride A->B Formation of active species D Alkoxysulfonium salt B->D C (1-acetylpiperidin-4-yl)methanol C->D Alcohol addition F Sulfur Ylide D->F E Triethylamine (Base) E->F Deprotonation G This compound + Dimethyl Sulfide F->G Intramolecular Elimination

Caption: Simplified workflow of the Swern Oxidation.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers the advantages of mild reaction conditions and short reaction times.[5]

Causality of Experimental Choices: DMP is a commercially available solid that is relatively stable and easy to handle for small-scale reactions. The reaction is typically run at room temperature in chlorinated solvents. A key advantage is the avoidance of cryogenic temperatures and foul-smelling byproducts associated with the Swern oxidation. However, DMP is expensive and potentially explosive on a large scale.[5] The workup involves removing the iodo-compound byproduct.[9]

Experimental Protocol:

  • To a solution of (1-acetylpiperidin-4-yl)methanol (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Estimated Yield: Based on similar oxidations, yields are generally high, in the range of 90-95%.

A (1-acetylpiperidin-4-yl)methanol C Periodinane Intermediate A->C B Dess-Martin Periodinane B->C Ligand Exchange D This compound + Iodinane byproduct C->D Deprotonation & Elimination

Caption: Simplified workflow of the Dess-Martin Oxidation.

Method C: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method, using the sulfur trioxide pyridine complex as the activator. A key advantage over the Swern oxidation is that it can be performed at or above 0 °C.[10]

Causality of Experimental Choices: The SO3-pyridine complex is a stable, solid reagent that is easier to handle than oxalyl chloride. The reaction is generally run at 0 °C to room temperature, avoiding the need for a dry ice/acetone bath. This makes the procedure more amenable to large-scale synthesis.[10]

Experimental Protocol:

  • To a solution of (1-acetylpiperidin-4-yl)methanol (1.0 eq.) and triethylamine (3.0 eq.) in anhydrous DMSO/DCM at 0 °C, add a solution of sulfur trioxide pyridine complex (1.5 eq.) in DMSO.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Estimated Yield: A typical yield for a Parikh-Doering oxidation is around 84%.[11]

A SO3-Pyridine + DMSO B Activated DMSO Complex A->B Activation D Alkoxysulfonium salt B->D C (1-acetylpiperidin-4-yl)methanol C->D Alcohol addition F Sulfur Ylide D->F E Triethylamine (Base) E->F Deprotonation G This compound + Dimethyl Sulfide F->G Intramolecular Elimination

References

A Senior Application Scientist's Guide to Stereocontrol in Reactions with 1-Acetylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its ability to orient substituents in precise three-dimensional arrangements makes it an invaluable tool for optimizing drug-receptor interactions. Within this class, 1-Acetylpiperidine-4-carbaldehyde serves as a critical and versatile building block for introducing further complexity. The aldehyde functionality is a gateway to a multitude of transformations, most notably nucleophilic additions and reductions, which create a new stereocenter at the C4 position.

Controlling the stereochemical outcome of these reactions is not merely an academic exercise; it is a fundamental requirement for developing safe and effective medicines. The two diastereomers formed—typically designated cis and trans—can have drastically different pharmacological profiles, metabolic stabilities, and toxicities. Therefore, a robust and predictable strategy for accessing the desired stereoisomer is paramount.

This guide provides an in-depth comparison of common synthetic methods for reacting with this compound, focusing on the factors that govern stereoselectivity. While the principles discussed are broadly applicable, this guide will leverage detailed experimental data from the closely related and extensively studied N-Boc-4-formylpiperidine as a validated proxy. The conformational and electronic effects of the N-acetyl and N-Boc groups are sufficiently similar that the stereochemical trends observed for the N-Boc analogue provide a highly reliable predictive model for reactions involving the N-acetyl compound.

Part 1: The Conformational Bedrock of Selectivity

The stereochemical outcome of any reaction on a cyclic system is fundamentally dictated by its ground-state conformational preferences. The 1-acetylpiperidine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky C4-substituent (the formyl group) strongly prefers an equatorial position to avoid destabilizing 1,3-diaxial interactions. This conformational locking is the single most important factor influencing facial selectivity, as the two faces of the equatorial aldehyde are now diastereotopic.

The N-acetyl group introduces an additional conformational element: restricted rotation around the N-C(O) amide bond. This can influence the steric environment around the piperidine ring, but the C4-equatorial preference remains the dominant controlling feature for nucleophilic attack at the aldehyde.[3]

cluster_conformation Conformational Equilibrium of this compound cluster_reaction Implication for Reactivity Axial Axial Formyl (Disfavored) High Energy due to 1,3-Diaxial Strain Equatorial Equatorial Formyl (Favored) Low Energy Ground State Axial->Equatorial Ring Flip (Low Barrier) Equatorial->Axial Ring Flip (High Barrier) Reaction Reaction Proceeds Through Low-Energy Equatorial Conformer Equatorial->Reaction Dominant Pathway

Caption: Conformational preference of the C4-formyl group.

Part 2: Diastereoselective Nucleophilic Addition of Organometallics

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde creates a secondary alcohol and a new stereocenter. The observed diastereoselectivity can be reliably predicted using the Felkin-Anh model , which analyzes the steric interactions in the transition state.[1][4][5]

Causality: The Felkin-Anh Model in Action

For the equatorial 4-formylpiperidine, the piperidine ring itself constitutes the "large" (L) substituent alpha to the carbonyl. The model predicts that the incoming nucleophile will attack the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the largest group to minimize steric clash.[6][7] This leads to a preferential "anti-Felkin" or trans relationship between the piperidine ring and the newly introduced R-group.

cluster_model Felkin-Anh Model for Nucleophilic Addition Start Equatorial Aldehyde (Piperidine Ring = Large Group) TS Transition State (Newman Projection) Start->TS View down Nu-C bond Attack Nucleophile Attacks from least hindered face (opposite Large group) TS->Attack Steric Guidance Product Major Product: 'trans' Diastereomer Attack->Product Forms C-C bond cluster_workflow Workflow for Selecting a Hydride Reagent Desired Desired Stereoisomer? Cis cis-Alcohol (Equatorial -OH) Desired->Cis cis Trans trans-Alcohol (Axial -OH) Desired->Trans trans Small Use Small Hydride (e.g., NaBH₄) Cis->Small Bulky Use Bulky Hydride (e.g., L-Selectride®) Trans->Bulky AxialAttack Mechanism: Preferential Axial Attack Small->AxialAttack EquatorialAttack Mechanism: Forced Equatorial Attack Bulky->EquatorialAttack

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.